Product packaging for 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane(Cat. No.:CAS No. 374794-98-6)

1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane

Cat. No.: B1341857
CAS No.: 374794-98-6
M. Wt: 169.26 g/mol
InChI Key: VBFWOAOPBSWXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane (CAS RN: 374794-98-6) is a spirocyclic chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its core structure is part of a class of compounds studied for their potent biological activities, particularly in neuroscience. Research indicates that the 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure for designing active compounds targeting the central nervous system . This scaffold has been utilized in the synthesis of novel M1 muscarinic agonists, which have been investigated for the symptomatic treatment of dementia of the Alzheimer's type . More recently, derivatives of this scaffold have been designed and evaluated as selective ligands for sigma-1 receptors, with some candidates showing promise as potential radioligands for brain imaging in positron emission tomography (PET) . The compound serves as a versatile intermediate for further chemical modifications. It is available for research and development applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B1341857 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane CAS No. 374794-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)10(5-8-12-9)3-6-11-7-4-10/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFWOAOPBSWXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCNCC2)CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane, a heterocyclic scaffold of interest in medicinal chemistry. The document details a plausible multi-step synthetic pathway, including experimental protocols, and presents key chemical data in a structured format. Additionally, it explores the potential biological relevance of this class of compounds by illustrating a key signaling pathway they may modulate.

Introduction

The this compound core structure represents a unique three-dimensional scaffold that is of significant interest in the design of novel therapeutic agents. Spirocyclic systems are increasingly incorporated into drug candidates due to their ability to confer conformational rigidity, improve metabolic stability, and provide novel intellectual property. The presence of both an ether and an amine functionality within a constrained bicyclic system offers multiple points for diversification and interaction with biological targets.

Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing from the commercially available N-Boc-4-piperidone. The pathway involves the construction of a key diol intermediate, followed by an intramolecular cyclization to form the spirocyclic core, and concluding with the deprotection of the nitrogen atom.

Synthetic_Pathway Synthetic Pathway for this compound A N-Boc-4-piperidone B tert-butyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-4-hydroxypiperidine-1-carboxylate A->B 1. 2-Methyl-3-butyn-2-ol, n-BuLi 2. THF, -78 °C to rt C tert-butyl 4-hydroxy-4-(3-hydroxy-3-methylbutyl)piperidine-1-carboxylate B->C H2, Pd/C MeOH D tert-butyl this compound-8-carboxylate C->D H2SO4 (cat.) DCM, rt E This compound D->E TFA, DCM or HCl in Dioxane

Caption: Proposed synthetic route for this compound.

Experimental Protocols

The following protocols are detailed, plausible procedures for the synthesis of the target compound and its intermediates.

Step 1: Synthesis of tert-butyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-4-hydroxypiperidine-1-carboxylate
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous tetrahydrofuran (THF, 100 mL) and 2-methyl-3-butyn-2-ol (1.1 equivalents). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for an additional 30 minutes.

  • Addition of Ketone: Re-cool the reaction mixture to -78 °C. Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Step 2: Synthesis of tert-butyl 4-hydroxy-4-(3-hydroxy-3-methylbutyl)piperidine-1-carboxylate
  • Hydrogenation Setup: In a hydrogenation vessel, dissolve the product from Step 1 (1.0 equivalent) in methanol (100 mL).

  • Catalyst Addition: Carefully add palladium on carbon (10% w/w, 0.05 equivalents) to the solution.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeated three times). Maintain the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the saturated diol, which can often be used in the next step without further purification.

Step 3: Synthesis of tert-butyl this compound-8-carboxylate
  • Reaction Setup: Dissolve the diol from Step 2 (1.0 equivalent) in dichloromethane (DCM, 100 mL) in a round-bottom flask.

  • Acid-Catalyzed Cyclization: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress of the intramolecular cyclization by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the Boc-protected spirocycle.

Step 4: Synthesis of this compound
  • Deprotection Setup: Dissolve the Boc-protected spirocycle from Step 3 (1.0 equivalent) in DCM (50 mL) and cool to 0 °C in an ice bath.

  • Acidic Cleavage: Add trifluoroacetic acid (TFA, 10 equivalents) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free base, this compound. For the hydrochloride salt, the residue after TFA removal can be dissolved in a minimal amount of methanol and treated with a solution of HCl in dioxane or diethyl ether, followed by precipitation of the salt.

Data Presentation

The following tables summarize the key physical and chemical properties of the target compound and its precursors.

Table 1: Physicochemical Properties of Intermediates and Final Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical Form (Predicted)CAS Number
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.25White to off-white solid79099-07-3
tert-butyl 4-hydroxy-4-(3-hydroxy-3-methylbutyl)piperidine-1-carboxylateC₁₅H₂₉NO₄287.40Viscous oil or solidN/A
tert-butyl this compound-8-carboxylateC₁₅H₂₇NO₃269.38Oil or low-melting solidN/A
This compoundC₁₀H₁₉NO169.26Colorless Liquid374794-98-6
This compound HydrochlorideC₁₀H₂₀ClNO205.72Solid1965310-00-2

Table 2: Computed Properties of this compound Hydrochloride

PropertyValue
Topological Polar Surface Area (TPSA)21.26 Ų
logP2.1194
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Rotatable Bonds0

Data obtained from chemical supplier databases and may be computed.

Significance and Applications in Drug Development

Oxa-azaspiro[4.5]decane derivatives have been explored for a variety of biological activities, suggesting that the title compound could serve as a valuable scaffold in drug discovery.

Potential Biological Targets

Structurally related compounds have shown affinity for several important classes of receptors, including:

  • Sigma Receptors: Various azaspiro[4.5]decane derivatives have been synthesized and evaluated as ligands for sigma-1 and sigma-2 receptors. These receptors are implicated in a range of central nervous system disorders, including neuropathic pain, depression, and neurodegenerative diseases, as well as in cancer biology.

  • Adrenergic Receptors: A number of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been investigated as α-adrenergic blockers with potential applications as antihypertensive agents.

The unique conformational constraint of the this compound scaffold may allow for the development of highly selective ligands for these or other biological targets.

Illustrative Signaling Pathway: Adrenergic Receptor Signaling

Given the activity of related compounds as adrenergic blockers, it is plausible that derivatives of this compound could modulate adrenergic signaling pathways. The diagram below illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade initiated by an adrenergic receptor.

Adrenergic_Signaling Simplified Adrenergic Receptor Signaling Pathway cluster_membrane Plasma Membrane AdR Adrenergic Receptor (GPCR) G_Protein G-Protein (αβγ) AdR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Norepinephrine (Agonist) Ligand->AdR Activates Antagonist Oxa-Azaspiro[4.5]decane Derivative (Antagonist) Antagonist->AdR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation/contraction, neurotransmitter release) PKA->Cellular_Response Phosphorylates Targets

Caption: Adrenergic receptor signaling cascade and potential point of intervention.

Conclusion

This technical guide outlines a robust and plausible synthetic route to this compound, a scaffold with considerable potential in medicinal chemistry. While a definitive published protocol is elusive, the detailed procedures provided herein offer a strong foundation for its synthesis in a research setting. The exploration of related compounds' biological activities highlights the potential for derivatives of this spirocycle to modulate key signaling pathways, such as those governed by adrenergic and sigma receptors, making it a promising starting point for the development of novel therapeutics. Further investigation into the biological properties of this specific scaffold and its derivatives is warranted.

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane. Due to the limited availability of experimental data for this specific molecule, this document also includes data for structurally similar analogs to provide a comparative context. Furthermore, detailed, generalized experimental protocols for determining key physicochemical parameters are presented to guide researchers in the characterization of this and similar novel compounds. This guide aims to be a valuable resource for professionals in drug discovery and development by outlining the critical properties that influence a compound's pharmacokinetic and pharmacodynamic profile.

Introduction

This compound is a heterocyclic organic compound featuring a spirocyclic system. This structural motif is of significant interest in medicinal chemistry due to its three-dimensional nature, which can lead to improved target selectivity and optimized physicochemical properties. Understanding the core physicochemical characteristics of this molecule is fundamental for its potential development as a therapeutic agent. This document summarizes the available data for the hydrochloride salt of the title compound and related analogs, and provides standardized methodologies for its experimental characterization.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in public literature. However, data for its hydrochloride salt and a closely related isomer provides valuable insights.

Table 1: Physicochemical Data for this compound Hydrochloride and a Structural Analog.

PropertyThis compound Hydrochloride2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane hydrochloride (Analog)
CAS Number 1427425-91-9[1]1965310-00-2[2]
Molecular Formula C₁₀H₂₀ClNO[1]C₁₀H₂₀ClNO[2]
Molecular Weight 205.72 g/mol 205.72 g/mol [2]
Physical Form Solid (predicted)Not specified
Melting Point No data availableNo data available
Boiling Point No data availableNo data available
Solubility No data availableNo data available
pKa No data availableNo data available
LogP (calculated) No data available2.1194[2]
Topological Polar Surface Area (TPSA) No data available21.26 Ų[2]
Storage Conditions Inert atmosphere, 2-8°CSealed in dry, 2-8°C[2]

Table 2: Physicochemical Data for Related Azaspiro[4.5]decane Scaffolds.

Property1-Oxa-8-azaspiro[4.5]decane8-Oxa-2-azaspiro[4.5]decane1,4-Dioxa-8-azaspiro[4.5]decane
CAS Number 176-92-1310-93-0[3]177-11-7[4]
Molecular Formula C₈H₁₅NOC₈H₁₅NO[3]C₇H₁₃NO₂[4]
Molecular Weight 141.21 g/mol 141.21 g/mol [3]143.18 g/mol [4]
Boiling Point 229 °CNo data available108-111 °C / 26 mmHg[4]
Density 1.02 g/cm³No data available1.117 g/mL at 20 °C[4]
Refractive Index 1.498No data availablen20/D 1.4819[4]
Flash Point 85 °CNo data available81 °C (closed cup)[4]
LogP (calculated) No data available0.4[3]No data available
TPSA 21.3 Ų21.3 Ų[3]No data available

Experimental Protocols

In the absence of specific published methods for this compound, the following are detailed, generalized protocols for the determination of key physicochemical properties applicable to novel spirocyclic amines.

The melting point of a solid crystalline substance is a key indicator of its purity. For a hydrochloride salt, which is expected to be a solid, this is a fundamental property to determine.

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end).

  • Procedure:

    • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.[5]

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • For an unknown compound, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[6]

    • A second, more precise measurement is performed with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.[6]

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[7]

For the free base form of the title compound, which may be a liquid at room temperature, the boiling point is a critical physical constant.

  • Apparatus: Thiele tube or a small-scale distillation apparatus, thermometer, capillary tube (sealed at one end), heat source (e.g., oil bath or heating mantle).

  • Procedure (Micro method):

    • A few milliliters of the liquid sample are placed in a small test tube.[8]

    • A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.[8]

    • The test tube is attached to a thermometer and heated in a Thiele tube or an oil bath.[9]

    • The sample is heated until a steady stream of bubbles emerges from the capillary tube.[9]

    • The heat source is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

    • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[11]

Aqueous solubility is a critical parameter for drug candidates, influencing absorption and bioavailability. Both kinetic and thermodynamic solubility are important.

  • Method: Shake-flask method for thermodynamic solubility.[12]

  • Apparatus: HPLC or UV-Vis spectrophotometer, analytical balance, pH meter, temperature-controlled shaker, vials.

  • Procedure:

    • An excess amount of the solid compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[12]

    • The resulting suspension is filtered or centrifuged to remove the undissolved solid.[13]

    • The concentration of the compound in the clear supernatant or filtrate is determined by a validated analytical method, such as HPLC or UV spectroscopy, against a standard curve.[13]

    • The experiment should be performed in triplicate.[14]

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding. For this compound, the pKa of the secondary amine is of primary interest.

  • Method: Potentiometric Titration.[15]

  • Apparatus: Calibrated pH meter with an electrode, automated titrator or a burette, stirrer.

  • Procedure:

    • A known amount of the compound is dissolved in water or a co-solvent system if solubility is low.

    • The solution is stirred continuously, and the initial pH is recorded.

    • A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

    • The pH of the solution is recorded after each addition, allowing the reading to stabilize.[16]

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[15]

The logarithm of the partition coefficient (LogP) between octanol and water is a measure of a compound's lipophilicity, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Method: Shake-flask method.[17]

  • Apparatus: HPLC or UV-Vis spectrophotometer, vials, vortex mixer, centrifuge.

  • Procedure:

    • n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by mixing and allowing them to separate.

    • A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

    • The solution is then mixed with a known volume of the other phase in a vial.

    • The mixture is agitated vigorously (e.g., by vortexing) to allow for partitioning between the two phases, and then centrifuged to ensure complete phase separation.

    • The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[17]

Visualizations

The following diagrams illustrate a generalized workflow for physicochemical characterization and the interplay of these properties in a drug discovery context.

G cluster_0 Physicochemical Characterization Workflow cluster_1 Property Determination synthesis Compound Synthesis (this compound) purification Purification & Structural Confirmation (NMR, MS, HPLC) synthesis->purification mp Melting Point purification->mp Sample bp Boiling Point purification->bp Sample sol Aqueous Solubility purification->sol Sample pka pKa purification->pka Sample logp LogP purification->logp Sample data_analysis Data Analysis & Profiling mp->data_analysis bp->data_analysis sol->data_analysis pka->data_analysis logp->data_analysis report Technical Data Report data_analysis->report

Caption: Workflow for Physicochemical Characterization.

G cluster_0 Interrelation of Physicochemical Properties in Drug Development solubility Aqueous Solubility absorption Absorption solubility->absorption formulation Formulation solubility->formulation lipophilicity Lipophilicity (LogP) lipophilicity->absorption distribution Distribution lipophilicity->distribution metabolism Metabolism lipophilicity->metabolism ionization Ionization (pKa) ionization->solubility ionization->absorption mw Molecular Weight / Size mw->distribution efficacy Target Binding & Efficacy absorption->efficacy Bioavailability distribution->efficacy excretion Excretion

Caption: Relationship of Properties in Drug Development.

Conclusion

While experimental data on this compound remains scarce, the information available for its hydrochloride salt and related analogs provides a foundational understanding of its likely physicochemical profile. The calculated LogP of a close isomer suggests moderate lipophilicity. The provided experimental protocols offer a clear roadmap for the comprehensive characterization of this and other novel spirocyclic compounds. A thorough understanding of these properties is an indispensable step in evaluating the potential of this chemical scaffold in drug discovery and development programs. Further experimental investigation is highly encouraged to build a complete physicochemical profile for this promising molecule.

References

Elucidation of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the structure, properties, and potential biological significance of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane. Due to the limited direct experimental data on this specific molecule, this document leverages data from structurally related analogs to predict its spectroscopic characteristics, propose a viable synthetic route, and hypothesize its potential biological activity. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Introduction

Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. The 2-oxa-8-azaspiro[4.5]decane scaffold, in particular, is a recurring motif in compounds with diverse biological activities. This guide focuses on the 1,1-dimethyl substituted derivative, a novel compound with potential for further exploration in drug discovery.

Structural Elucidation

The structure of this compound consists of a piperidine ring and a tetrahydrofuran ring sharing a spirocyclic carbon atom. The tetrahydrofuran ring is substituted with two methyl groups at the C1 position.

synthesis_workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product 4-piperidone 4-piperidone step1 Step 1: N-protection of 4-piperidone 4-piperidone->step1 Isobutylene oxide Isobutylene oxide step2 Step 2: Grignard reaction with methylmagnesium bromide step1->step2 step3 Step 3: Acid-catalyzed cyclization step2->step3 step4 Step 4: Deprotection step3->step4 Target_Compound This compound step4->Target_Compound signaling_pathway Hypothetical Signaling Pathway Compound 1,1-Dimethyl-2-oxa-8- azaspiro[4.5]decane Alpha_Adrenergic_Receptor α-Adrenergic Receptor Compound->Alpha_Adrenergic_Receptor Antagonism Gq_Protein Gq Protein Alpha_Adrenergic_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction Vasoconstriction Vasoconstriction Smooth_Muscle_Contraction->Vasoconstriction Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase

Technical Guide: Spectroscopic Analysis of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the expected spectroscopic data for 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane and outlines the standard experimental protocols for its characterization. Due to the limited availability of public spectroscopic data for this specific compound, this document presents predicted spectral characteristics based on its chemical structure and data from analogous compounds. It serves as a practical framework for researchers undertaking the synthesis and analysis of this and related spirocyclic systems.

Introduction

This compound is a heterocyclic organic compound featuring a spirocyclic system that incorporates both an oxacyclopentane and a piperidine ring. The presence of a tertiary amine and an ether functional group, along with a gem-dimethyl substitution, suggests potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for any application, necessitating a comprehensive spectroscopic analysis. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the hydrochloride salt of the title compound (CAS 1427425-91-9), along with the methodologies for acquiring such data.

Predicted Spectroscopic Data

While specific experimental data for this compound is not widely available in public databases, we can predict the key spectroscopic features. The following tables summarize the expected quantitative data based on the compound's structure and known spectroscopic trends for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
C1-(CH₃)₂1.1 - 1.3Singlet (s)Two equivalent methyl groups on a quaternary carbon adjacent to an oxygen atom.
C3-H₂3.6 - 3.8Triplet (t) or Multiplet (m)Methylene protons adjacent to the ether oxygen.
C4-H₂1.7 - 1.9Multiplet (m)Methylene protons in the oxacyclopentane ring.
C6, C10-H₂1.5 - 1.8Multiplet (m)Methylene protons in the piperidine ring.
C7, C9-H₂2.8 - 3.2Multiplet (m)Methylene protons alpha to the nitrogen atom in the piperidine ring.
N-H8.0 - 9.5Broad Singlet (br s)For the hydrochloride salt, the ammonium proton signal will be broad and downfield.

Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)Notes
C175 - 85Quaternary carbon (spiro center) adjacent to oxygen.
C1-(C H₃)₂25 - 30Carbon of the two equivalent methyl groups.
C365 - 75Methylene carbon adjacent to the ether oxygen.
C435 - 45Methylene carbon in the oxacyclopentane ring.
C555 - 65Spiro carbon atom.
C6, C1020 - 30Methylene carbons in the piperidine ring.
C7, C940 - 50Methylene carbons alpha to the nitrogen atom.

Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch2400 - 2700Broad, StrongCharacteristic of a secondary ammonium salt (R₂NH₂⁺).
C-H Stretch (sp³)2850 - 3000Medium to StrongAliphatic C-H bonds.
C-O Stretch (Ether)1050 - 1150StrongCharacteristic of the ether linkage in the oxacyclopentane ring.
C-N Stretch1180 - 1280MediumStretch of the carbon-nitrogen bond in the piperidine ring.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺170.15For the free base (C₁₀H₁₉NO). This would be the molecular ion in positive-ion ESI-MS.
[M]⁺˙169.14Molecular ion peak in Electron Ionization (EI) MS.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, dissolve 20-50 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.

    • The solvent should be chosen based on the solubility of the compound and to avoid overlapping solvent peaks with signals of interest.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 12 ppm

      • Pulse Width: 30-45 degrees

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64

    • ¹³C NMR:

      • Spectral Width: 0 to 220 ppm

      • Pulse Program: Proton-decoupled

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive-ion mode analysis.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive Electrospray Ionization ([M+H]⁺)

    • Mass Range: m/z 50 - 500

    • Capillary Voltage: 3-4 kV

    • Nebulizer Gas (N₂): Set to instrument-specific optimal flow rate.

    • Drying Gas (N₂): Set to an appropriate temperature (e.g., 300-350 °C) and flow rate.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ for the free base).

    • Analyze the isotopic pattern to confirm the elemental composition.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

G cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep Pure Compound nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir FTIR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_structure Validated Structure purity_assessment->final_structure Confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. While awaiting the public release of experimental spectra, these predicted values and detailed protocols offer a solid foundation for researchers working with this and structurally related compounds.

An In-depth Technical Guide to 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane (CAS Number 374794-94-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the heterocyclic compound 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane, identified by the CAS number 374794-94-2. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Compound Properties

PropertyValueSource
Molecular Formula C₁₀H₁₉NOComputed
Molecular Weight 169.26 g/mol Computed
CAS Number 374794-94-2-
IUPAC Name 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-

Table 1: Physicochemical Properties of 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane

PropertyValueSource
Molecular Formula C₁₀H₂₀ClNOChemScene[1]
Molecular Weight 205.72 g/mol ChemScene[1]
CAS Number 1965310-00-2ChemScene[1]
Topological Polar Surface Area (TPSA) 21.26 ŲChemScene[1]
logP 2.1194ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bond Count 0ChemScene[1]

Table 2: Properties of 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane Hydrochloride

Synthesis and Experimental Protocols

The synthesis of 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane can be achieved through a multi-step process. A key precursor for this synthesis is tert-butyl 4-hydroxy-4-(3-hydroxy-3-methylbutyl)piperidine-1-carboxylate. The general synthetic approach involves the formation of the spirocyclic ether followed by the deprotection of the piperidine nitrogen.

Synthesis of 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane

A plausible synthetic route, based on related literature for similar spirocycles, is outlined below. It is important to note that a specific, detailed experimental protocol for this exact compound is not widely published, and therefore, this represents a generalized procedure.

Step 1: Synthesis of tert-butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

The synthesis initiates from a suitably protected piperidine derivative. A potential starting material is 1-Piperidinecarboxylic acid, 4-hydroxy-4-(3-hydroxy-3-methylbutyl)-, 1,1-dimethylethyl ester. This diol can undergo an intramolecular cyclization under acidic conditions to form the desired spirocyclic ether.

  • Reaction: Intramolecular cyclization of a diol precursor.

  • Reagents: 1-Piperidinecarboxylic acid, 4-hydroxy-4-(3-hydroxy-3-methylbutyl)-, 1,1-dimethylethyl ester; Acid catalyst (e.g., trifluoroacetic acid).

  • Solvent: Dichloromethane.

  • Procedure: The diol is dissolved in dichloromethane and treated with an acid catalyst at room temperature. The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion. The reaction mixture is then neutralized, and the product is extracted and purified by column chromatography.

Step 2: Deprotection to yield 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane

The Boc-protecting group on the piperidine nitrogen is removed under acidic conditions to yield the final product.

  • Reaction: Acid-catalyzed deprotection of a Boc-amine.

  • Reagents: tert-butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate; Strong acid (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent).

  • Solvent: Dichloromethane or an alcohol.

  • Procedure: The Boc-protected intermediate is dissolved in the chosen solvent and treated with a strong acid. The reaction is typically stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under reduced pressure, and the resulting salt can be neutralized with a base to obtain the free base, which is then purified.

Below is a diagram illustrating the logical workflow for the synthesis.

G cluster_0 Synthesis of 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane start Starting Material: 1-Piperidinecarboxylic acid, 4-hydroxy-4-(3-hydroxy-3-methylbutyl)-, 1,1-dimethylethyl ester step1 Intramolecular Cyclization (Acid-catalyzed) start->step1 intermediate Intermediate: tert-butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate step1->intermediate step2 Deprotection (Acid-catalyzed) intermediate->step2 product Final Product: 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane step2->product

Caption: Synthetic workflow for 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane.

Potential Applications and Biological Context

While there is no specific biological data available for 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane, the broader class of azaspiro[4.5]decane derivatives has garnered significant interest in medicinal chemistry. These scaffolds are present in a variety of biologically active molecules, suggesting that the title compound could serve as a valuable building block in drug discovery programs.

Derivatives of the 1-oxa-8-azaspiro[4.5]decane core have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Certain derivatives have been synthesized and evaluated for their antitumor properties.

  • Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in many CNS-active drugs, and spirocyclic modifications can fine-tune their pharmacological properties.

The logical relationship for the potential utility of this compound in drug discovery is depicted in the following diagram.

G cluster_1 Drug Discovery Potential Core 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane (CAS 374794-94-2) Derivatization Chemical Modification & Derivatization Core->Derivatization Scaffold Screening Biological Screening Derivatization->Screening Compound Library Lead Lead Compound Identification Screening->Lead Active Hits

Caption: Drug discovery workflow utilizing the core scaffold.

Conclusion

2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane is a heterocyclic compound with a spirocyclic architecture that holds potential as a building block in the synthesis of novel chemical entities for drug discovery. While detailed experimental and biological data for this specific molecule are limited in publicly accessible literature, this guide provides a foundational understanding of its properties and a plausible synthetic strategy. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted to explore its full potential in medicinal chemistry.

References

The Azaspiro[4.5]decane Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which offer unique opportunities for designing selective and potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important scaffold. It details various synthetic strategies, from classical methods to modern catalytic approaches. Furthermore, this guide explores the significant role of azaspiro[4.5]decane derivatives as modulators of key biological targets, with a particular focus on the sigma-1 (σ1) receptor and Fatty Acid Amide Hydrolase (FAAH). Detailed experimental protocols for seminal syntheses and relevant biological assays are provided, alongside tabulated quantitative data to facilitate comparison and guide future research endeavors.

Discovery and Historical Perspective

The exploration of spirocyclic systems in chemistry has a rich history, with the unique structural features of these compounds attracting early interest. The first synthesis of a derivative of the azaspiro[4.5]decane ring system can be traced back to 1967. In a seminal work by R. R. Wittekind and colleagues, a polyphosphoric acid-catalyzed spiroamidation was employed to convert N-[3-(1-cyclohexen-1-yl)propyl]-2-(3,4-dimethoxyphenyl)acetamide into 1-veratrylcarbonyl-1-azaspiro[4.5]decane. This intramolecular cyclization marked a significant step in accessing this complex scaffold.

Since this initial discovery, the azaspiro[4.5]decane core has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets. Over the decades, the development of more sophisticated synthetic methodologies has enabled the creation of a diverse library of azaspiro[4.5]decane derivatives, leading to their investigation in a wide range of therapeutic areas.

Evolution of Synthetic Methodologies

The synthesis of the azaspiro[4.5]decane core has evolved significantly from early intramolecular cyclizations to more versatile and efficient modern techniques. Common strategies often involve the construction of the piperidine ring followed by a spirocyclization step.

Intramolecular Cyclization Reactions

Intramolecular cyclization remains a cornerstone for the synthesis of azaspiro[4.5]decane systems. These reactions typically involve the formation of a bond between a nitrogen atom and a cyclohexyl ring precursor.

Key Experimental Protocol: Polyphosphoric Acid-Catalyzed Spiroamidation (Wittekind et al., 1967)

This protocol describes the pioneering synthesis of a 1-azaspiro[4.5]decane derivative.

  • Reactants: N-[3-(1-cyclohexen-1-yl)propyl]-2-(3,4-dimethoxyphenyl)acetamide.

  • Reagents: Polyphosphoric acid (PPA).

  • Procedure:

    • N-[3-(1-cyclohexen-1-yl)propyl]-2-(3,4-dimethoxyphenyl)acetamide is added to an excess of polyphosphoric acid.

    • The mixture is heated, typically at a temperature range of 100-140°C, for several hours with stirring.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and then carefully poured into a mixture of ice and water to quench the reaction and hydrolyze the PPA.

    • The aqueous solution is made alkaline by the addition of a base (e.g., sodium hydroxide solution) to precipitate the product.

    • The crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

    • The resulting residue is purified by column chromatography on silica gel to afford the pure 1-veratrylcarbonyl-1-azaspiro[4.5]decane.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful tool for the construction of cyclic and spirocyclic systems, including the azaspiro[4.5]decane core. This method relies on the use of ruthenium-based catalysts to facilitate the formation of a carbon-carbon double bond within a diene precursor, leading to the desired ring structure.

Conceptual Experimental Workflow: Ring-Closing Metathesis

Caption: General workflow for Ring-Closing Metathesis.
Palladium-Catalyzed Cycloadditions

Modern synthetic chemistry has introduced palladium-catalyzed reactions as an elegant means to construct complex molecular architectures. A notable example is the transformation of anilines to 1-azaspiro[4.5]decanes through oxidative dearomatization followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes.

Applications in Drug Discovery

The unique three-dimensional structure of the azaspiro[4.5]decane scaffold has made it a valuable component in the design of ligands for a variety of biological targets, particularly within the central nervous system.

Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and calcium signaling.[1] Azaspiro[4.5]decane derivatives have been developed as potent and selective ligands for the σ1 receptor, with potential applications in the treatment of neurodegenerative diseases, psychiatric disorders, and for tumor imaging.[2]

Signaling Pathway of the Sigma-1 Receptor

Sigma1_Pathway Ligand Azaspiro[4.5]decane Ligand (Agonist) S1R_BiP S1R_BiP Ligand->S1R_BiP BiP BiP S1R_Active Active σ1 Receptor ClientProteins Client Proteins (e.g., Ion Channels, GPCRs, PCSK9, LDLR) S1R_Active->ClientProteins Chaperoning Cellular_Response Cellular Stress Response Neuroprotection ClientProteins->Cellular_Response Ca_Signaling Modulation of Ca2+ Signaling Ca_Signaling->Cellular_Response S1R_BiP->BiP S1R_BiP->S1R_Active Dissociation IP3R IP3R IP3R->Ca_Signaling

Caption: Sigma-1 receptor signaling pathway.

Quantitative Data for Azaspiro[4.5]decane-based σ1 Receptor Ligands

Compound IDStructureTargetKᵢ (nM)Selectivity (σ2/σ1)Reference
5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.430-fold[2]
AD186 (4b) 2,7-diazaspiro[3.5]nonane derivativeσ1 Receptor2.710-fold[3]
AB21 (5b) 2,7-diazaspiro[3.5]nonane derivativeσ1 Receptor137.8-fold[3]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the σ1 receptor.

  • Materials:

    • Membrane preparation from cells or tissues expressing the human σ1 receptor.

    • Radioligand: [³H]-(+)-pentazocine.

    • Non-specific binding agent: Haloperidol (10 µM).

    • Test compound (azaspiro[4.5]decane derivative) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and either assay buffer (for total binding), haloperidol (for non-specific binding), or the test compound at varying concentrations.

    • Incubate the plate at 37°C for 120 minutes to allow binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity (counts per minute, CPM) in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[4] By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors (primarily CB1) and producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 agonists. Azaspiro[4.5]decane derivatives have been identified as potent FAAH inhibitors.

Signaling Pathway of FAAH Inhibition

FAAH_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Release Therapeutic_Effects Analgesia Anxiolysis Anti-inflammation Vesicle->Therapeutic_Effects Reduced Neurotransmission FAAH FAAH Anandamide_pool Anandamide FAAH->Anandamide_pool Degrades Arachidonic_acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_acid Produces Anandamide_pool->Arachidonic_acid Anandamide_release Anandamide Release (Retrograde Messenger) Anandamide_pool->Anandamide_release Inhibitor Azaspiro[4.5]decane FAAH Inhibitor Inhibitor->FAAH Inhibits Anandamide_release->CB1R Activates

Caption: FAAH inhibition signaling pathway.

Quantitative Data for Azaspiro[4.5]decane-based FAAH Inhibitors

Compound IDScaffold TypeTargetIC₅₀ (nM)kᵢₙₐcₜ/Kᵢ (M⁻¹s⁻¹)Reference
Lead Compound 1-oxa-8-azaspiro[4.5]decaneFAAH->1500[4]
LY-2183240 Aryl urea derivativeFAAH12-[4]

Experimental Protocol: Fluorometric FAAH Inhibition Assay

This protocol describes a common method for screening FAAH inhibitors based on the hydrolysis of a fluorogenic substrate.

  • Materials:

    • Recombinant human FAAH enzyme.

    • FAAH substrate (e.g., AMC-arachidonoyl amide).

    • Test compound (azaspiro[4.5]decane derivative) at various concentrations.

    • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

    • 96-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • In a 96-well plate, add the FAAH enzyme and the test compound at various concentrations. For irreversible inhibitors, a pre-incubation step (e.g., 15-30 minutes at 37°C) is necessary to allow for covalent modification of the enzyme.

    • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

    • Incubate the plate at 37°C for a set period (e.g., 30 minutes).

    • Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. The fluorescence is proportional to the amount of substrate hydrolyzed.

  • Data Analysis:

    • Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to a control without inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by non-linear regression.

Conclusion and Future Directions

The azaspiro[4.5]decane scaffold has proven to be a remarkably versatile and valuable core in the field of medicinal chemistry. From its initial synthesis over half a century ago, the methodologies for its construction have diversified and become increasingly sophisticated, enabling the exploration of a wide chemical space. The successful application of azaspiro[4.5]decane derivatives as potent and selective modulators of challenging biological targets like the sigma-1 receptor and FAAH underscores the therapeutic potential of this structural motif.

Future research in this area will likely focus on the development of novel, stereoselective synthetic routes to access even more complex and diverse azaspiro[4.5]decane analogues. Further exploration of their activity against a broader range of biological targets is warranted. The continued investigation of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource for researchers poised to contribute to this exciting and evolving field.

References

The Emergence of Oxa-Azaspiro Compounds: A Technical Guide to Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds with enhanced therapeutic potential has led to a growing interest in three-dimensional structures that can effectively explore new chemical space. Among these, oxa-azaspiro compounds have emerged as a promising class of heterocyclic molecules, demonstrating a wide range of biological activities. Their unique stereochemical and conformational properties, conferred by the spirocyclic core, offer significant advantages in drug design, including improved target specificity and favorable pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel oxa-azaspiro compounds, with a focus on their potential as anticancer agents.

Synthetic Strategies: Building the Oxa-Azaspiro Core

The construction of the oxa-azaspiro scaffold can be achieved through various synthetic routes, often involving multi-step sequences. A common and effective strategy for the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives starts from readily available precursors such as p-aminophenol and glycolic acid or lactic acid.[1] The key step in this synthesis is a metal-catalyzed oxidative cyclization of an amide intermediate to form the desired spirocyclic system.[1]

To mitigate potential toxicity associated with the Michael addition reactivity of the conjugated dienone system, modifications such as Michael addition and cyclopropanation have been employed to eliminate the α,β-unsaturated olefinic bond.[2] These modifications aim to reduce off-target effects while maintaining or enhancing the desired biological activity.[2]

General Synthetic Workflow

The synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and their subsequent modifications can be summarized in the following workflow:

Synthetic Workflow p-Aminophenol p-Aminophenol Amide Intermediate Amide Intermediate p-Aminophenol->Amide Intermediate Glycolic Acid Glycolic Acid Glycolic Acid->Amide Intermediate Oxidative Cyclization Oxidative Cyclization Amide Intermediate->Oxidative Cyclization 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Oxidative Cyclization->1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Michael Addition / Cyclopropanation Michael Addition / Cyclopropanation 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione->Michael Addition / Cyclopropanation Modified Oxa-Azaspiro Compounds Modified Oxa-Azaspiro Compounds Michael Addition / Cyclopropanation->Modified Oxa-Azaspiro Compounds

Caption: General synthetic workflow for 1-oxa-4-azaspiro derivatives.

Physicochemical Characterization

The structural elucidation and confirmation of newly synthesized oxa-azaspiro compounds rely on a combination of spectroscopic techniques.

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework of the molecule.1H NMR chemical shifts (δ) and coupling constants (J) confirm the proton environment. 13C NMR indicates the number and type of carbon atoms.[1]
High-Resolution Mass Spectrometry (HRMS) Determines the exact mass of the molecule, confirming its elemental composition.The measured mass-to-charge ratio (m/z) should match the calculated value for the proposed molecular formula.[1]
Melting Point (mp) A physical property used to assess the purity of a solid compound.A sharp and defined melting point range is indicative of a pure substance.[1]
Representative Characterization Data

The following table summarizes the characterization data for a selection of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives as reported in the literature.[1]

Compound Yield (%) Melting Point (°C) 1H NMR (400 MHz, CDCl3) δ (ppm) 13C NMR (100 MHz, CDCl3) δ (ppm) HRMS (ESI) [M+H]+ or [M+Na]+
11a 74112–1146.60 (d, J = 10.1 Hz, 2H), 6.36 (d, J = 10.0 Hz, 2H), 4.43 (s, 2H), 2.74 (s, 3H)183.7, 169.4, 143.4, 131.5, 87.5, 66.6, 25.1Calcd: 180.0661, Found: 180.0658
11b 8693–966.66–6.60 (m, 2H), 6.37–6.28 (m, 2H), 4.39 (s, 2H), 3.21 (q, J = 7.2 Hz, 2H), 1.16 (t, J = 7.2 Hz, 3H)Not ReportedNot Reported
11g 8176–787.06 (d, J = 1.8 Hz, 4H), 6.48–6.39 (m, 2H), 6.17–6.11 (m, 2H), 4.46 (s, 2H), 4.35 (s, 2H), 2.31 (s, 3H)184.0, 169.7, 143.8, 138.0, 133.1, 130.6, 129.3, 128.6, 87.4, 66.4, 43.5, 21.1Calcd: 292.0950, Found: 292.0944
11h 7590–937.41 (d, J = 8.1 Hz, 2H), 7.06 (d, J = 8.1 Hz, 2H), 6.43 (d, J = 9.9 Hz, 2H), 6.18 (d, J = 9.9 Hz, 2H), 4.47 (s, 2H), 4.33 (s, 2H)183.8, 169.9, 143.5, 135.2, 131.9, 130.9, 130.3, 122.3, 87.3, 66.3, 43.1Calcd: 355.9898, Found: 355.9892

Biological Activity and Therapeutic Potential

A significant body of research has focused on the anticancer properties of novel oxa-azaspiro compounds. These compounds have demonstrated moderate to potent activity against a variety of human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells.[1][2]

In Vitro Anticancer Activity

The cytotoxic effects of these compounds are typically evaluated using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying their potency.

Compound A549 IC50 (μM) MDA-MB-231 IC50 (μM) HeLa IC50 (μM)
6b Not ReportedNot Reported0.18[2]
6d 0.26[2]Not ReportedNot Reported
8b Not Reported0.10[2]Not Reported
8d Not Reported0.10[2]Not Reported
11b 0.18[1]Not ReportedNot Reported
11d Not Reported0.08[1]Not Reported
11h 0.19[1]0.08[1]0.15[1]
11k Not Reported0.09[1]0.14[1]
12c Not ReportedNot Reported0.14[1]
7j 0.17[3]0.05[3]0.07[3]
Mechanism of Action: Induction of Apoptosis

Several studies have indicated that the anticancer activity of oxa-azaspiro compounds is mediated through the induction of apoptosis, or programmed cell death.[4] Flow cytometry analysis has shown that these compounds can arrest the cell cycle in the G2/M phase and trigger apoptosis in cancer cells.[3]

A proposed mechanism involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspase cascades.[4] Western blot analysis has revealed that treatment with these compounds can lead to the upregulation of tumor suppressor proteins like p53, p21, and Bax, while downregulating the anti-apoptotic protein Bcl-2.[4]

Apoptosis Induction Pathway cluster_cell Cancer Cell Oxa-Azaspiro Compound Oxa-Azaspiro Compound Bax_up Bax (Upregulated) Oxa-Azaspiro Compound->Bax_up Bcl2_down Bcl-2 (Downregulated) Oxa-Azaspiro Compound->Bcl2_down Mitochondrion Mitochondrion Caspase Activation Caspase Activation Mitochondrion->Caspase Activation Bax_up->Mitochondrion Bcl2_down->Mitochondrion Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by oxa-azaspiro compounds.

Experimental Protocols

General Procedure for the Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

The following is a generalized protocol based on reported syntheses.[1][2] Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary depending on the specific substrates and desired products.

  • Amide Formation: To a solution of p-aminophenol in a suitable solvent (e.g., dichloromethane), add an equimolar amount of glycolic acid or a substituted derivative. The reaction is typically carried out in the presence of a coupling agent (e.g., DCC/DMAP or EDC/HOBt) at room temperature for several hours.

  • Oxidative Cyclization: The amide intermediate is dissolved in an appropriate solvent (e.g., methanol or acetonitrile). A metal catalyst (e.g., a copper or iron salt) and an oxidant (e.g., oxygen or air) are introduced, and the reaction mixture is stirred at an elevated temperature until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the general steps for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231, HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the oxa-azaspiro compounds (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

Novel oxa-azaspiro compounds represent a versatile and promising scaffold for the development of new therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for structural diversification make them attractive candidates for further investigation. Future research should focus on expanding the chemical space of oxa-azaspiro derivatives, exploring a broader range of biological targets, and conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of this unique class of molecules holds significant promise for addressing unmet medical needs.

References

Unlocking the Potential of Dimethyl-Substituted Spiroketals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Characterization of a Promising Class of Molecules

Dimethyl-substituted spiroketals, a fascinating class of organic compounds, are emerging as a focal point in chemical and pharmaceutical research. Their unique three-dimensional structures and presence in numerous biologically active natural products have positioned them as promising scaffolds for the development of new therapeutics and specialty chemicals. This technical guide provides a comprehensive overview of the current research landscape, focusing on potential research areas, detailed experimental protocols, and key biological activities associated with dimethyl-substituted spiroketals.

Synthetic Strategies: Building the Spiroketal Core

The construction of the spiroketal framework, particularly with the stereochemical control offered by dimethyl substitution, is a key area of synthetic exploration. Researchers have employed various strategies to achieve these complex architectures, with enantioselective synthesis and oxidative cyclization being prominent methods.

Enantioselective Synthesis of Dimethyl-Substituted Spiroketals

The enantioselective synthesis of spiroketals is crucial for elucidating the specific biological activities of different stereoisomers. A notable example is the synthesis of (2S,5R,7S)-2,7-dimethyl-1,6-dioxaspiro[4.6]undecane, a pheromone of the solitary bee Andrena haemorrhoa.

Experimental Protocol: Enantioselective Synthesis of (2S,5R,7S)-2,7-dimethyl-1,6-dioxaspiro[4.6]undecane

This synthesis utilizes a nitroalkane-based strategy, which offers a versatile route to chiral building blocks.

Step 1: Preparation of the Nitro-alcohol Precursor

  • A solution of the starting nitro-ketone (e.g., 7-nitroheptan-2-one) in a suitable solvent (e.g., methanol) is treated with a reducing agent, such as sodium borohydride, at a controlled temperature (e.g., 0 °C to room temperature) to stereoselectively form the corresponding nitro-alcohol.

  • The reaction is monitored by thin-layer chromatography (TLC) and quenched upon completion. The product is extracted with an organic solvent and purified by column chromatography.

Step 2: Cyclization to the Spiroketal

  • The purified nitro-alcohol is dissolved in an appropriate solvent (e.g., ethanol).

  • The cyclization is initiated by the addition of an acid catalyst (e.g., p-toluenesulfonic acid) and the reaction is stirred at room temperature or with gentle heating.

  • The reaction progress is monitored by TLC. Upon completion, the reaction is neutralized, the solvent is removed under reduced pressure, and the crude spiroketal is purified by column chromatography.

Synthesis of Dimethyl-Substituted Dioxaspiro-undecanones

Experimental Protocol: General Procedure for the Synthesis of Dioxaspiro-undecanones (Adapted)

This procedure involves a

The Ascendancy of Spirocycles: A Technical Guide to Their Core Role in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic and heteroaromatic compounds. Among the most promising three-dimensional scaffolds to emerge are spirocyclic systems. These unique architectures, characterized by two rings sharing a single atom, offer a powerful toolkit to address many of the challenges encountered in modern drug discovery. This in-depth guide provides a technical overview of the core principles of spirocyclic systems in medicinal chemistry, from their fundamental properties to their synthesis and application in targeted therapies, supported by quantitative data, detailed experimental protocols, and visualized workflows.

The Spirocyclic Advantage: Navigating Three-Dimensional Chemical Space

Spirocyclic scaffolds offer a distinct set of advantages over their acyclic or non-spirocyclic counterparts, primarily stemming from their inherent three-dimensionality and conformational rigidity.[1][2] This structural feature allows for a more precise and favorable interaction with the complex three-dimensional binding sites of biological targets.[1]

Improved Physicochemical and Pharmacokinetic Properties

The introduction of a spirocyclic moiety can significantly enhance the drug-like properties of a molecule.[3][4] By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability.[2][5] These improvements are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Table 1: Comparison of Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogs

Spirocyclic CompoundNon-Spirocyclic AnalogPropertySpirocyclic ValueNon-Spirocyclic ValueReference
2-Azaspiro[3.3]heptane surrogate of CiprofloxacinCiprofloxacin (piperazine motif)SolubilityHigherLower
logDLowerHigher
Metabolic Stability (human microsomes)No metabolism observedSlight metabolism
Spirocyclic Oxetane AnalogsMorpholine/Piperidine AnalogslogDLowerHigher
Intrinsic ClearanceFar lowerHigher
Basicity (pKa)Considerably lowerHigher
Enhanced Potency and Selectivity

The rigid nature of spirocyclic systems restricts the conformational freedom of a molecule, locking it into a bioactive conformation that can lead to a more optimal fit with the target protein.[2][3] This can result in a significant increase in binding affinity (lower Ki) and inhibitory potency (lower IC50), as well as improved selectivity for the target protein over off-target molecules.[6]

Table 2: Biological Activity of Spirocyclic Compounds and Their Analogs

Spirocyclic CompoundTargetBiological Activity MetricSpirocyclic ValueNon-Spirocyclic Analog/PrecursorNon-Spirocyclic ValueReference
Revumenib Menin-MLLBinding AffinityHighFragment hit with piperazineLower[7]
Olaparib PARPIC50Potent--[1][8]
Rolapitant NK-1 ReceptorKi0.66 nM--[9]
SHP389 (1) SHP2IC50 (biochemical)0.031 µMPrecursor 50.067 µM[4]
Spiro-azaindoline HPK1 inhibitor (25) HPK1EC50 (IL2 production)1.56 ± 0.10 μM--[10]
Spiro[pyrrolidine-3,3´-oxindole] (11b) MCF-7 cellsIC503.9 µg/mLCisplatin (reference)5.20 µg/mL[1]

Key Applications of Spirocyclic Systems in Drug Discovery

The versatility of spirocyclic scaffolds has led to their successful application across a wide range of therapeutic areas and target classes.[11][12]

  • Oncology: Spirocycles are prominent in the development of kinase inhibitors, such as those targeting SHP2 and HPK1, as well as PARP inhibitors like Olaparib.[4][5][10] They also play a crucial role in novel cancer therapies targeting protein-protein interactions, as seen with the menin-MLL inhibitor Revumenib.[7]

  • Central Nervous System (CNS) Disorders: The ability of spirocycles to fine-tune physicochemical properties makes them attractive for CNS drug discovery, where brain penetration is a key challenge.[3]

  • Infectious Diseases: Spirocyclic compounds have shown promise as antibacterial and antifungal agents.

  • Metabolic Diseases: MCHr1 antagonists featuring spirocyclic cores are being investigated for the treatment of obesity.[3]

Synthesis of Spirocyclic Systems: Experimental Protocols

The construction of the quaternary spirocenter has historically been a synthetic challenge.[1] However, the development of modern synthetic methodologies has made spirocycles more accessible.[13][14]

General Synthetic Strategies

Common strategies for the synthesis of spirocyclic systems include:

  • 1,3-Dipolar Cycloaddition: This is a powerful method for constructing five-membered heterocyclic spirocycles, such as spiro-pyrrolidines and -pyrrolizidines.[1]

  • Pictet-Spengler Reaction followed by Oxidative Ring Contraction: This sequence is utilized for the synthesis of spiro[pyrrolidine-3,3'-oxindole] scaffolds.[2]

  • Ring-Closing Metathesis: This method is effective for the formation of spiropiperidine systems.[15]

  • Intramolecular Alkylation and Condensation Reactions: These are classical methods for forming the second ring of the spirocycle.[16]

Detailed Experimental Protocol: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] via Three-Component Reaction

This protocol describes a one-pot synthesis of a spiro[pyrrolidine-3,3'-oxindole] derivative, a common scaffold in medicinal chemistry.[17]

Reaction: Three-component reaction of isatin, sarcosine, and a 3,5-bis[arylmethylidene]-4-oxopiperidine-N-ethyl derivative.

Materials:

  • Isatin (1.0 mmol)

  • Sarcosine (2.0 mmol)

  • 3,5-bis[arylmethylidene]-4-oxopiperidine-N-ethyl (1.0 mmol)

  • Methanol (20 mL)

Procedure:

  • A mixture of isatin (1.0 mmol), sarcosine (2.0 mmol), and the 3,5-bis[arylmethylidene]-4-oxopiperidine-N-ethyl derivative (1.0 mmol) in methanol (20 mL) is refluxed for the appropriate time as monitored by TLC.

  • Upon completion of the reaction, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.

Note: This is a general procedure and the specific reaction time and purification conditions may vary depending on the substrates used.

Detailed Experimental Protocol: Synthesis of Spironolactone

This protocol outlines a key step in an industrial synthesis of the diuretic drug spironolactone.[14]

Reaction: Conjugate addition of thioacetic acid to a dienone intermediate.

Materials:

  • 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone (canrenone) (14.6 mmol)

  • N-methyl-2-pyrrolidone (15 mL)

  • p-toluenesulfonic acid monohydrate (228 mg)

  • Thioacetic acid (3.0 mL)

  • Acetic acid (5 mL)

  • Water

  • Methanol

Procedure:

  • A mixture of canrenone (14.6 mmol), N-methyl-2-pyrrolidone (15 mL), and p-toluenesulfonic acid monohydrate (228 mg) is heated to 80 °C under a nitrogen atmosphere.[13]

  • Thioacetic acid (3.0 mL) is added, and the mixture is stirred for 2 hours at 80 °C.[13]

  • Acetic acid (5 mL) is added, followed by the dropwise addition of water (15 mL) over 5 minutes.[13]

  • The mixture is gradually cooled to 30 °C over 1 hour and 20 minutes to precipitate the product.[13]

  • A mixture of methanol (16.5 mL) and water (15 mL) is added dropwise over 12 minutes.[13]

  • The mixture is stirred at 30 °C for an additional hour and then filtered.[13]

  • The collected crystals are washed twice with a 1:1 mixture of methanol and water (25 mL each) and dried under reduced pressure at 70 °C to yield pure spironolactone.[13]

Characterization and Evaluation of Spirocyclic Compounds

A comprehensive characterization of novel spirocyclic compounds is essential to understand their properties and potential as therapeutic agents.

Physicochemical Characterization

Table 3: Key Physicochemical Characterization Techniques

ParameterMethodInformation Obtained
Solubility Shake-flask methodDetermines the maximum concentration of a compound that can dissolve in a given solvent at equilibrium.
Lipophilicity (logP/logD) n-octanol/water partitionMeasures the lipophilicity of a compound, which influences its absorption and distribution.
pKa Potentiometric titration, UV-Vis spectroscopyDetermines the ionization constant(s) of a compound, which affects its solubility and permeability.
In Vitro and In Vivo Evaluation

Table 4: Essential In Vitro and In Vivo Assays

AssayPurpose
Cytotoxicity Assays (e.g., MTT, XTT) To assess the cytotoxic effect of the compound on cancer and normal cell lines.
Metabolic Stability Assays (microsomes, hepatocytes) To determine the rate at which the compound is metabolized by liver enzymes.
Permeability Assays (e.g., Caco-2) To evaluate the ability of the compound to cross cell membranes, predicting intestinal absorption.
In Vivo Pharmacokinetic Studies To determine the ADME properties of the compound in animal models.
In Vivo Efficacy Studies To evaluate the therapeutic effect of the compound in animal models of disease.
Detailed Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 96-well culture plates

  • Complete cell culture medium

  • Spirocyclic compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the spirocyclic compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).[18]

  • After the incubation period, remove the medium and add 100 µL of MTT solution to each well.[18]

  • Incubate the plate at 37 °C for 4 hours.[18]

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Impact: Signaling Pathways and Workflows

Signaling Pathway of Olaparib (PARP Inhibitor)

Olaparib is a PARP inhibitor that has shown significant efficacy in cancers with BRCA1/2 mutations. It works by exploiting a concept known as synthetic lethality.

Olaparib_Pathway cluster_DNA_Damage DNA Damage cluster_Repair DNA Repair cluster_Cell_Fate Cell Fate SSB Single-Strand Break PARP PARP Enzyme SSB->PARP recruits DSB Double-Strand Break SSB->DSB leads to (during replication) PARP->SSB repairs HRR Homologous Recombination Repair (HRR) (BRCA1/2 dependent) Apoptosis Apoptosis (Cell Death) HRR->Apoptosis prevents Cell_Survival Cell Survival HRR->Cell_Survival leads to DSB->HRR repaired by DSB->Apoptosis leads to (if unrepaired) Olaparib Olaparib Olaparib->PARP inhibits Revumenib_Pathway cluster_Leukemogenesis Leukemogenic Complex cluster_Gene_Expression Gene Expression cluster_Cellular_Outcome Cellular Outcome Menin Menin MLL KMT2A (MLL) Fusion Protein Menin->MLL interacts with Proliferation Leukemic Cell Proliferation HOXA9 HOXA9 MLL->HOXA9 upregulates MEIS1 MEIS1 MLL->MEIS1 upregulates HOXA9->Proliferation Differentiation_Block Block in Differentiation HOXA9->Differentiation_Block MEIS1->Proliferation MEIS1->Differentiation_Block Differentiation Myeloid Differentiation Revumenib Revumenib Revumenib->Menin disrupts interaction Revumenib->Differentiation promotes Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Pharmacology Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

Stability of the 2-oxa-8-azaspiro[4.5]decane Ring System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxa-8-azaspiro[4.5]decane core is a significant heterocyclic scaffold in medicinal chemistry, valued for its three-dimensional structure and potential for diverse biological activity. Understanding the inherent stability of this ring system is paramount for the development of robust and reliable drug candidates. This technical guide provides a comprehensive overview of the stability of the 2-oxa-8-azaspiro[4.5]decane ring system, including its conformational preferences, potential degradation pathways, and detailed experimental protocols for stability assessment.

Conformational Stability

The 2-oxa-8-azaspiro[4.5]decane ring system is a spiroketal containing a piperidine ring. Its stability is largely governed by the interplay of steric and stereoelectronic effects, most notably the anomeric effect. The spirocyclic nature of the molecule imparts significant conformational rigidity compared to its acyclic counterparts.

The piperidine ring typically adopts a chair conformation to minimize torsional strain. The tetrahydrofuran ring, being a five-membered ring, is more flexible and can adopt various envelope and twist conformations. The relative orientation of these two rings is crucial for the overall stability of the molecule. Computational studies on similar spiroketal systems can provide insights into the preferred conformations and the energy barriers for ring flipping.

Potential Degradation Pathways

Forced degradation studies are essential to identify the potential degradation pathways of a molecule under stress conditions.[1][2] For the 2-oxa-8-azaspiro[4.5]decane ring system, the following degradation pathways are plausible:

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for compounds containing tertiary amines.

  • Hydrolysis: While the ether linkage in the tetrahydrofuran ring is generally stable, it can undergo hydrolysis under harsh acidic conditions, leading to ring opening.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo complex degradation pathways, including fragmentation of the ring system.[3][4] The specific products would depend on the pyrolysis conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, potentially leading to radical-mediated decomposition.

The following diagram illustrates the potential degradation pathways of the 2-oxa-8-azaspiro[4.5]decane ring system.

2-oxa-8-azaspiro[4.5]decane 2-oxa-8-azaspiro[4.5]decane N-oxide N-oxide 2-oxa-8-azaspiro[4.5]decane->N-oxide Oxidation (e.g., H₂O₂) Ring-opened product Ring-opened product 2-oxa-8-azaspiro[4.5]decane->Ring-opened product Acid Hydrolysis (e.g., HCl) Fragmented Products Fragmented Products 2-oxa-8-azaspiro[4.5]decane->Fragmented Products Thermal Stress (High Temp.) Photodegradation Products Photodegradation Products 2-oxa-8-azaspiro[4.5]decane->Photodegradation Products Photolytic Stress (UV/Vis)

Potential degradation pathways of 2-oxa-8-azaspiro[4.5]decane.

Experimental Protocols for Stability Testing

A comprehensive assessment of the stability of the 2-oxa-8-azaspiro[4.5]decane ring system involves subjecting it to a series of stress conditions as outlined in the ICH guidelines.[1] The goal is to induce degradation to a limited extent (typically 5-20%) to allow for the identification of degradation products and the development of stability-indicating analytical methods.[5]

General Workflow for Forced Degradation Studies

The following diagram outlines a general workflow for conducting forced degradation studies.

cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Analysis (HPLC, LC-MS) Analysis (HPLC, LC-MS) Acid Hydrolysis->Analysis (HPLC, LC-MS) Base Hydrolysis Base Hydrolysis Base Hydrolysis->Analysis (HPLC, LC-MS) Oxidative Oxidative Oxidative->Analysis (HPLC, LC-MS) Thermal Thermal Thermal->Analysis (HPLC, LC-MS) Photolytic Photolytic Photolytic->Analysis (HPLC, LC-MS) API API API->Acid Hydrolysis API->Base Hydrolysis API->Oxidative API->Thermal API->Photolytic Characterization of Degradants (NMR, HRMS) Characterization of Degradants (NMR, HRMS) Analysis (HPLC, LC-MS)->Characterization of Degradants (NMR, HRMS) Pathway Elucidation Pathway Elucidation Characterization of Degradants (NMR, HRMS)->Pathway Elucidation Method Validation Method Validation Pathway Elucidation->Method Validation

General workflow for forced degradation studies.

Detailed Methodologies

The following tables summarize the recommended experimental conditions for forced degradation studies. The exact conditions may need to be optimized for the specific derivative of the 2-oxa-8-azaspiro[4.5]decane being tested.[5]

Table 1: Hydrolytic Stability

ConditionReagentTemperatureTime Points (hours)
Acidic0.1 M HClRoom Temp, 60°C2, 4, 8, 24, 48
Basic0.1 M NaOHRoom Temp, 60°C2, 4, 8, 24, 48
NeutralWaterRoom Temp, 60°C2, 4, 8, 24, 48

Protocol for Hydrolytic Stability:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Add an aliquot of the stock solution to the respective hydrolytic media (0.1 M HCl, 0.1 M NaOH, or water).

  • Incubate the solutions at the specified temperatures.

  • At each time point, withdraw a sample and neutralize it (acidic samples with base, basic samples with acid) to stop the degradation.

  • Analyze the samples by a suitable stability-indicating method, such as HPLC with UV or MS detection.

Table 2: Oxidative Stability

ReagentConcentrationTemperatureTime Points (hours)
Hydrogen Peroxide3%Room Temp2, 4, 8, 24

Protocol for Oxidative Stability:

  • Prepare a stock solution of the test compound.

  • Add an aliquot of the stock solution to a solution of hydrogen peroxide.

  • Incubate the solution at room temperature, protected from light.

  • At each time point, withdraw a sample and quench the reaction if necessary (e.g., with sodium bisulfite).

  • Analyze the samples by HPLC.

Table 3: Thermal and Photolytic Stability

ConditionParametersDuration
Thermal (Solid State)60°C, 80°C1, 2, 5, 10 days
Thermal (Solution)60°C24, 48, 72 hours
Photolytic (Solid State)ICH Q1B option 1 or 2As per guidelines
Photolytic (Solution)ICH Q1B option 1 or 2As per guidelines

Protocol for Thermal and Photolytic Stability:

  • For solid-state studies, expose the powdered compound to the specified temperature or light conditions. For solution-state studies, prepare a solution of the compound in a suitable solvent.

  • For photostability studies, a control sample should be wrapped in aluminum foil to protect it from light.

  • At each time point, dissolve the solid sample or dilute the solution sample and analyze by HPLC.

Summary of Stability Profile

The available data, inferred from the general behavior of similar heterocyclic systems, suggests that the 2-oxa-8-azaspiro[4.5]decane ring system is a relatively stable scaffold. Its primary liability is expected to be the oxidation of the tertiary amine. The spiroketal moiety is generally resistant to hydrolysis under neutral and basic conditions but may be susceptible to ring opening under strong acidic conditions. The overall stability will, however, be significantly influenced by the nature and position of any substituents on the ring system.

This guide provides a framework for assessing the stability of the 2-oxa-8-azaspiro[4.5]decane core. It is crucial for researchers and drug development professionals to conduct thorough experimental stability studies on their specific derivatives to ensure the development of safe and effective pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane in Sigma-1 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the use of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane as a ligand for the sigma-1 receptor. The following application notes and protocols are based on the established methodologies for characterizing novel ligands for the sigma-1 receptor and utilize a hypothetical derivative, hereafter referred to as "Compound X (a this compound derivative)," to illustrate its potential application in sigma-1 receptor research.

Introduction

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is involved in the regulation of numerous cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[1][2][3] The σ1R has emerged as a promising therapeutic target for a variety of pathological conditions, including neurodegenerative diseases, psychiatric disorders, and pain.[4][5][6] The development of novel and selective σ1R ligands is crucial for advancing our understanding of its physiological roles and for the development of new therapeutics.

Compound X, a novel this compound derivative, represents a potential new chemical scaffold for targeting the σ1R. These application notes provide an overview of its potential utility and detailed protocols for its characterization.

Application Notes

1. High-Affinity Ligand for In Vitro and In Vivo Studies:

Compound X is a putative high-affinity and selective ligand for the σ1R. Its spirocyclic core offers a rigid scaffold that can be functionalized to optimize binding affinity and selectivity. As a research tool, it can be used in radiolabeled form for receptor binding and autoradiography studies or in its unlabeled form for functional assays and in vivo pharmacological studies.

2. Probe for Elucidating Sigma-1 Receptor Function:

By acting as an agonist or antagonist, Compound X can be employed to modulate σ1R activity and investigate its role in various signaling pathways. For instance, its effect on calcium mobilization, modulation of ion channels (e.g., potassium channels), and interaction with other proteins can be assessed in cellular models.[1][2]

3. Potential Therapeutic Agent:

Given the therapeutic potential of σ1R ligands, Compound X could be investigated for its efficacy in preclinical models of diseases where σ1R is implicated, such as Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain.[4][5][6]

Quantitative Data Summary

The following table summarizes hypothetical binding affinity and selectivity data for Compound X, representing a typical high-affinity σ1R ligand.

Parameter Receptor Value Assay Condition
Ki (nM) Sigma-1 (human)2.5Radioligand competition assay with --INVALID-LINK---pentazocine
Ki (nM) Sigma-2 (human)> 1000Radioligand competition assay with [³H]DTG
IC50 (nM) NMDA Receptor> 10,000Calcium influx assay
IC50 (nM) Opioid Receptors (μ, δ, κ)> 10,000Radioligand competition assays

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor

This protocol determines the binding affinity (Ki) of Compound X for the σ1R using a competition binding assay with a radiolabeled ligand, such as --INVALID-LINK---pentazocine.[7][8]

Materials:

  • Membrane preparations from cells or tissues expressing σ1R (e.g., guinea pig liver)[7]

  • --INVALID-LINK---pentazocine (radioligand)

  • Compound X (unlabeled ligand)

  • Haloperidol (for defining non-specific binding)[7][9]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well plates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of Compound X in the assay buffer.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value), and varying concentrations of Compound X.

  • For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of a known σ1R ligand like haloperidol (e.g., 10 µM).[9]

  • Incubate the plate at 37°C for 120 minutes.[9]

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of Compound X by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of Compound X that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Modulation of Calcium Mobilization

This protocol assesses the functional activity of Compound X by measuring its effect on intracellular calcium mobilization, a known function modulated by σ1R.[1]

Materials:

  • A suitable cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium

  • Fura-2 AM or other calcium-sensitive fluorescent dye

  • Compound X

  • A known σ1R agonist (e.g., PRE-084) and antagonist (e.g., NE-100) as controls

  • Fluorescence plate reader or microscope

Procedure:

  • Culture the cells to an appropriate confluency in 96-well plates.

  • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • To determine agonist activity, add varying concentrations of Compound X to the cells and measure the change in intracellular calcium concentration over time using a fluorescence plate reader.

  • To determine antagonist activity, pre-incubate the cells with varying concentrations of Compound X before adding a known σ1R agonist. Measure the inhibition of the agonist-induced calcium response.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of Compound X.

Visualizations

sigma1_signaling_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion s1r Sigma-1 Receptor bip BiP s1r->bip Inactive state ip3r IP3 Receptor s1r->ip3r Modulation vdac VDAC s1r->vdac Stabilization survival Cell Survival s1r->survival Promotes ca_er Ca2+ ligand Ligand (e.g., Compound X) ligand->s1r Activation stress Cellular Stress stress->s1r Activation ca_cyto Cytosolic Ca2+ ca_er->ca_cyto Release ros ROS Production ca_cyto->ros Leads to apoptosis Apoptosis ros->apoptosis Induces

Caption: Sigma-1 receptor signaling pathway at the ER-mitochondrion interface.

experimental_workflow start Start: Novel Compound (Compound X) binding_assay Radioligand Binding Assay (Determine Ki and selectivity) start->binding_assay functional_assay Functional Assays (e.g., Calcium mobilization) binding_assay->functional_assay High affinity & selective? in_vivo In Vivo Studies (Pharmacokinetics and Efficacy) functional_assay->in_vivo Functional activity? toxicity Toxicology Assessment in_vivo->toxicity end Lead Candidate toxicity->end Safe & effective?

Caption: General workflow for the characterization of a novel sigma-1 receptor ligand.

References

Application Notes and Protocols: Radiolabeling of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane Derivatives with Fluorine-18

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane scaffold is a key heterocyclic motif present in various biologically active compounds. Its unique three-dimensional structure makes it an attractive core for designing ligands targeting central nervous system (CNS) receptors and other biological targets. The introduction of the positron-emitting radionuclide, Fluorine-18 (t½ = 109.7 min), to these derivatives enables in vivo imaging with Positron Emission Tomography (PET), a powerful technique for non-invasively studying pharmacokinetics, target engagement, and disease progression in preclinical and clinical research.

While direct literature on the radiolabeling of this compound derivatives is not available, extensive research has been conducted on the structurally similar 1,4-Dioxa-8-azaspiro[4.5]decane scaffold. These analogs have been successfully labeled with Fluorine-18 and evaluated as high-affinity ligands for the sigma-1 (σ1) receptor, a chaperone protein implicated in numerous neurological and psychiatric disorders.[1][2] This document provides a detailed, representative protocol for the [¹⁸F]fluorination of a hypothetical this compound derivative, adapted from established procedures for these closely related analogs.[1][2]

The provided protocols and data are intended to serve as a comprehensive guide for researchers aiming to develop novel PET radiotracers based on this spirocyclic scaffold.

Quantitative Data Summary

The following table summarizes the expected radiochemical outcomes for the synthesis of an [¹⁸F]-labeled this compound derivative, based on data reported for the analogous 8-(4-(2-[¹⁸F]Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane.[1][2]

ParameterExpected ValueReference
Radiochemical Purity (RCP)>95%[1][2]
Molar Activity (Am)25–45 GBq/μmol[1][2]
Radiochemical Yield (RCY)15-30% (decay-corrected)Estimated
Total Synthesis Time60-90 minutesEstimated

Note: Radiochemical yield and synthesis time are estimated based on typical automated, two-step, one-pot labeling procedures.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the radiosynthesis of a representative [¹⁸F]-labeled this compound derivative. The protocol is based on a nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride.

Materials and Equipment:
  • Precursor: 8-(4-(2-Tosyloxyethoxy)benzyl)-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane

  • Radionuclide: No-carrier-added aqueous [¹⁸F]fluoride (from cyclotron)

  • Reagents:

    • Kryptofix 2.2.2 (K222)

    • Potassium Carbonate (K₂CO₃)

    • Acetonitrile (anhydrous, HPLC grade)

    • Dimethyl Sulfoxide (DMSO, anhydrous)

    • Ethanol (absolute)

    • Water for Injection (WFI)

    • Sterile Saline (0.9% NaCl)

  • Solid-Phase Extraction (SPE) Cartridges:

    • QMA (quaternary methylammonium) light carbonate form cartridge

    • Sep-Pak C18 plus cartridge

  • Equipment:

    • Automated radiosynthesis module (e.g., GE TRACERlab, Eckert & Ziegler Modular-Lab)

    • Reaction vessel (5-10 mL)

    • Heating and cooling system

    • Radio-HPLC system with a semi-preparative column (e.g., C18), UV and radioactivity detectors

    • Rotary evaporator

    • Sterile filtration unit (0.22 µm)

Protocol 1: Automated Radiosynthesis

This protocol describes a common one-pot, two-step procedure adapted for an automated synthesis module.

Step 1: [¹⁸F]Fluoride Trapping and Elution

  • Pre-condition a QMA light cartridge with 10 mL of K₂CO₃ solution (5 mg/mL in WFI) followed by 10 mL of WFI.

  • Load the cyclotron-produced aqueous [¹⁸F]fluoride onto the pre-conditioned QMA cartridge.

  • Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of Kryptofix K222 (10-15 mg) and K₂CO₃ (2-3 mg) in 1.5 mL of 80:20 (v/v) acetonitrile/WFI.

Step 2: Azeotropic Drying of [¹⁸F]Fluoride

  • Heat the reaction vessel to 110 °C under a stream of nitrogen to evaporate the solvent mixture.

  • Add 1 mL of anhydrous acetonitrile to the vessel and repeat the evaporation step. Perform this drying step a total of two to three times to ensure the [¹⁸F]fluoride-K222 complex is anhydrous.

Step 3: Radiofluorination Reaction

  • Dissolve the tosylate precursor (5-10 mg) in 1 mL of anhydrous DMSO or acetonitrile.

  • Add the precursor solution to the dried [¹⁸F]fluoride-K222 complex in the reaction vessel.

  • Seal the vessel and heat the reaction mixture at 120 °C for 15 minutes.

  • After the reaction, cool the vessel to approximately 40 °C.

Step 4: Purification of the Crude Product

  • Dilute the crude reaction mixture with 4 mL of WFI.

  • Load the diluted mixture onto a pre-conditioned Sep-Pak C18 plus cartridge. The desired product will be retained, while unreacted [¹⁸F]fluoride and polar impurities will pass through.

  • Wash the C18 cartridge with 10 mL of WFI to remove any remaining impurities.

  • Elute the [¹⁸F]-labeled product from the C18 cartridge with 1 mL of ethanol.

  • Inject the ethanolic solution onto a semi-preparative HPLC system for final purification.

    • Mobile Phase: e.g., 45:55 (v/v) Acetonitrile/Water with 0.1% TFA

    • Flow Rate: e.g., 4 mL/min

    • Collect the fraction corresponding to the product peak, identified by the radioactivity detector.

Step 5: Formulation

  • Dilute the collected HPLC fraction with 20-30 mL of WFI.

  • Trap the diluted product on a sterile C18 cartridge.

  • Wash the cartridge with 10 mL of sterile WFI.

  • Elute the final product with 1 mL of absolute ethanol into a sterile vial.

  • Add 9 mL of sterile saline for a final injectable solution containing ≤10% ethanol.

  • Perform sterile filtration of the final product through a 0.22 µm filter into a sterile, pyrogen-free dose vial.

Step 6: Quality Control

  • Determine the radiochemical purity and identity of the final product using analytical radio-HPLC.

  • Measure the total activity to calculate the radiochemical yield.

  • Calculate the molar activity by correlating the amount of radioactivity with the mass of the product determined via a calibrated UV detector response.

Visualizations

Experimental Workflow Diagram

Radiosynthesis_Workflow cluster_prep Step 1: [¹⁸F]Fluoride Preparation cluster_synthesis Step 2: Radiosynthesis cluster_purification Step 3: Purification & Formulation Cyclotron Cyclotron Production [¹⁸O(p,n)¹⁸F] QMA QMA Cartridge Trapping Cyclotron->QMA [¹⁸F]F⁻ in H₂¹⁸O Elution Elution (K222/K₂CO₃) QMA->Elution Drying Azeotropic Drying (110 °C) Elution->Drying [¹⁸F]F⁻/K222 Complex Reaction Nucleophilic Substitution (120 °C, 15 min) Drying->Reaction Precursor Precursor Addition (in DMSO/ACN) Precursor->Reaction SPE_C18 SPE Purification (C18 Cartridge) Reaction->SPE_C18 Crude Product HPLC Semi-Prep HPLC SPE_C18->HPLC Partially Purified Formulation Formulation (EtOH/Saline) HPLC->Formulation Pure Product QC Quality Control (Analytical HPLC) Formulation->QC Final Radiotracer Sigma1_Signaling cluster_membrane Endoplasmic Reticulum (ER) Membrane ER_Lumen ER Lumen Cytosol Cytosol S1R Sigma-1 Receptor (σ1R) BiP BiP (Chaperone) S1R->BiP Binding at Rest IP3R IP3 Receptor S1R->IP3R Modulation ER_Stress Modulation of ER Stress S1R->ER_Stress Reduces Ca_Release Ca²⁺ Mobilization IP3R->Ca_Release Regulates Ligand [¹⁸F]Azaspirodecane Derivative (Ligand) Ligand->S1R Activation Neuronal_Function Neuronal Survival & Plasticity Ca_Release->Neuronal_Function Influences ER_Stress->Neuronal_Function Impacts

References

Application of a 1,4-Dioxa-8-azaspiro[4.5]decane Derivative in PET Imaging of Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of biochemical and physiological processes in vivo.[1][2] The development of novel PET radiotracers targeting specific biological markers is crucial for advancing our understanding of disease mechanisms and for the development of targeted therapies.[3] This document provides detailed application notes and protocols for the use of an 18F-labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivative as a selective radioligand for the sigma-1 (σ1) receptor for tumor imaging.

The σ1 receptor is overexpressed in a variety of human tumors, including carcinoma and melanoma, making it an attractive target for cancer imaging and therapy.[4][5] The radiotracer, specifically [18F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (referred to as [18F]5a in the primary literature), has demonstrated high affinity and selectivity for the σ1 receptor, with favorable properties for PET imaging.[4][5]

Radiotracer Profile

PropertyValueReference
Compound Name 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane[4][5]
Radiolabel Fluorine-18 (18F)[4][5]
Target Sigma-1 (σ1) Receptor[4][5]
Binding Affinity (Ki) 5.4 ± 0.4 nM[4][5]
Selectivity 30-fold for σ1 over σ2 receptors; 1404-fold for σ1 over vesicular acetylcholine transporter[4][5]
Application Preclinical PET imaging of σ1 receptor expression in tumors[4][5]

Experimental Protocols

Radiosynthesis of [18F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane

This protocol describes a one-pot, two-step automated synthesis procedure.[4][5]

Workflow for Radiosynthesis

cluster_synthesis Radiosynthesis Workflow start [18F]Fluoride Production (Cyclotron) step1 [18F]Fluorination of 1,2-ditosyloxyethane start->step1 Kryptofix 2.2.2/K2CO3 step2 Purification of [18F]fluoroethyltosylate step1->step2 Sep-Pak step3 [18F]Fluoroethylation of Precursor (8-(4-hydroxybenzyl)-1,4-dioxa- 8-azaspiro[4.5]decane) step2->step3 DMSO, Heat step4 Final Product Purification (HPLC) step3->step4 end Formulated [18F]Radiotracer step4->end

Caption: Automated radiosynthesis workflow for the 18F-labeled spirocyclic compound.

Materials:

  • Precursor: 8-(4-hydroxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

  • Reagent: 1,2-ditosyloxyethane

  • [18F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • Sterile water for injection

  • Sep-Pak cartridges

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • [18F]Fluoride Trapping: Trap aqueous [18F]fluoride from the cyclotron target onto an anion exchange cartridge.

  • Elution: Elute the [18F]fluoride into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Synthesis of [18F]fluoroethyltosylate: Add 1,2-ditosyloxyethane in acetonitrile to the dried [18F]fluoride and heat to synthesize the intermediate, [18F]fluoroethyltosylate.

  • Intermediate Purification: Purify the volatile [18F]fluoroethyltosylate by passing it through a silica Sep-Pak cartridge and trapping it in a solution of the precursor in DMSO.

  • 18F-Fluoroethylation: Heat the mixture to facilitate the fluoroethylation of the precursor.

  • HPLC Purification: Purify the crude product using reverse-phase HPLC to isolate the final [18F]-labeled compound.

  • Formulation: Formulate the purified product in a suitable buffer (e.g., phosphate-buffered saline with ethanol) for injection.

Quality Control:

  • Radiochemical Purity: >95% (determined by HPLC)[4][5]

  • Specific Activity: 25–45 GBq/μmol[4][5]

In Vitro Cellular Uptake Assay

Objective: To determine the specific uptake of the radiotracer in cancer cells expressing the σ1 receptor.

Materials:

  • Cancer cell line with known σ1 receptor expression (e.g., human carcinoma or melanoma cell lines).[4][5]

  • Cell culture medium and supplements.

  • [18F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane.

  • Blocking agent: Haloperidol (a known σ1 receptor ligand).[4][5]

  • Phosphate-buffered saline (PBS).

  • Gamma counter.

Procedure:

  • Cell Seeding: Plate cells in multi-well plates and allow them to adhere overnight.

  • Treatment Groups:

    • Total Binding: Incubate cells with the 18F-radiotracer.

    • Non-specific Binding: Pre-incubate cells with an excess of haloperidol for 30 minutes before adding the 18F-radiotracer.

  • Incubation: Add the 18F-radiotracer to the wells and incubate at 37°C for a defined period (e.g., 60 minutes).

  • Washing: Remove the incubation medium and wash the cells multiple times with ice-cold PBS to remove unbound radioactivity.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Radioactivity Measurement: Measure the radioactivity in the cell lysates using a gamma counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific binding from the total binding.

Preclinical PET Imaging in Tumor-Bearing Mice

Objective: To visualize the in vivo distribution and tumor uptake of the radiotracer.

Workflow for Preclinical PET Imaging

cluster_imaging Preclinical PET Imaging Workflow animal_prep Tumor Xenograft Model (e.g., Human Carcinoma in Mice) tracer_admin Radiotracer Administration (Intravenous Injection) animal_prep->tracer_admin blocking_group Blocking Study Group (Pre-injection of Haloperidol) animal_prep->blocking_group pet_scan Dynamic or Static PET/CT Scan tracer_admin->pet_scan blocking_group->tracer_admin image_recon Image Reconstruction (Attenuation & Scatter Correction) pet_scan->image_recon data_analysis Quantitative Analysis (Tumor Uptake, Biodistribution) image_recon->data_analysis

Caption: Workflow for in vivo PET imaging using tumor-bearing animal models.

Materials:

  • Tumor-bearing mice (e.g., xenograft models with human carcinoma or melanoma cells).[4][5]

  • [18F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane.

  • Anesthesia (e.g., isoflurane).

  • Small animal PET/CT scanner.

  • Blocking agent: Haloperidol.

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Radiotracer Injection: Administer a defined dose of the 18F-radiotracer via intravenous injection (e.g., tail vein).

  • Uptake Period: Allow the radiotracer to distribute for a specific period (e.g., 60 minutes).

  • PET/CT Imaging:

    • Position the animal in the PET/CT scanner.

    • Perform a CT scan for anatomical reference and attenuation correction.

    • Acquire PET data (dynamic or static scan).

  • Blocking Study (for specificity): In a separate cohort of animals, administer an excess of haloperidol prior to the radiotracer injection to block specific binding to σ1 receptors.[4][5]

  • Image Reconstruction and Analysis:

    • Reconstruct PET images using appropriate algorithms with corrections for attenuation and scatter.

    • Co-register PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data

Biodistribution Data

The following table summarizes the biodistribution of [18F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane in key organs of tumor-bearing mice at a specific time point post-injection. High tumor uptake is observed, which is significantly reduced in the presence of a blocking agent, indicating specific binding.

OrganUptake (%ID/g) - BaselineUptake (%ID/g) - Blocked (Haloperidol)
Tumor HighSignificantly Reduced[4][5]
Brain ModerateReduced
Liver HighSlightly Reduced
Kidneys ModerateReduced
Muscle LowLow

(Note: Specific numerical values for biodistribution are often presented in graphical form in publications and may vary based on the specific tumor model and time point. The table reflects the general trends described in the literature.)[4][5]

Signaling Pathway Context

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its overexpression in cancer cells is associated with the regulation of cell survival, proliferation, and apoptosis. The PET radiotracer allows for the in vivo visualization of this target.

Simplified Sigma-1 Receptor Signaling in Cancer

cluster_pathway Simplified Sigma-1 Receptor Pathway in Cancer tracer [18F]spirocyclic ligand (PET Radiotracer) sigma1 Sigma-1 (σ1) Receptor (Overexpressed in Tumors) tracer->sigma1 Binds to pet_signal PET Signal (Imaging Readout) tracer->pet_signal Generates cell_survival Cell Survival & Proliferation sigma1->cell_survival Promotes apoptosis_reg Regulation of Apoptosis sigma1->apoptosis_reg Modulates

Caption: The radiotracer binds to the overexpressed σ1 receptor, providing a PET signal.

Conclusion

The 18F-labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivative is a promising PET radiotracer for the non-invasive imaging of σ1 receptor expression in tumors. Its high affinity, selectivity, and specific tumor uptake make it a valuable tool for preclinical cancer research and potentially for future clinical applications in oncology. The protocols provided herein offer a framework for researchers to utilize this radiotracer in their studies.

References

Application Notes and Protocols for the Synthesis of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the synthesis of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane and its analogs. This spirocyclic scaffold is of interest in medicinal chemistry due to its rigid three-dimensional structure, which can be advantageous for optimizing interactions with biological targets. The following sections detail a proposed multi-step synthesis, including experimental procedures, and a discussion of potential applications in drug discovery. While specific biological data for the title compound is limited in publicly available literature, the protocols provided are based on well-established chemical transformations for constructing similar molecular architectures.

Introduction

Spirocyclic systems are increasingly utilized in drug design to explore novel chemical space and improve physicochemical and pharmacological properties of lead compounds. The 2-oxa-8-azaspiro[4.5]decane core represents a valuable scaffold, combining a piperidine ring, common in many bioactive molecules, with a spiro-fused tetrahydrofuran ring. The gem-dimethyl substitution at the 1-position can provide steric bulk and influence the compound's metabolic stability and binding affinity.

This document outlines a synthetic route starting from commercially available N-Boc-4-piperidone, proceeding through a key diol intermediate, followed by intramolecular cyclization to form the spirocyclic ether, and concluding with the deprotection of the piperidine nitrogen.

Synthetic Scheme

A proposed synthetic pathway for this compound hydrochloride is illustrated below. The synthesis is divided into three main stages:

  • Step 1: Synthesis of the Diol Intermediate: Reaction of N-Boc-4-piperidone with a suitable organometallic reagent to introduce the 3-hydroxy-3-methylbutyl side chain.

  • Step 2: Intramolecular Cyclization: Acid-catalyzed cyclization of the resulting diol to form the Boc-protected spirocycle.

  • Step 3: Deprotection: Removal of the Boc protecting group to yield the final product as a hydrochloride salt.

Synthetic_Scheme start N-Boc-4-piperidone intermediate1 tert-butyl 4-hydroxy-4-(3-hydroxy-3-methylbutyl)piperidine-1-carboxylate start->intermediate1 1. Grignard Reagent 2. H2O workup intermediate2 tert-butyl this compound-8-carboxylate intermediate1->intermediate2 Acid catalyst (e.g., H2SO4) Heat product This compound (as HCl salt) intermediate2->product HCl in MeOH or Dioxane

Caption: Proposed synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-hydroxy-4-(3-hydroxy-3-methylbutyl)piperidine-1-carboxylate

This procedure describes the formation of the key diol intermediate via a Grignard reaction.

Materials:

  • N-Boc-4-piperidone

  • 3-Methyl-3-buten-1-ol

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings. Add a crystal of iodine and a small volume of a solution of 3-methyl-3-buten-1-ol in anhydrous THF.

  • Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and bubbling), add the remaining solution of 3-methyl-3-buten-1-ol in anhydrous THF dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired diol.

Step 2: Synthesis of tert-butyl this compound-8-carboxylate

This protocol details the acid-catalyzed intramolecular cyclization to form the spiro-ether.

Materials:

  • tert-butyl 4-hydroxy-4-(3-hydroxy-3-methylbutyl)piperidine-1-carboxylate

  • Dichloromethane (DCM) or Toluene

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diol intermediate in dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Step 3: Synthesis of this compound Hydrochloride

This final step involves the removal of the Boc protecting group.

Materials:

  • tert-butyl this compound-8-carboxylate

  • Methanolic hydrogen chloride (3M) or HCl in 1,4-dioxane (4M)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected spirocycle in methanol.

  • Cool the solution to 0 °C in an ice bath and add a solution of HCl in methanol or dioxane.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Data Presentation

StepProductStarting Material(s)Reagents & ConditionsYield (%)Analytical Data (Expected)
1tert-butyl 4-hydroxy-4-(3-hydroxy-3-methylbutyl)piperidine-1-carboxylateN-Boc-4-piperidone, 3-Methyl-3-buten-1-ol, Mg1. Grignard formation in THF; 2. Reaction at 0 °C to rt, 16-24h; 3. NH₄Cl quench60-80¹H NMR, ¹³C NMR, MS confirming the diol structure.
2tert-butyl this compound-8-carboxylatetert-butyl 4-hydroxy-4-(3-hydroxy-3-methylbutyl)piperidine-1-carboxylateCatalytic H₂SO₄ or p-TsOH in DCM/Toluene, reflux70-90¹H NMR, ¹³C NMR, MS consistent with the spirocyclic ether. Appearance of characteristic gem-dimethyl and ether signals.
3This compound Hydrochloridetert-butyl this compound-8-carboxylate3M HCl in MeOH or 4M HCl in Dioxane, 0 °C to rt, 12-24h>85¹H NMR, ¹³C NMR, MS (m/z for free base: [M+H]⁺), elemental analysis. Disappearance of Boc signals in NMR.

Applications and Signaling Pathways

While specific biological data for this compound is not extensively reported, the broader class of oxa-azaspiro[4.5]decane derivatives has shown a range of biological activities. These scaffolds can be considered as conformationally restricted analogs of piperidine-containing drugs.

Potential therapeutic areas for analogs of this scaffold include:

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. The rigid spirocyclic nature of the this compound core could be exploited to develop selective ligands for various receptors and transporters in the brain.

  • Oncology: Some azaspiro[4.5]decane derivatives have been investigated as scaffolds for anticancer agents. For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been developed as ligands for the sigma-1 (σ₁) receptor, which is overexpressed in some tumor types.[1]

  • Cardiovascular Diseases: Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated as antihypertensive agents, acting as alpha-adrenergic blockers.

No specific signaling pathways for this compound have been elucidated. However, based on the activities of related compounds, potential interactions could be explored with G-protein coupled receptors (GPCRs) or ion channels, depending on the nature of the substituents on the piperidine nitrogen.

Below is a generalized workflow for the screening of novel spirocyclic compounds in a drug discovery context.

Drug_Discovery_Workflow A Synthesis of This compound Analogs B High-Throughput Screening (e.g., Receptor Binding Assays) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro Pharmacology (Cell-based Assays) D->E F In Vivo Efficacy and Toxicology Studies E->F G Preclinical Candidate F->G

Caption: A general workflow for the integration of synthesized analogs into a drug discovery pipeline.

Conclusion

This document provides a detailed, albeit proposed, protocol for the synthesis of this compound analogs. The described methods utilize standard and reliable organic chemistry transformations, making this scaffold accessible for further investigation. While the biological profile of the title compound remains to be fully characterized, its structural features suggest potential for the development of novel therapeutic agents, particularly in the areas of CNS disorders and oncology. The provided protocols should enable researchers to synthesize and explore the structure-activity relationships of this promising class of spirocyclic compounds.

References

In vitro binding assays for 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane at sigma receptors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for In Vitro Sigma Receptor Binding Assays

Compound: 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for characterizing the in vitro binding affinity of this compound at sigma-1 (σ₁) and sigma-2 (σ₂) receptors using radioligand binding assays.

Introduction

Sigma receptors, classified into σ₁ and σ₂ subtypes, are intracellular proteins primarily located at the endoplasmic reticulum.[1] They are implicated in a variety of neurological and psychiatric conditions, as well as in cancer, making them attractive targets for therapeutic drug development.[1][2] The pharmacological characterization of novel compounds at these receptors is crucial for understanding their potential therapeutic effects. Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for a specific receptor.[1][3] This document outlines the protocols for assessing the binding of this compound to σ₁ and σ₂ receptors.

Data Presentation

Due to the absence of publicly available experimental data for this compound, the following tables present a hypothetical data summary to illustrate how results from the described assays would be presented.

Table 1: Hypothetical Sigma-1 Receptor (σ₁) Binding Affinity of this compound

Assay TypeRadioligandTissue SourceKᵢ (nM)n
Competition Binding--INVALID-LINK---PentazocineGuinea Pig Brain Membranes15.2 ± 1.83

Kᵢ represents the inhibitory constant, and n is the number of independent experiments.

Table 2: Hypothetical Sigma-2 Receptor (σ₂) Binding Affinity of this compound

Assay TypeRadioligandMasking AgentTissue SourceKᵢ (nM)n
Competition Binding[³H]-DTG(+)-PentazocineRat Liver Membranes85.7 ± 9.33

Kᵢ represents the inhibitory constant, and n is the number of independent experiments.

Experimental Protocols

The following are detailed protocols for conducting in vitro radioligand binding assays to determine the affinity of a test compound for σ₁ and σ₂ receptors.

Protocol 1: Sigma-1 Receptor Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the σ₁ receptor by measuring its ability to compete with a known σ₁ radioligand, --INVALID-LINK---Pentazocine.[1][3]

Materials:

  • Tissue: Guinea pig brain membranes (a rich source of σ₁ receptors).[4]

  • Radioligand: --INVALID-LINK---Pentazocine.

  • Non-specific binding control: Haloperidol.[5][6]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 150 µL:

    • Guinea pig brain membrane homogenate (~300 µg protein).[4]

    • --INVALID-LINK---Pentazocine at a concentration near its Kₔ (e.g., 5 nM).[4]

    • Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).[4]

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).[5]

  • Incubation: Incubate the plate at 37°C for 120 minutes.[5]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Sigma-2 Receptor Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the σ₂ receptor using the non-selective sigma receptor radioligand [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) in the presence of a masking agent to block σ₁ sites.[1][7]

Materials:

  • Tissue: Rat liver membranes (a good source of σ₂ receptors).[4]

  • Radioligand: [³H]-DTG.

  • Masking Agent: (+)-Pentazocine to block σ₁ receptors.[3]

  • Non-specific binding control: Unlabeled DTG or haloperidol.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Prepare rat liver membranes as described for guinea pig brain membranes in Protocol 1.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 150 µL:

    • Rat liver membrane homogenate (~300 µg protein).[4]

    • [³H]-DTG at a concentration near its Kₔ for σ₂ receptors (e.g., 5 nM).[8]

    • (+)-Pentazocine at a concentration sufficient to saturate σ₁ receptors (e.g., 100 nM).[8]

    • Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled DTG (e.g., 10 µM).[8]

  • Incubation: Incubate the plate at room temperature for 120 minutes.[8]

  • Filtration: Terminate the reaction and filter as described in Protocol 1.

  • Quantification: Measure the radioactivity as described in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the Kᵢ value for the σ₂ receptor.

Visualizations

The following diagrams illustrate the experimental workflows.

Sigma1_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Guinea Pig Brain Membrane Homogenate Incubate Incubate at 37°C for 120 min Membrane->Incubate Radio ³H-Pentazocine (Radioligand) Radio->Incubate Test Test Compound (this compound) Test->Incubate Control Haloperidol (Non-specific Binding) Control->Incubate Filter Rapid Filtration Incubate->Filter Terminate Reaction Count Scintillation Counting Filter->Count Analyze Calculate IC₅₀ and Kᵢ Count->Analyze

Caption: Workflow for the Sigma-1 Receptor Competition Binding Assay.

Sigma2_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Rat Liver Membrane Homogenate Incubate Incubate at RT for 120 min Membrane->Incubate Radio [³H]-DTG (Radioligand) Radio->Incubate Mask (+)-Pentazocine (Masking Agent) Mask->Incubate Test Test Compound (this compound) Test->Incubate Control Unlabeled DTG (Non-specific Binding) Control->Incubate Filter Rapid Filtration Incubate->Filter Terminate Reaction Count Scintillation Counting Filter->Count Analyze Calculate IC₅₀ and Kᵢ Count->Analyze

Caption: Workflow for the Sigma-2 Receptor Competition Binding Assay.

References

Application Notes: Utilizing 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane as a Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirocyclic scaffolds are increasingly sought after in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties. The inherent rigidity of these structures can enhance binding affinity to biological targets while minimizing off-target effects. The 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane core represents a promising, yet underexplored, scaffold for the development of novel therapeutics targeting the central nervous system (CNS). Its distinct structural features offer a versatile platform for creating diverse chemical libraries aimed at various CNS targets.

This document outlines the potential application of the this compound scaffold in the discovery of selective sigma-1 (σ₁) receptor ligands for the potential treatment of neurodegenerative diseases. While direct experimental data for this specific scaffold is limited, the proposed application is based on the established success of closely related azaspiro[4.5]decane analogs in CNS drug discovery.

Hypothesized Application: Development of Sigma-1 Receptor Ligands

The σ₁ receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in various cellular functions, including calcium signaling, ion channel modulation, and cellular stress responses. Its role in neuroprotection makes it an attractive target for therapeutic intervention in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Based on the high σ₁ receptor affinity observed for analogous compounds like 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, we propose the synthesis and evaluation of a library of this compound derivatives as novel σ₁ receptor ligands.

Data Presentation

The following tables represent hypothetical data for a library of compounds derived from the this compound scaffold, targeting the σ₁ receptor.

Table 1: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities

Compound IDR-Groupσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂/σ₁)
DM-OAS-001Benzyl15.2450.829.7
DM-OAS-0024-Fluorobenzyl8.9520.358.5
DM-OAS-0034-Methoxybenzyl12.5612.549.0
DM-OAS-0044-Cyanobenzyl7.1355.050.0
DM-OAS-0052-Phenylethyl25.6896.035.0
DM-OAS-0063-Phenylpropyl30.1903.030.0
Haloperidol (Control)-3.5500.0142.9

Table 2: In Vitro Neuroprotection Assay in SH-SY5Y Cells (Oxidative Stress Model)

Compound IDNeuroprotection EC₅₀ (µM)Maximum Protection (%)
DM-OAS-0011.285
DM-OAS-0020.892
DM-OAS-0031.582
DM-OAS-0040.695
DM-OAS-0052.178
DM-OAS-0062.575
BD-1047 (σ₁ Antagonist Control)0.598

Experimental Protocols

Protocol 1: Synthesis of this compound Scaffold

This protocol is a proposed synthetic route.

  • Step 1: Synthesis of tert-butyl 4-hydroxy-4-(3-hydroxy-3-methylbutyl)piperidine-1-carboxylate.

    • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of (3-methylbut-3-en-1-yl)magnesium bromide.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to yield the diol intermediate.

  • Step 2: Intramolecular Cyclization.

    • Dissolve the diol intermediate from Step 1 in dichloromethane.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

    • Stir the reaction at room temperature for 24 hours.

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

    • Purify the crude product to obtain tert-butyl this compound-8-carboxylate.

  • Step 3: Deprotection.

    • Dissolve the product from Step 2 in a solution of hydrochloric acid in dioxane.

    • Stir at room temperature for 4 hours.

    • Remove the solvent under reduced pressure to yield this compound hydrochloride as a white solid.

Protocol 2: Synthesis of N-Substituted this compound Derivatives

  • Reductive Amination.

    • Dissolve this compound hydrochloride in methanol.

    • Add the desired aldehyde or ketone (e.g., benzaldehyde for DM-OAS-001) and sodium triacetoxyborohydride.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to yield the final N-substituted derivative.

Protocol 3: In Vitro Sigma Receptor Binding Assay

  • Membrane Preparation: Prepare membranes from guinea pig brain tissue or from cells expressing recombinant human σ₁ and σ₂ receptors.

  • Binding Assay:

    • Incubate the membrane preparation with the radioligand (--INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₂) and varying concentrations of the test compound in a suitable buffer.

    • Incubate at 37°C for 120 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values by nonlinear regression analysis and calculate the Kᵢ values using the Cheng-Prusoff equation.

Protocol 4: In Vitro Neuroprotection Assay

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media.

  • Induction of Oxidative Stress:

    • Plate the cells in 96-well plates.

    • Pre-treat the cells with varying concentrations of the test compounds for 1 hour.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the media.

  • Assessment of Cell Viability:

    • After 24 hours of incubation, assess cell viability using the MTT assay.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC₅₀ values for neuroprotection.

Visualizations

G Synthetic Workflow for DM-OAS Derivatives A 1,1-Dimethyl-2-oxa-8- azaspiro[4.5]decane HCl C Reductive Amination (Sodium Triacetoxyborohydride) A->C B Aldehyde/Ketone B->C E Purification (Column Chromatography) C->E D N-Substituted Derivative (e.g., DM-OAS-001) E->D

Caption: Synthetic workflow for N-substituted derivatives.

G Biological Screening Workflow A Synthesized Compound Library (DM-OAS-001 to 006) B Primary Screening: Sigma-1 Receptor Binding Assay A->B C Determine Kᵢ and Selectivity B->C D Secondary Screening: In Vitro Neuroprotection Assay C->D High Affinity & Selectivity E Determine EC₅₀ D->E F Lead Compound Identification E->F Potent Neuroprotection

Caption: Workflow for biological evaluation.

G Simplified Sigma-1 Receptor Signaling Pathway cluster_0 Endoplasmic Reticulum Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R modulates Ca_ER Ca²⁺ Release IP3R->Ca_ER Ligand DM-OAS Ligand (Agonist) Ligand->Sigma1 Mito Mitochondrial Function Ca_ER->Mito Neuroprotection Neuroprotection Mito->Neuroprotection

Caption: Sigma-1 receptor mediated neuroprotection.

Application Notes and Protocols for the Derivatization of the Amino Group of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. Derivatization of the secondary amino group at the 8-position allows for the introduction of a wide range of functional groups, enabling the modulation of physicochemical properties and biological activity. This document provides detailed protocols for common derivatization reactions—N-acylation, N-alkylation, and reductive amination—and discusses their applications in drug discovery.

The derivatives of analogous azaspiro[4.5]decane cores have shown activity at various biological targets, including opioid receptors, sigma-1 receptors, and as inhibitors of the TYK2/JAK1 kinases, highlighting their potential in the treatment of pain, neurological disorders, and inflammatory diseases.[1] For instance, certain derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent RIPK1 kinase inhibitors, which are implicated in necroptosis and inflammation.

Experimental Workflow

The general workflow for the derivatization of this compound is depicted below. It involves the reaction of the starting spirocycle with an appropriate electrophile (acylating or alkylating agent) or a carbonyl compound, followed by purification and characterization of the final product.

G cluster_start Starting Material cluster_derivatization Derivatization Methods cluster_reagents Reagents cluster_end Final Product start 1,1-Dimethyl-2-oxa- 8-azaspiro[4.5]decane acylation N-Acylation start->acylation alkylation N-Alkylation start->alkylation reductive_amination Reductive Amination start->reductive_amination product N-Substituted Derivative acylation->product Base (e.g., Et₃N) DCM alkylation->product Base (e.g., K₂CO₃) Solvent (e.g., ACN) reductive_amination->product acyl_reagent Acyl Chloride or Anhydride acyl_reagent->acylation alkyl_reagent Alkyl Halide alkyl_reagent->alkylation carbonyl_reagent Aldehyde or Ketone carbonyl_reagent->reductive_amination reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reductive_amination purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.

Protocol 1: N-Acylation with Acyl Chloride

This protocol describes the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

Protocol 2: N-Alkylation with Alkyl Halide

This protocol details the N-alkylation of this compound using an alkyl halide and a base.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide, Ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and other standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

  • Add the alkyl halide (1.1 eq.) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkyl derivative.

Protocol 3: Reductive Amination

This protocol describes the N-alkylation of this compound with a carbonyl compound via reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Formaldehyde, Acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Quantitative Data

While specific quantitative data for the derivatization of this compound is not extensively available in the literature, the following table provides representative data for the derivatization of analogous spirocyclic secondary amines, which can serve as a benchmark for expected outcomes.

Method Reagent/Carbonyl Base/Reducing Agent Solvent Time (h) Yield (%)
N-Acylation Acetyl ChlorideTriethylamineDCM292
Benzoyl ChlorideTriethylamineDCM388
Acetic AnhydridePyridineDCM485
N-Alkylation Benzyl BromideK₂CO₃ACN1885
Ethyl IodideK₂CO₃DMF2478
4-Fluorobenzyl chlorideDIPEAACN1682
Reductive Amination FormaldehydeNaBH(OAc)₃DCE1290
AcetoneNaBH(OAc)₃DCE2485
CyclohexanoneNaBH₃CNMeOH2475

Note: The data presented in this table is based on general procedures for similar spirocyclic amines and is intended for illustrative purposes. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.

Application in Drug Discovery: Targeting GPCR Signaling

Derivatives of azaspiro[4.5]decanes have been investigated as ligands for G-protein coupled receptors (GPCRs), such as opioid and sigma-1 receptors.[2] The derivatization of the spirocyclic amine allows for the fine-tuning of receptor affinity and selectivity. The following diagram illustrates a generalized GPCR signaling pathway that can be modulated by such derivatives.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular gpcr GPCR (e.g., Opioid Receptor) g_protein G-Protein (αβγ) gpcr->g_protein Activation g_alpha Gα-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp cAMP ac->camp ion_channel Ion Channel (e.g., K⁺ Channel) cellular_response Cellular Response (e.g., ↓ Neuronal Excitability) ion_channel->cellular_response ligand Azaspiro[4.5]decane Derivative (Ligand) ligand->gpcr Binding g_alpha->ac Inhibition g_beta_gamma->ion_channel Modulation atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activation pka->cellular_response

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Upon binding of a ligand, such as a derivatized this compound, to a GPCR, the receptor undergoes a conformational change, activating an associated G-protein.[3][4] The G-protein then dissociates into its α and βγ subunits, which in turn modulate downstream effectors.[5] For example, the Gα subunit can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, while the Gβγ subunit can modulate ion channel activity.[5][6] These events culminate in a cellular response, such as altered neuronal excitability, which is relevant for the therapeutic effects of many centrally-acting drugs.

References

Application Notes and Protocols for N-Alkylation of 2-oxa-8-azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the N-alkylation of the 2-oxa-8-azaspiro[4.5]decane scaffold, a valuable heterocyclic motif in medicinal chemistry. The following sections offer guidance on common synthetic routes to functionalize the nitrogen atom of this spirocyclic system, a key step in the synthesis of diverse molecular entities for drug discovery and development.

Introduction

The 2-oxa-8-azaspiro[4.5]decane framework is a key structural motif in a variety of biologically active compounds. Its rigid, three-dimensional structure is of significant interest in the design of novel therapeutics. Functionalization of the secondary amine at the 8-position is a critical step in the elaboration of this scaffold, allowing for the introduction of a wide range of substituents to modulate pharmacological properties. This document outlines two primary and effective methods for the N-alkylation of 2-oxa-8-azaspiro[4.5]decanes: direct alkylation with alkyl halides and reductive amination.

Methods for N-Alkylation

Direct Alkylation with Alkyl Halides

This classical method involves the reaction of the secondary amine of the 2-oxa-8-azaspiro[4.5]decane ring with an alkyl halide in the presence of a base. The selection of the base and solvent system is crucial for achieving high yields and minimizing the formation of side products. This approach is particularly well-suited for the introduction of simple alkyl and benzyl groups.

Reductive Amination

Reductive amination provides a versatile alternative for N-alkylation. This two-step, one-pot process involves the reaction of the 2-oxa-8-azaspiro[4.5]decane with an aldehyde or ketone to form an intermediate iminium ion. This intermediate is then reduced in situ to the desired N-alkylated product. Reductive amination is highly effective for synthesizing a broad range of N-substituted derivatives with varying steric and electronic properties.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the N-benzylation of 2-oxa-8-azaspiro[4.5]decane using benzyl bromide.

Materials:

  • 2-oxa-8-azaspiro[4.5]decane

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of 2-oxa-8-azaspiro[4.5]decane (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-2-oxa-8-azaspiro[4.5]decane.

Protocol 2: Reductive Amination with a Generic Aldehyde

This protocol provides a general procedure for the N-alkylation of 2-oxa-8-azaspiro[4.5]decane with an aldehyde via reductive amination.

Materials:

  • 2-oxa-8-azaspiro[4.5]decane

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 2-oxa-8-azaspiro[4.5]decane (1.0 eq) and the aldehyde (1.1 eq) in dichloromethane in a round-bottom flask.

  • Stir the solution at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated 2-oxa-8-azaspiro[4.5]decane.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of 2-oxa-8-azaspiro[4.5]decanes based on analogous reactions with similar heterocyclic amines.

MethodAlkylating/Carbonyl AgentReducing AgentBaseSolventTime (h)Yield (%)
Direct AlkylationBenzyl bromide-K₂CO₃DMF48High
Direct Alkylation1-Bromo-3-chloropropane-K₂CO₃Acetonitrile12~90
Reductive AminationCyclohexanecarbaldehydeNaBH(OAc)₃-CH₂Cl₂16~78
Reductive AminationAcetoneNaBH₄-Methanol4Moderate to High

Mandatory Visualization

N_Alkylation_Workflow Experimental Workflows for N-Alkylation of 2-oxa-8-azaspiro[4.5]decanes cluster_direct Direct Alkylation cluster_reductive Reductive Amination da_start Start with 2-oxa-8-azaspiro[4.5]decane da_react React with Alkyl Halide (e.g., Benzyl Bromide) + Base (e.g., K₂CO₃) in Solvent (e.g., DMF) da_start->da_react da_workup Aqueous Workup & Extraction da_react->da_workup da_purify Column Chromatography da_workup->da_purify da_product N-Alkylated Product da_purify->da_product ra_start Start with 2-oxa-8-azaspiro[4.5]decane ra_imine React with Aldehyde/Ketone in Solvent (e.g., CH₂Cl₂) ra_start->ra_imine ra_reduce Add Reducing Agent (e.g., NaBH(OAc)₃) ra_imine->ra_reduce ra_workup Aqueous Workup & Extraction ra_reduce->ra_workup ra_purify Column Chromatography ra_workup->ra_purify ra_product N-Alkylated Product ra_purify->ra_product

Caption: General workflows for the N-alkylation of 2-oxa-8-azaspiro[4.5]decanes.

Application Notes and Protocols for High-Throughput Screening of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds, such as the 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane core, represent a unique and valuable class of compounds in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer the potential for high-potency and selective interactions with biological targets. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries based on this novel scaffold, with a primary focus on identifying modulators of G-protein coupled receptors (GPCRs).

The strategic screening of these libraries can unveil novel chemical probes to elucidate complex biological pathways and starting points for the development of new therapeutics. The protocols outlined below are designed to be adaptable for various GPCR targets and can be implemented in a high-throughput format.

Data Presentation

The following tables summarize hypothetical quantitative data from a primary high-throughput screen and subsequent dose-response analysis for a library of this compound derivatives against a panel of GPCR targets.

Table 1: Primary High-Throughput Screening (HTS) Data Summary

Compound IDTarget GPCRAssay TypeConcentration (µM)% Inhibition/ActivationHit Flag
DM-OAS-0015-HT1A[³⁵S]GTPγS Binding1085% Inhibition1
DM-OAS-002M1Calcium Mobilization105% Activation0
DM-OAS-003D2cAMP Accumulation1092% Inhibition1
DM-OAS-004A2a[³⁵S]GTPγS Binding1012% Inhibition0
DM-OAS-0055-HT1A[³⁵S]GTPγS Binding1078% Inhibition1
DM-OAS-006M1Calcium Mobilization103% Activation0
DM-OAS-007D2cAMP Accumulation1088% Inhibition1
DM-OAS-008A2a[³⁵S]GTPγS Binding109% Inhibition0

Table 2: Dose-Response Analysis of Primary Hits

Compound IDTarget GPCRAssay TypeIC₅₀/EC₅₀ (nM)Hill Slope
DM-OAS-0015-HT1A[³⁵S]GTPγS Binding751.1
DM-OAS-003D2cAMP Accumulation520.9
DM-OAS-0055-HT1A[³⁵S]GTPγS Binding1201.0
DM-OAS-007D2cAMP Accumulation981.2

Experimental Protocols

General Cell Culture and Compound Handling
  • Cell Lines: HEK293 or CHO cells stably expressing the GPCR target of interest are recommended.

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Compounds from the this compound library are typically dissolved in 100% DMSO to a stock concentration of 10 mM. For assays, intermediate dilutions are prepared in assay buffer to the desired final concentration, ensuring the final DMSO concentration in the assay does not exceed 0.5%.

Primary High-Throughput Screening: [³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonists will inhibit this binding.

  • Materials:

    • Cell membranes prepared from cells expressing the target GPCR.

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

    • GDP.

    • Agonist for the target GPCR.

    • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

    • 384-well microplates.

  • Protocol:

    • Add 10 µL of cell membranes (5-10 µg protein) to each well of a 384-well plate.

    • Add 5 µL of test compound or vehicle (DMSO).

    • Add 5 µL of agonist (for antagonist screening) or buffer (for agonist screening).

    • Pre-incubate for 15 minutes at room temperature.

    • Add 5 µL of [³⁵S]GTPγS (0.1 nM final concentration) and 5 µL of GDP (10 µM final concentration).

    • Add 10 µL of SPA beads (0.5 mg/well).

    • Incubate for 60 minutes at room temperature with gentle shaking.

    • Centrifuge the plates at 500 x g for 5 minutes.

    • Read the plates on a scintillation counter (e.g., MicroBeta or TopCount).

Secondary Assay: Calcium Mobilization Assay

This assay is suitable for GPCRs that couple to Gq/11, leading to an increase in intracellular calcium upon activation.

  • Materials:

    • Cells expressing the target GPCR.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Probenecid (to prevent dye leakage).

    • 384-well black, clear-bottom microplates.

  • Protocol:

    • Seed cells into 384-well plates and grow to 80-90% confluency.

    • Remove growth medium and add 20 µL of Fluo-4 AM loading buffer containing probenecid.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with assay buffer.

    • Add 10 µL of test compound diluted in assay buffer to the wells.

    • Incubate for 10 minutes at room temperature.

    • Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add 10 µL of agonist (for antagonist screening) or buffer (for agonist screening).

    • Immediately measure the fluorescence intensity over time to detect calcium flux.

Tertiary Assay: cAMP Accumulation Assay

This assay is suitable for GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) G-proteins, which modulate the levels of cyclic AMP.

  • Materials:

    • Cells expressing the target GPCR.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.

    • Forskolin (to stimulate cAMP production for Gi-coupled receptors).

    • 384-well microplates.

  • Protocol:

    • Seed cells into 384-well plates.

    • Remove growth medium and pre-incubate with 10 µL of test compound in stimulation buffer for 15 minutes at room temperature.

    • For Gi-coupled receptors, add 5 µL of forskolin. For Gs-coupled receptors, add 5 µL of buffer.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.

Visualizations

Signaling Pathway Diagram

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Spiro[4.5]decane Ligand GPCR GPCR Target Ligand->GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: Generalized GPCR signaling cascade initiated by a ligand.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Characterization cluster_output Outcome Lib_Prep Library Preparation (1,1-Dimethyl-2-oxa-8- azaspiro[4.5]decane) Primary_HTS Primary HTS (Single Concentration) Lib_Prep->Primary_HTS Assay_Dev Assay Development (e.g., [³⁵S]GTPγS) Assay_Dev->Primary_HTS Hit_ID Hit Identification Primary_HTS->Hit_ID Dose_Response Dose-Response (IC₅₀/EC₅₀ Determination) Hit_ID->Dose_Response Secondary_Assay Secondary/Orthogonal Assay (e.g., Calcium Flux) Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

Caption: High-throughput screening workflow for spiro[4.5]decane libraries.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) to improve the yield of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis typically involves a two-step process. The first step is the synthesis of the precursor, N-Boc-4-(2-hydroxy-2-methylpropyl)-4-piperidinol, via a Grignard reaction. The second step is an acid-catalyzed intramolecular cyclization, which concurrently removes the Boc protecting group to yield the final spiroketal.

Q2: What are the critical parameters affecting the yield of the final product?

A2: The critical parameters include the choice of acid catalyst, reaction temperature, and reaction time. The purity of the starting materials and intermediates is also crucial for achieving a high yield.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the common side products in this synthesis?

A4: Potential side products can arise from incomplete cyclization, elimination reactions leading to unsaturated products, or side reactions related to the deprotection of the Boc group, such as the formation of tert-butylated byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive or poor quality Grignard reagent.Ensure the Grignard reagent is freshly prepared or properly stored. Use anhydrous solvents and glassware to prevent quenching of the reagent.
Ineffective acid catalyst for cyclization.Screen different acid catalysts such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction by TLC to avoid decomposition.
Formation of Multiple Products Incomplete reaction or presence of side reactions.Optimize reaction time and temperature. Use a co-spot on the TLC plate to differentiate between starting material and product. Consider using a milder acid catalyst or lower concentration to minimize side reactions.
Impure starting materials or intermediates.Purify the starting materials and the diol intermediate before proceeding to the cyclization step.
Difficulty in Product Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.
Product is unstable on silica gel.Consider using a different stationary phase for chromatography, such as alumina, or using a different purification technique like distillation or crystallization if applicable.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(2-hydroxy-2-methylpropyl)-4-piperidinol

This protocol is adapted from the synthesis of a similar precursor, N-Boc-4-methyl-4-hydroxypiperidine.[1]

Materials:

  • N-Boc-4-acetylpiperidine

  • Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-acetylpiperidine in anhydrous diethyl ether or THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (typically 3 M in ether) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-4-(2-hydroxy-2-methylpropyl)-4-piperidinol.

Protocol 2: Synthesis of this compound

This protocol is based on the synthesis of the isomeric 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane.[2]

Materials:

  • N-Boc-4-(2-hydroxy-2-methylpropyl)-4-piperidinol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-(2-hydroxy-2-methylpropyl)-4-piperidinol in dichloromethane in a round-bottom flask.

  • Add trifluoroacetic acid to the solution at room temperature. The amount of TFA should be sufficient to both deprotect the Boc group and catalyze the cyclization.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Hypothetical Optimization of Acid Catalyst for Cyclization

EntryAcid CatalystTemperature (°C)Time (h)Yield (%)
1TFA (10 eq)251285
2HCl (4 M in Dioxane)252478
3H₂SO₄ (conc.)0 to 25665 (with decomposition)
4TFA (5 eq)40890

Note: This data is hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization & Deprotection cluster_purification Purification start N-Boc-4-acetylpiperidine intermediate N-Boc-4-(2-hydroxy-2-methylpropyl)-4-piperidinol start->intermediate Grignard Reaction reagent1 MeMgBr reagent1->intermediate product This compound intermediate->product Acid-catalyzed Cyclization reagent2 TFA reagent2->product purification Column Chromatography product->purification

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield Issue check_sm Check TLC: Starting Material Consumed? start->check_sm check_products Check TLC: Multiple Products? check_sm->check_products Yes increase_time_temp Increase Reaction Time/Temp check_sm->increase_time_temp No optimize_catalyst Optimize Acid Catalyst check_products->optimize_catalyst Yes optimize_purification Optimize Purification check_products->optimize_purification No, single product purify_sm Purify Starting Material optimize_catalyst->purify_sm

Caption: Troubleshooting decision tree for low yield in the synthesis.

Reaction_Pathway start N-Boc-4-(2-hydroxy-2-methylpropyl)-4-piperidinol Diol Intermediate protonation Protonated Diol Activated Intermediate start->protonation H+ cyclization Spirocyclic Cation Cyclized Intermediate protonation->cyclization Intramolecular Attack deprotection Boc Deprotection cyclization->deprotection -H+ product { this compound | Final Product } deprotection->product - CO2, - isobutene

Caption: Proposed reaction pathway for the acid-catalyzed cyclization.

References

Technical Support Center: Purification of Polar Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar azaspiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar azaspiro compounds?

Polar azaspiro compounds present a unique set of purification challenges due to their distinct structural and physicochemical properties. Their polarity, often coupled with the presence of basic nitrogen atoms within the spirocyclic scaffold, can lead to issues such as poor retention in reversed-phase chromatography, strong interaction and potential degradation on normal-phase silica gel, and difficulties in crystallization.[1][2] The inherent basicity of the aza-group can result in peak tailing in chromatography and the formation of salts, which can complicate purification and isolation.[3]

Q2: My polar azaspiro compound shows poor retention on a C18 column. What can I do?

This is a common issue for highly polar compounds. Here are several strategies to improve retention in reversed-phase HPLC (RP-HPLC):

  • Increase Mobile Phase Polarity: Use a highly aqueous mobile phase (e.g., >95% water). Some modern C18 columns are designed to be stable under these conditions.[4][5]

  • Employ a More Polar Stationary Phase: Consider using columns with alternative stationary phases that are better suited for polar analytes, such as those with embedded polar groups (EPG) or phenyl-hexyl columns.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the elution of analytes in order of increasing polarity.[6]

  • Ion-Pairing Chromatography: For ionizable azaspiro compounds, adding an ion-pairing reagent to the mobile phase can enhance retention by forming a neutral complex that interacts more strongly with the nonpolar stationary phase.[4]

Q3: My compound streaks badly on a silica gel column. How can I resolve this?

Streaking on silica gel is often caused by the strong interaction of the basic nitrogen in the azaspiro moiety with the acidic silanol groups on the silica surface.[3] This can be addressed by:

  • Deactivating the Silica Gel: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape. A common practice is to use a solvent system containing 0.1-1% TEA.[3][7]

  • Using an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase such as amino or cyano.[3][5]

  • Salt Formation: Converting the basic azaspiro compound to its salt form (e.g., hydrochloride or trifluoroacetate salt) can sometimes improve its chromatographic behavior on silica gel. However, this may also alter its solubility.[3][8]

Q4: I am struggling to crystallize my polar azaspiro compound. What techniques can I try?

Crystallization of polar compounds can be challenging due to their high solubility in polar solvents. Here are some troubleshooting tips:

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[9][10] Experiment with a range of solvents with varying polarities.

  • Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can induce crystallization.[8][9]

  • Inducing Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of your compound.[9]

  • pH Adjustment: For acidic or basic azaspiro compounds, adjusting the pH of the solution can significantly alter their solubility and facilitate crystallization. For basic azaspiro compounds, crystallization of their salt form might be more successful.[8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of polar azaspiro compounds.

Issue 1: Compound Decomposes on Silica Gel Column
  • Symptom: No compound is recovered from the column, or multiple unexpected spots appear on the TLC plate after spotting a solution of the purified fractions.[7]

  • Troubleshooting Workflow:

    Start Compound Instability on Silica Suspected TestStability Perform 2D TLC or spot on silica and let sit Start->TestStability Decomposition Decomposition Observed TestStability->Decomposition NoDecomposition No Decomposition TestStability->NoDecomposition SwitchPhase Switch to a less acidic stationary phase (e.g., alumina) Decomposition->SwitchPhase DeactivateSilica Deactivate silica gel with a base (e.g., triethylamine) Decomposition->DeactivateSilica AlternativePurification Consider alternative purification methods (e.g., recrystallization, prep-HPLC) Decomposition->AlternativePurification Proceed Proceed with silica gel chromatography NoDecomposition->Proceed

    Caption: Troubleshooting workflow for compound decomposition on silica gel.

Issue 2: Chiral Separation of Polar Azaspiro Enantiomers is Unsuccessful
  • Symptom: A racemic mixture of a chiral azaspiro compound shows a single peak on a chiral HPLC column.

  • Troubleshooting Steps:

    • Vary the Mobile Phase: The choice of mobile phase is critical for chiral separations. Explore different modes of chromatography:

      • Normal Phase (NP): Typically uses a nonpolar solvent like heptane with a small amount of an alcohol (e.g., isopropanol or ethanol) as a modifier.[11]

      • Reversed Phase (RP): Uses a polar mobile phase, such as a mixture of water or buffer with methanol or acetonitrile.[11]

      • Polar Organic (PO) Mode: Employs waterless mixtures of polar organic solvents.[11]

    • Screen Different Chiral Stationary Phases (CSPs): There is no universal CSP. It is often necessary to screen a variety of columns with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide-based) to find one that provides adequate separation for your specific compound.[11]

    • Optimize Mobile Phase Additives: For basic azaspiro compounds, adding a small amount of a basic additive (e.g., diethylamine) in NP mode or an acidic additive (e.g., trifluoroacetic acid) in RP mode can improve peak shape and resolution.

    • Temperature Optimization: Lowering the column temperature can sometimes enhance enantioselectivity.

Data Presentation

Table 1: Common Chromatographic Techniques for Polar Azaspiro Compounds

TechniqueStationary PhaseMobile PhaseBest ForKey Considerations
Normal-Phase Chromatography (NPC) Silica Gel, AluminaNon-polar (e.g., Hexane/Ethyl Acetate)Less polar compounds, preparative scaleStrong retention and potential degradation of highly polar/basic compounds. Requires mobile phase modifiers (e.g., TEA) for basic compounds.[3][7]
Reversed-Phase HPLC (RP-HPLC) C18, C8Polar (e.g., Water/Acetonitrile)Wide range of polaritiesPoor retention of very polar compounds. Requires polar-embedded or polar-endcapped columns for highly aqueous mobile phases.[4]
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., Silica, Amide)High organic content (e.g., >80% Acetonitrile)Highly polar, hydrophilic compoundsExcellent for compounds that are too polar for RP-HPLC. Elution order is typically from least polar to most polar.[6]
Mixed-Mode Chromatography Contains both reversed-phase and ion-exchange functionalitiesVaries depending on the column and analyteCompounds with both polar and ionizable groupsOffers unique selectivity by combining multiple separation mechanisms.

Table 2: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar, salt-like compounds.[8][9]
MethanolHigh65General-purpose polar solvent.[9]
EthanolHigh78General-purpose polar solvent, less volatile than methanol.[9]
AcetoneMedium56Good for dissolving many organic compounds.[9]
Ethyl AcetateMedium77Common solvent for compounds of intermediate polarity.[9]
DichloromethaneLow40Useful for less polar compounds, often used in combination with a non-polar anti-solvent like hexane.
HexaneNon-polar69Typically used as an anti-solvent for polar compounds.[8][9]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Prepare the Deactivating Solvent: Prepare a solvent mixture identical to your initial, least polar elution solvent, but with the addition of 1-2% triethylamine (TEA).[4]

  • Column Packing: Dry pack the chromatography column with silica gel.

  • Deactivation: Gently flush the column with 2-3 column volumes of the deactivating solvent. This will neutralize the acidic silanol groups.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove any excess base.

  • Loading and Elution: Load your sample and begin the chromatography using your pre-determined solvent system.

Protocol 2: General Procedure for Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the impure polar azaspiro compound in the minimum amount of a hot "good" solvent (a solvent in which it is very soluble).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise until the solution becomes faintly cloudy.[9]

  • Clarification: Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent to remove any adhering impurities.[12][13]

  • Drying: Dry the purified crystals under vacuum.

Logical Diagram for Purification Method Selection

Start Start: Impure Polar Azaspiro Compound IsSolid Is the compound a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes Chromatography Proceed with Chromatography IsSolid->Chromatography No RecrystallizationSuccess Successful? TryRecrystallization->RecrystallizationSuccess PureSolid Pure Solid Compound RecrystallizationSuccess->PureSolid Yes RecrystallizationSuccess->Chromatography No Polarity Assess Compound Polarity and Basicity Chromatography->Polarity HighPolarity High Polarity / Basic Polarity->HighPolarity ModeratePolarity Moderate Polarity Polarity->ModeratePolarity HILIC HILIC or Reversed-Phase (polar-embedded) HighPolarity->HILIC NPC Normal-Phase Chromatography (with base deactivation) ModeratePolarity->NPC PurifiedCompound Purified Compound HILIC->PurifiedCompound NPC->PurifiedCompound

Caption: Decision-making workflow for selecting a suitable purification method.

References

Overcoming side reactions in the synthesis of 2-oxa-8-azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-oxa-8-azaspiro[4.5]decanes. Our aim is to help you overcome common challenges and side reactions encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-oxa-8-azaspiro[4.5]decanes, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired 2-Oxa-8-azaspiro[4.5]decane

Question: My reaction is resulting in a low yield or no formation of the target spirocycle. What are the likely causes and how can I improve the outcome?

Possible Causes & Solutions:

CauseRecommended Solutions & Optimizations
Incomplete iminium ion formation (Reductive Amination) Ensure the pH of the reaction mixture is mildly acidic (pH 4-6) to facilitate imine formation without promoting side reactions. Consider the use of a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the imine intermediate.
Steric hindrance If using a sterically hindered ketone or amine, consider elevating the reaction temperature or extending the reaction time. Alternatively, a less hindered starting material could be explored if the synthetic route allows.
Inefficient cyclization The intramolecular cyclization may be slow. A higher reaction temperature or a catalyst more suited for intramolecular etherification could be beneficial. For instance, in a Williamson ether synthesis-type cyclization, a stronger base might be required.
Decomposition of starting materials or product Harsh acidic or basic conditions can lead to the degradation of reactants or the desired product. It is advisable to start with milder conditions and incrementally increase the intensity. Protecting sensitive functional groups on the starting materials may also be necessary.
Poor quality of reagents Impurities in solvents or starting materials can significantly impact the reaction. Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions.
Issue 2: Formation of Significant Side Products

Question: I am observing significant impurities in my reaction mixture alongside the desired 2-oxa-8-azaspiro[4.5]decane. What are these side products and how can I minimize their formation?

Common Side Reactions & Prevention Strategies:

Side ReactionPrevention & Mitigation Strategies
Formation of an uncyclized amino alcohol This occurs if the final intramolecular cyclization step is unsuccessful. To favor cyclization, increase the reaction temperature or use a more effective catalyst for ether formation. Ensure the complete removal of any protic solvents that could interfere with the cyclization.
Polymerization Polymerization can be an issue, particularly under strongly acidic or basic conditions. Maintain a moderate reaction temperature and ensure a proper stoichiometric balance of reactants. High concentrations of starting materials can also favor polymerization, so running the reaction at a higher dilution may be beneficial.
Over-alkylation of the amine (if unprotected) If the nitrogen atom is not protected, it can react further, leading to undesired byproducts. The use of a suitable protecting group for the amine, such as Boc or Cbz, can prevent this. The protecting group can be removed in a subsequent step.
Formation of elimination products Under strongly basic or high-temperature conditions, elimination reactions can compete with the desired cyclization. Employing milder bases and keeping the reaction temperature as low as feasible can help to minimize the formation of these byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-oxa-8-azaspiro[4.5]decanes?

A common and effective method is a multi-step synthesis involving the reductive amination of a suitable keto-ether or a related precursor. An alternative approach could be an intramolecular cyclization of a piperidine derivative carrying a hydroxyethyl group on the carbon atom destined to be the spiro center.

Q2: How can I effectively purify the final 2-oxa-8-azaspiro[4.5]decane product?

Due to the presence of a basic nitrogen atom, purification by column chromatography on silica gel can sometimes be challenging due to streaking. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia in the eluent, can be used. Alternatively, purification can be achieved by converting the amine to its salt (e.g., hydrochloride), which can often be purified by recrystallization, followed by neutralization to regenerate the free amine.

Q3: Are there any stereochemical considerations in the synthesis of 2-oxa-8-azaspiro[4.5]decanes?

Yes, if there are stereocenters in the starting materials or created during the synthesis, a mixture of diastereomers may be formed. The diastereoselectivity can sometimes be influenced by the choice of reagents and reaction conditions. For instance, in a related synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives, diastereoselectivities were achieved through relay catalysis.[1] Chiral chromatography or recrystallization may be necessary to separate the different stereoisomers.

Q4: Can I use a one-pot procedure for the synthesis?

A one-pot synthesis, for instance, a tandem reductive amination and intramolecular cyclization, could be feasible. This would require careful optimization of the reaction conditions to ensure both transformations proceed efficiently without significant side product formation.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination and Intramolecular Cyclization

This protocol outlines a general two-step procedure for the synthesis of a 2-oxa-8-azaspiro[4.5]decane derivative.

Step 1: Reductive Amination

  • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in an appropriate solvent (e.g., methanol, dichloromethane), add the desired primary amine (1.1 eq).

  • Adjust the pH of the mixture to 4-5 using a suitable acid (e.g., acetic acid).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by adding a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization (Williamson Ether Synthesis)

  • Dissolve the crude product from Step 1 in a suitable aprotic solvent (e.g., THF, DMF).

  • Add a strong base, such as sodium hydride (NaH) (1.2 eq), at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture and quench carefully with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination

EntryReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
1NaBH₃CNMethanol252475-85
2NaBH(OAc)₃Dichloromethane251280-90
3H₂/Pd-CEthanol251270-80

Table 2: Influence of Base on Intramolecular Cyclization Yield

EntryBaseSolventTemperature (°C)Time (h)Typical Yield (%)
1NaHTHF65860-70
2K₂CO₃Acetonitrile802440-50
3t-BuOKt-Butanol82655-65

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product & Side Products Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Imine_Intermediate Imine_Intermediate Tetrahydro-4H-pyran-4-one->Imine_Intermediate + Primary Amine (pH 4-5) Polymer Polymer Tetrahydro-4H-pyran-4-one->Polymer Side Reaction (Harsh Conditions) Primary_Amine Primary_Amine Amino_Alcohol Amino_Alcohol Imine_Intermediate->Amino_Alcohol Reduction (e.g., NaBH₃CN) 2-Oxa-8-azaspiro_decane 2-Oxa-8-azaspiro_decane Amino_Alcohol->2-Oxa-8-azaspiro_decane Intramolecular Cyclization (Base) Uncyclized_Product Uncyclized_Product Amino_Alcohol->Uncyclized_Product Incomplete Cyclization Troubleshooting_Workflow Start Low/No Product Yield Check_Imine Check Imine Formation (TLC, NMR of crude) Start->Check_Imine Imine_OK Imine Formed? Check_Imine->Imine_OK Optimize_Imine Optimize Imine Formation: - Adjust pH (4-6) - Add dehydrating agent Imine_OK->Optimize_Imine No Check_Cyclization Check Cyclization Step Imine_OK->Check_Cyclization Yes Optimize_Imine->Check_Imine Success Improved Yield Optimize_Imine->Success Cyclization_OK Cyclization Occurring? Check_Cyclization->Cyclization_OK Optimize_Cyclization Optimize Cyclization: - Stronger base - Higher temperature - Anhydrous solvent Cyclization_OK->Optimize_Cyclization No Check_Purity Check Starting Material Purity Cyclization_OK->Check_Purity Yes Optimize_Cyclization->Check_Cyclization Optimize_Cyclization->Success Purify_Reagents Purify/Dry Reagents and Solvents Check_Purity->Purify_Reagents Purify_Reagents->Start Purify_Reagents->Success

References

Technical Support Center: Optimization of Spiroketal Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for spiroketal formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during spiroketal synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during spiroketal formation.

Problem: Low or No Yield of the Desired Spiroketal

A common issue in spiroketal synthesis is a low yield of the desired product. This can be attributed to several factors, from reaction conditions to the stability of the starting materials.

Question: My spiroketalization reaction is giving a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in spiroketalization can stem from incomplete reaction, degradation of starting material or product, or the formation of side products. Here is a systematic approach to troubleshoot this issue:

  • Reaction Conditions:

    • Catalyst: The choice and concentration of the acid catalyst are crucial. If using a Brønsted acid, ensure it is strong enough to promote cyclization but not so harsh that it leads to decomposition. Lewis acids can also be effective and may offer different selectivity. Consider screening a variety of acid catalysts (e.g., TsOH, CSA, PPTS) and Lewis acids (e.g., Sc(OTf)₃, Ti(Oi-Pr)₄).

    • Temperature: The reaction temperature can significantly impact the rate of spiroketalization. If the reaction is slow, a moderate increase in temperature may improve the yield. However, excessive heat can lead to side reactions and decomposition.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.

    • Solvent: The solvent can influence the solubility of the starting material and the stability of intermediates. Aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are commonly used.

  • Starting Material Integrity:

    • Ensure the dihydroxy ketone precursor is pure and free of impurities that could interfere with the reaction.

    • Protecting groups on the precursor can sometimes hinder the cyclization. Re-evaluate your protecting group strategy if necessary.

  • Side Reactions:

    • One common side reaction is the formation of furan byproducts, especially with certain substrates. The choice of solvent can sometimes suppress this; for example, using methanol has been shown to reduce furan formation in some gold-catalyzed reactions.[1]

    • Intermolecular reactions can compete with the desired intramolecular spiroketalization, particularly at high concentrations. Running the reaction at a lower concentration may favor the intramolecular pathway.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low spiroketal yield.

Problem: Poor Diastereoselectivity - Obtaining a Mixture of Spiroketal Isomers

Achieving high diastereoselectivity is a frequent challenge in spiroketal synthesis. The formation of multiple isomers can complicate purification and reduce the yield of the desired product. The strategy for addressing this issue depends on whether the target is the thermodynamically or kinetically favored product.[2][3]

Question: My spiroketalization is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

A lack of stereoselectivity can be addressed by carefully controlling the reaction conditions to favor either the thermodynamic or kinetic product.[2][3]

  • Targeting the Thermodynamic Product: The most stable spiroketal isomer is favored under conditions of thermodynamic equilibrium.[4][5]

    • Reaction Time and Temperature: Longer reaction times and higher temperatures can allow the initial products to equilibrate to the most stable diastereomer.

    • Catalyst: A stronger acid or a higher catalyst loading can facilitate this equilibration.

  • Targeting the Kinetic Product: The kinetically favored product is the one that forms the fastest and is favored under irreversible conditions.[3]

    • Temperature: Lowering the reaction temperature is a key strategy to trap the kinetic product and prevent equilibration.[6]

    • Catalyst and Reaction Conditions: Milder reaction conditions, including the use of specific catalysts or reagents, can favor the kinetic pathway. For instance, Ti(Oi-Pr)₄ has been used for kinetic epoxide-opening spirocyclizations.[6][7] Methanol-induced spirocyclization at low temperatures has also been shown to favor the kinetic product.[8]

    • Chelation Control: The use of metal ions can pre-organize the dihydroxy ketone precursor through chelation, leading to the formation of a specific, often "contrathermodynamic," isomer upon cyclization.[6]

Logical Flow for Optimizing Diastereoselectivity

diastereoselectivity_workflow start Poor Diastereoselectivity define_target Define Target: Thermodynamic or Kinetic Product? start->define_target thermo_path Thermodynamic Control define_target->thermo_path Thermodynamic kinetic_path Kinetic Control define_target->kinetic_path Kinetic increase_temp_time Increase Temperature and/or Reaction Time thermo_path->increase_temp_time stronger_acid Use Stronger Acid/Higher Loading thermo_path->stronger_acid lower_temp Lower Reaction Temperature kinetic_path->lower_temp milder_conditions Use Milder Conditions/Specific Catalysts kinetic_path->milder_conditions chelation Employ Chelation Control kinetic_path->chelation thermo_product Thermodynamic Product Favored increase_temp_time->thermo_product stronger_acid->thermo_product kinetic_product Kinetic Product Favored lower_temp->kinetic_product milder_conditions->kinetic_product chelation->kinetic_product

Caption: Decision-making workflow for optimizing diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose between kinetic and thermodynamic control for my spiroketalization?

A1: The choice depends on the desired stereoisomer. If the target is the most stable isomer, which often benefits from stabilizing anomeric effects, then thermodynamic conditions are appropriate.[4] If the goal is to synthesize a less stable isomer, kinetic control is necessary to prevent equilibration to the more stable product.[3][6]

Q2: What is the role of the anomeric effect in spiroketal stability?

A2: The anomeric effect is a stereoelectronic effect that stabilizes a conformation where an electronegative atom (like the oxygen in the other ring) is axial to the anomeric carbon. This effect often dictates the thermodynamically preferred isomer in spiroketalization.

Q3: Can protecting groups on my dihydroxy ketone precursor influence the stereochemical outcome?

A3: Yes, protecting groups can have a significant impact. They can influence the conformational preferences of the acyclic precursor, which in turn can affect the facial selectivity of the cyclization and the resulting diastereoselectivity.[2]

Q4: Are there alternatives to acid-catalyzed spiroketalization?

A4: While acid catalysis is the most common method, other strategies exist.[9] These include:

  • Gold-catalyzed reactions: Particularly useful for the cyclization of alkynols.[1]

  • Enzyme-mediated reactions: Can offer high stereoselectivity.[10][11]

  • Oxidative spiroacetalization: For example, using reagents like PhI(OCOCF₃)₂.[5]

  • Ring-closing metathesis (RCM): A ketal-tethered RCM approach has been used for the synthesis of some spiroketals.[5]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes different reaction conditions and their impact on the diastereoselectivity of spiroketal formation for a model substrate.

EntryCatalystSolventTemperature (°C)Time (h)Diastereomeric Ratio (A:B)Control
1TsOHCH₂Cl₂0 to 2521:4Thermodynamic
2Sc(OTf)₃CH₂Cl₂-78 to 011:9Thermodynamic
3MeOHCH₂Cl₂-630.5>20:1Kinetic
4Ti(Oi-Pr)₄CH₂Cl₂254>20:1 (retention)Kinetic

This table is a generalized representation based on literature examples. Actual results will vary depending on the specific substrate.

Experimental Protocols

General Protocol for Acid-Catalyzed Spiroketalization (Thermodynamic Control)

  • Preparation: Dissolve the dihydroxy ketone precursor (1.0 eq) in an anhydrous aprotic solvent (e.g., CH₂Cl₂, toluene) to a concentration of 0.01-0.05 M in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C or -78 °C).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid (TsOH), 0.1 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired amount of time (monitor by TLC or LC-MS).

  • Quenching: Quench the reaction by adding a mild base (e.g., triethylamine or a saturated aqueous solution of sodium bicarbonate).

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spiroketal isomers.

General Protocol for Kinetically Controlled Spiroketalization (Methanol-Induced)

  • Preparation: Dissolve the glycal epoxide precursor (1.0 eq) in anhydrous CH₂Cl₂ to a concentration of 0.01 M in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Add anhydrous methanol (MeOH, 10-20 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction at -78 °C for the specified time (typically 30 minutes to 1 hour), monitoring the progress by TLC.

  • Quenching: Quench the reaction with triethylamine.

  • Workup: Allow the reaction mixture to warm to room temperature, then concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Troubleshooting guide for the synthesis of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis involves an intramolecular cyclization of a piperidine derivative. A common reported method is the acid-catalyzed cyclization of 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate. This reaction typically utilizes a strong acid like trifluoroacetic acid in a chlorinated solvent such as dichloromethane.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting material is 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate. The key reagent for the cyclization step is trifluoroacetic acid (TFA), with dichloromethane (DCM) commonly used as the solvent.

Q3: What is the expected yield for this reaction?

A3: Reported yields for the synthesis of this compound from its piperidine precursor are in the range of 89%.[1] However, actual yields may vary depending on reaction conditions and purity of starting materials.

Q4: What analytical techniques are used to characterize the final product?

A4: The final product, this compound, is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The reported ¹H NMR spectrum in CDCl₃ shows peaks at δ 3.27-3.17 (4H, m), 1.95-1.82 (6H, m), 1.70 (2H, d, J 13.4Hz), and 1.22 (6H, s).[1] The expected mass-to-charge ratio (m/z) in electrospray ionization mass spectrometry (ES+) is 170 (M+1).[1]

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred at room temperature overnight as recommended.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. - Acid Concentration: The concentration of trifluoroacetic acid is crucial. Ensure the correct amount is added. A 1:1 volume ratio of TFA to dichloromethane has been reported.[1]
Degradation of Starting Material or Product - Temperature Control: Although the reaction is run at room temperature, ensure there is no significant exotherm upon addition of TFA, which could lead to side reactions. Adding the acid slowly at the beginning might be beneficial.
Poor Quality of Starting Material - Purity Check: Verify the purity of the 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate using NMR or another suitable analytical method before starting the reaction.
Issues with Work-up - Solvent Evaporation: Ensure complete removal of the solvent and excess TFA under reduced pressure. However, avoid excessive heating which could degrade the product.
Problem 2: Presence of Impurities in the Final Product

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete Reaction - As mentioned above, ensure the reaction goes to completion by monitoring with TLC. If starting material remains, consider extending the reaction time.
Side Reactions - Water Content: Ensure all glassware is dry and use anhydrous solvents. The presence of water can potentially lead to undesired side products.
Inefficient Purification - Chromatography Conditions: The recommended purification method is flash column chromatography on silica gel.[1] The suggested eluent system is a mixture of dichloromethane, methanol, and aqueous ammonia (90:10:1).[1] Optimizing the polarity of the eluent system may be necessary to achieve better separation of the product from any impurities.

Experimental Protocol

A detailed methodology for a key experiment in the synthesis of this compound is provided below.

Synthesis of 2,2-DIMETHYL-1-OXA-8-AZASPIRO[4.5]DECANE [1]

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate (3.9 g, 13.57 mmol) in dichloromethane (10 mL).

  • Acid Addition: To this solution, add trifluoroacetic acid (10 mL).

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel. Elute with a mixture of CH₂Cl₂/MeOH/NH₃ (Aq.) (90:10:1) to obtain the title compound.

Quantitative Data Summary

Parameter Value Reference
Starting Material Mass3.9 g[1]
Moles of Starting Material13.57 mmol[1]
Dichloromethane Volume10 mL[1]
Trifluoroacetic Acid Volume10 mL[1]
Product Mass2.04 g[1]
Yield89%[1]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G cluster_workflow Synthesis Workflow start Start dissolve Dissolve Starting Material in Dichloromethane start->dissolve add_tfa Add Trifluoroacetic Acid dissolve->add_tfa stir Stir Overnight at RT add_tfa->stir evaporate Evaporate Solvent stir->evaporate purify Purify by Column Chromatography evaporate->purify product This compound purify->product

Caption: A flowchart illustrating the synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Logic start Low or No Yield check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes extend_time Extend Reaction Time incomplete->extend_time check_sm Check Starting Material Purity incomplete->check_sm check_workup Review Work-up & Purification complete->check_workup

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Identification of byproducts in 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane. The information is designed to help identify and resolve common issues encountered during the synthesis, with a focus on byproduct identification.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, particularly focusing on the acid-catalyzed deprotection and cyclization of 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbutyl)-1-piperidinecarboxylate.

Question 1: The reaction is sluggish or incomplete, and the starting material is still present after the recommended reaction time. What could be the cause and how can I resolve it?

Answer:

Incomplete conversion is a common issue that can be attributed to several factors. Here is a systematic approach to troubleshoot this problem:

  • Inadequate Acid Strength or Concentration: The Boc deprotection and subsequent cyclization are acid-catalyzed. Insufficient acid will result in a slow or stalled reaction.

    • Solution: Ensure the trifluoroacetic acid (TFA) or hydrochloric acid (HCl) used is of appropriate concentration and not degraded. If using a solution of HCl in an organic solvent, its concentration can decrease over time. Consider using a freshly prepared solution or titrating the existing one. An increase in the equivalents of acid might be necessary, but proceed with caution as excessive acid can promote side reactions.

  • Low Reaction Temperature: While the reaction can proceed at room temperature, lower temperatures can significantly slow down the reaction rate.

    • Solution: If the reaction is being conducted at a low temperature, consider gradually increasing it to room temperature or slightly above (e.g., 30-40 °C). Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid the formation of degradation products.

  • Presence of Water: While not always detrimental, excess water in the reaction mixture can hydrolyze the intermediate carbocation or dilute the acid catalyst, slowing down the desired reaction.

    • Solution: Use anhydrous solvents and reagents if possible. Ensure the starting material is dry.

Question 2: My final product is impure, and I observe several unexpected spots on TLC/peaks in LC-MS. What are the likely byproducts and how can I identify them?

Answer:

The formation of byproducts in this synthesis is often related to side reactions of the starting material or reactive intermediates. Below is a table summarizing the most probable byproducts, their likely origin, and key analytical data for identification.

Byproduct Name Structure Plausible Cause Expected Mass (m/z) [M+H]⁺ Key ¹H NMR Signals (Predicted)
Incomplete Cyclization Product (Amino Diol) Incomplete reaction; insufficient reaction time or catalyst.189.29Presence of both primary and tertiary alcohol protons; absence of the spirocyclic ether linkage.
Dehydrated Byproduct (Alkenyl Piperidine) Acid-catalyzed elimination of the tertiary alcohol.171.28Appearance of vinylic proton signals (typically 4.5-6.0 ppm).
tert-Butyl Adduct Alkylation of the piperidine nitrogen by the tert-butyl cation generated during Boc deprotection.226.39A singlet corresponding to the tert-butyl group around 1.3 ppm.
Dimerized Ether Intermolecular reaction between two molecules of the amino diol.359.56Complex spectrum with a higher molecular weight observed in MS.

Question 3: The yield of my reaction is consistently low, even after optimizing for complete conversion. What other factors could be contributing to low yield?

Answer:

Low yields can be a result of product loss during the work-up and purification steps, or due to product instability.

  • Product Solubility: The hydrochloride or trifluoroacetate salt of the product may have some solubility in the aqueous phase during extraction.

    • Solution: Minimize the volume of the aqueous washes. If the product is sufficiently non-polar, you can back-extract the aqueous layers with a suitable organic solvent. Neutralizing the reaction mixture with a base before extraction can also improve the recovery of the free amine in the organic phase.

  • Product Volatility: While this compound is not extremely volatile, some loss can occur if the product is concentrated under high vacuum for an extended period.

    • Solution: Use moderate vacuum and temperature when removing the solvent.

  • Degradation on Silica Gel: The amine functionality can sometimes interact strongly with silica gel, leading to streaking and poor recovery during column chromatography.

    • Solution: Consider deactivating the silica gel with a small amount of triethylamine or ammonia in the eluent. Alternatively, purification by crystallization or distillation (if the product is thermally stable) could be explored.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and direct synthesis involves the acid-catalyzed deprotection of a Boc-protected piperidine precursor followed by an intramolecular cyclization. The starting material is typically 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbutyl)-1-piperidinecarboxylate. The reaction is usually carried out using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).

Q2: What analytical techniques are most useful for monitoring the reaction and identifying byproducts?

A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress. A developing system like DCM/Methanol/Ammonia can be effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the retention time and mass of the components in the reaction mixture, which is invaluable for identifying the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying the structure of isolated impurities.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, proper safety measures are crucial:

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and can cause severe burns. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.

  • Pressure Build-up: The deprotection of the Boc group generates tert-butyl cation, which can lead to the formation of isobutylene gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.

Experimental Protocols

Synthesis of this compound

This protocol is based on a general procedure for acid-catalyzed deprotection and cyclization.

Materials:

  • 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbutyl)-1-piperidinecarboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol/Aqueous Ammonia (e.g., 90:10:1)

Procedure:

  • Dissolve 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbutyl)-1-piperidinecarboxylate (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., DCM/MeOH/NH₃(aq)).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Material: 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbutyl)-1-piperidinecarboxylate reaction Acid-catalyzed Deprotection & Cyclization (0°C to RT, 12-24h) start->reaction 1.0 eq reagents Reagents: TFA, DCM reagents->reaction 5-10 eq concentrate1 Concentration reaction->concentrate1 wash Aqueous Wash (NaHCO3, Brine) concentrate1->wash dry Drying (Na2SO4) wash->dry concentrate2 Final Concentration dry->concentrate2 chromatography Flash Column Chromatography concentrate2->chromatography product Final Product: This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_byproducts cluster_pathways Reaction Pathways cluster_products Products & Byproducts start Starting Material: Boc-protected amino diol reaction_conditions Reaction Conditions: Acid (TFA), Solvent (DCM) start->reaction_conditions desired_path Desired Pathway: Deprotection -> Intramolecular Cyclization reaction_conditions->desired_path incomplete_path Incomplete Reaction reaction_conditions->incomplete_path elimination_path Side Reaction 1: Elimination (Dehydration) reaction_conditions->elimination_path alkylation_path Side Reaction 2: N-tert-butylation reaction_conditions->alkylation_path intermolecular_path Side Reaction 3: Intermolecular Reaction reaction_conditions->intermolecular_path product Target Product: This compound desired_path->product byproduct1 Byproduct: Unreacted Starting Material / Amino Diol incomplete_path->byproduct1 byproduct2 Byproduct: Dehydrated Product elimination_path->byproduct2 byproduct3 Byproduct: N-tert-butyl Adduct alkylation_path->byproduct3 byproduct4 Byproduct: Dimer intermolecular_path->byproduct4

Caption: Logical relationships in the formation of byproducts during synthesis.

Technical Support Center: Synthesis of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis involves the acid-catalyzed cyclization of a piperidine-based precursor. Specifically, 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate is treated with trifluoroacetic acid in dichloromethane to yield the desired product.[1]

Q2: What are the typical reaction conditions and yield for this synthesis at a lab scale?

A2: At a laboratory scale, the reaction is typically stirred at room temperature overnight. The reported yield for this process is approximately 89%.[1]

Q3: What purification methods are recommended for this compound?

A3: The crude product is typically purified by flash column chromatography on silica gel.[1] A common eluent system for this purification is a mixture of dichloromethane, methanol, and aqueous ammonia (e.g., 90:10:1).[1]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Incomplete reaction.Extend the reaction time and monitor progress using an appropriate analytical technique like TLC or LC-MS.
Degradation of starting material or product.Ensure the reaction is performed at the recommended temperature (room temperature).[1] Excursions to higher temperatures could lead to side reactions.
Inactive or insufficient acid catalyst.Use fresh, high-purity trifluoroacetic acid. Ensure the correct stoichiometry is used.
Poor quality starting material.Verify the purity of the 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate before starting the reaction.

Problem 2: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Co-elution of impurities during column chromatography.Optimize the eluent system for flash chromatography. A shallower gradient or a different solvent system might improve separation.
Product is an oil, making handling difficult.Consider converting the product to a hydrochloride salt for easier handling and potential crystallization.
Residual starting material in the product.Ensure the reaction has gone to completion before workup. If not, consider adjustments to the reaction time or temperature.

Problem 3: Challenges in scaling up the synthesis.

Possible Cause Suggested Solution
Exothermic reaction upon acid addition.Add the trifluoroacetic acid slowly and with efficient stirring, while monitoring the internal temperature of the reactor. Use a cooling bath if necessary.
Inefficient removal of solvent at a large scale.Use a high-capacity rotary evaporator or other industrial-scale solvent removal equipment.
Column chromatography is not feasible for large quantities.Explore alternative purification methods such as crystallization or distillation. Conversion to a salt and recrystallization is a common strategy for basic compounds.
Handling of corrosive trifluoroacetic acid at scale.Ensure appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, enclosed systems) are in place.

Experimental Protocols

Laboratory-Scale Synthesis of this compound[1]

Materials:

  • 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica gel for flash column chromatography

  • Eluent: Dichloromethane/Methanol/Aqueous Ammonia (90:10:1)

Procedure:

  • Dissolve 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate (13.57 mmol) in dichloromethane (10 mL).

  • To this solution, add trifluoroacetic acid (10 mL).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a CH2Cl2/MeOH/NH3 (Aq.) (90:10:1) eluent system to obtain the title compound.

Data Summary
Parameter Value Reference
Starting Material1,1-dimethylethyl 4-hydroxy-4-(3-hydroxy-3-methylbut-1-yl)-1-piperidinecarboxylate[1]
ReagentsTrifluoroacetic acid, Dichloromethane[1]
Reaction Temperature20 °C[1]
Yield89%[1]
Purification MethodFlash column chromatography on silica gel[1]
EluentCH2Cl2/MeOH/NH3 (Aq.) (90:10:1)[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve Starting Material in DCM add_tfa Add Trifluoroacetic Acid start->add_tfa react Stir at Room Temperature Overnight add_tfa->react evaporate Evaporate Solvent react->evaporate chromatography Flash Column Chromatography evaporate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes degradation Degradation start->degradation Yes bad_reagents Poor Reagent Quality start->bad_reagents Yes extend_time Extend Reaction Time / Monitor incomplete_reaction->extend_time check_temp Control Temperature degradation->check_temp use_fresh Use Fresh Reagents bad_reagents->use_fresh

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Resolving Diastereomers of Substituted 2-oxa-8-azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of diastereomers of substituted 2-oxa-8-azaspiro[4.5]decanes.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of substituted 2-oxa-8-azaspiro[4.5]decane diastereomers so challenging?

A1: Diastereomers of substituted 2-oxa-8-azaspiro[4.5]decanes possess identical molecular weight and connectivity, differing only in the three-dimensional arrangement of their atoms. These subtle structural differences result in very similar physicochemical properties, such as polarity and solubility, making their separation by standard chromatographic techniques difficult.[1] Achieving baseline resolution requires highly selective chromatographic conditions that can exploit these minor stereochemical variations.

Q2: What are the primary chromatographic techniques for resolving these diastereomers?

A2: The most effective and commonly used techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1] Normal-phase HPLC on silica gel is often a good starting point. For more challenging separations, chiral stationary phases (CSPs) can be employed in both HPLC and SFC to enhance selectivity.[1]

Q3: How do I select the right column for my separation?

A3: Column selection is often an empirical process, and it is recommended to screen several columns with different stationary phases.[1] For normal-phase chromatography, standard silica gel columns are a good first choice. If resolution is insufficient, polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are highly recommended due to their broad applicability in separating a wide range of stereoisomers.[1]

Q4: Can I use Thin Layer Chromatography (TLC) to develop a separation method?

A4: Yes, TLC is an excellent tool for initial solvent system screening. If you can achieve even a slight separation of spots on a TLC plate, it indicates that a successful separation on a preparative column is possible with optimization. Closely migrating spots on TLC suggest that a longer column or a stationary phase with a smaller particle size may be necessary for good resolution in column chromatography.

Q5: Beyond chromatography, are there other methods to resolve these diastereomers?

A5: Yes, for diastereomers that are difficult to separate by chromatography, forming diastereomeric salts is a viable alternative, provided the spirocycle has an accessible acidic or basic functional group. This involves reacting the diastereomeric mixture with a chiral resolving agent to form new diastereomeric salts, which may have significantly different solubilities, allowing for separation by crystallization.

Troubleshooting Guides

Issue 1: Poor or No Resolution in HPLC/SFC

This is the most common issue, where the two diastereomers either co-elute as a single peak or show significant overlap.

dot graph TD { A[Start: Poor Resolution] --> B{Check Mobile Phase}; B --> C{Optimize Solvent Ratio}; C --> D[Systematically vary polarity]; B --> E{Try Different Solvents}; E --> F[e.g., Switch from Isopropanol to Ethanol]; A --> G{Evaluate Stationary Phase}; G --> H[Screen different columns, e.g., Silica, Cyano, Chiral]; A --> I{Adjust Operating Parameters}; I --> J[Decrease flow rate]; I --> K[Optimize temperature]; J --> L[Improved Resolution]; K --> L; H --> L; F --> L; D --> L;

} enddot Caption: Troubleshooting workflow for poor resolution.

Potential Cause Recommended Solution
Suboptimal Mobile Phase Systematically adjust the mobile phase composition. For normal-phase HPLC, vary the ratio of a non-polar solvent (e.g., hexane) to a polar modifier (e.g., isopropanol, ethanol). Small changes in the percentage of the polar modifier can have a significant impact on selectivity.[1]
Inappropriate Stationary Phase The column chemistry may not be selective enough. Screen a variety of columns with different stationary phases (e.g., silica, cyano, or various chiral stationary phases).[1]
High Flow Rate A slower flow rate increases the interaction time between the diastereomers and the stationary phase, which can enhance separation.
Suboptimal Temperature Vary the column temperature. While lower temperatures often improve resolution, this is not always the case. It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C).
Issue 2: Peak Tailing

Peak tailing can prevent accurate quantification and lead to impure fractions.

dot graph TD { A[Start: Peak Tailing] --> B{Check for Secondary Interactions}; B --> C[Analyte is basic?]; C --> |Yes| D[Add basic modifier, e.g., 0.1% DEA/TEA]; B --> E[Analyte is acidic?]; E --> |Yes| F[Add acidic modifier, e.g., 0.1% FA/AA]; A --> G{Check for Column Overload}; G --> H[Reduce sample concentration or injection volume]; A --> I{Suspect Column Contamination}; I --> J[Implement a column washing procedure]; J --> K[Filter all samples before injection]; D --> L[Improved Peak Shape]; F --> L; H --> L; K --> L;

} enddot Caption: Troubleshooting workflow for peak tailing.

Potential Cause Recommended Solution
Secondary Silanol Interactions The basic nitrogen in the 8-azaspiro[4.5]decane core can interact with residual acidic silanol groups on the silica surface, causing tailing. Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase to mask these silanol groups.
Analyte Ionization If the substituted spirocycle has acidic or basic functional groups, partial ionization on the column can lead to peak tailing. Add an appropriate modifier (e.g., 0.1% formic acid for acidic analytes, 0.1% DEA for basic analytes) to the mobile phase to suppress ionization.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or the injection volume.
Column Contamination Irreversibly adsorbed impurities can alter the stationary phase and cause poor peak shape. Implement a regular column washing protocol and always filter samples before injection.

Experimental Protocols

Protocol 1: Normal-Phase HPLC Method Development

This protocol provides a starting point for separating diastereomers of substituted 2-oxa-8-azaspiro[4.5]decanes using normal-phase HPLC.

1. Column Selection:

  • Start with a standard silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Prepare an initial mobile phase of 90:10 (v/v) n-hexane/isopropanol.

  • Degas the mobile phase by sonication or vacuum filtration.

3. Instrument Setup:

  • Set the column temperature to 25°C.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detection wavelength based on the chromophore of your specific substituted compound.

4. Sample Preparation:

  • Dissolve the diastereomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Injection and Analysis:

  • Inject 10 µL of the prepared sample.

  • Monitor the chromatogram for the elution of the two diastereomers.

6. Optimization:

  • If resolution is poor, systematically adjust the percentage of isopropanol in the mobile phase (e.g., try 85:15, 95:5).

  • Evaluate the effect of different alcohol modifiers (e.g., ethanol).

  • Optimize the flow rate and column temperature to improve resolution and analysis time.

Protocol 2: Supercritical Fluid Chromatography (SFC) Method Development

SFC can offer faster and more efficient separations compared to HPLC.

1. Column Selection:

  • Select a chiral stationary phase suitable for SFC, such as Chiralpak® IC-3 or Chiralcel® OD-H.

2. Mobile Phase Preparation:

  • Use supercritical CO₂ as the main mobile phase.

  • Use methanol as a co-solvent, starting with a composition of 85:15 (CO₂:Methanol).

3. Instrument Setup:

  • Set the column temperature to 40°C.

  • Set the back pressure to 150 bar.

  • Set the flow rate to 2.5 mL/min.

  • Set the UV detection wavelength.

4. Sample Preparation:

  • Dissolve the diastereomeric mixture in the co-solvent (methanol) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

5. Injection and Analysis:

  • Inject 5 µL of the prepared sample.

  • Monitor the chromatogram.

6. Optimization:

  • Adjust the percentage of the methanol co-solvent to optimize retention and resolution.

  • Try other alcohol co-solvents such as ethanol or isopropanol.

  • If peak tailing is observed, add 0.1% DEA to the co-solvent.

Data Presentation

The following tables provide illustrative data from hypothetical optimization experiments for the separation of a pair of substituted 2-oxa-8-azaspiro[4.5]decane diastereomers.

Table 1: Effect of Mobile Phase Composition on Resolution (Normal-Phase HPLC)

Mobile Phase (Hexane:Isopropanol) Retention Time (Diastereomer 1, min) Retention Time (Diastereomer 2, min) Resolution (Rs)
95:515.216.11.10
90:1010.811.51.35
85:157.57.91.05
80:205.15.30.80

Table 2: Effect of Column Temperature on Resolution (SFC)

Temperature (°C) Retention Time (Diastereomer 1, min) Retention Time (Diastereomer 2, min) Resolution (Rs)
254.85.31.40
354.54.91.55
454.24.51.20

References

Addressing solubility issues of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane derivatives and facing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take?

A1: The first step is to characterize the physicochemical properties of your compound. The 8-azaspiro[4.5]decane core contains a tertiary amine, which is a basic functional group.[1][2][3] Therefore, the solubility of your derivative is likely pH-dependent. We recommend performing a simple pH-solubility profile to determine if solubility increases at lower pH values. Additionally, initial screening with common organic co-solvents can provide a quick assessment of potential solubilization strategies.

Q2: How does the pH of the solution affect the solubility of these derivatives?

A2: The tertiary amine in the spirocyclic system can be protonated at acidic pH. This protonation leads to the formation of a more polar, charged species (an ammonium salt), which generally exhibits significantly higher aqueous solubility compared to the neutral form.[2][4] Conversely, at higher pH values, the compound will be in its less soluble, unionized form.[4] Therefore, adjusting the pH to the acidic range is a primary strategy for solubilization.

Q3: What are the most common strategies for improving the solubility of poorly water-soluble drugs like these derivatives?

A3: Common strategies can be broadly categorized into physical and chemical modifications, as well as formulation approaches.[5][6]

  • Physical Modifications: These include reducing the particle size through micronization or nanosuspension to increase the surface area for dissolution.[7][8][9][10]

  • Chemical Modifications: The most relevant for your derivatives is pH adjustment and salt formation.[11][12] Given the basic amine, forming a salt (e.g., a hydrochloride salt) is a highly effective method to enhance solubility.[5][11]

  • Formulation Approaches: These involve the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations to increase the concentration of the drug in a solution.[5][12] Solid dispersions, where the drug is dispersed in a hydrophilic carrier, can also improve dissolution rates.[13][14]

Q4: Can I use co-solvents to dissolve my compound? If so, which ones are recommended?

A4: Yes, co-solvents are a viable option. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[7] For initial screening, we recommend trying common, low-toxicity co-solvents used in pharmaceutical formulations such as ethanol, propylene glycol, and polyethylene glycol (PEG).[6] The choice of co-solvent will depend on the specific derivative and the intended application.

Q5: Are there any potential issues with using pH modification or co-solvents?

A5: While effective, both methods have potential drawbacks. With pH modification, the compound may precipitate out of solution if the pH is shifted back towards neutral or basic conditions. This can be a concern for oral administration where the pH changes throughout the gastrointestinal tract. For co-solvents, high concentrations can sometimes lead to toxicity or undesirable side effects in biological systems.[5] It is crucial to determine the appropriate concentration that balances solubility enhancement with biological compatibility.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates upon addition to aqueous buffer. The buffer pH is too high, leading to the formation of the insoluble free base.Lower the pH of the buffer. Test a range of acidic pH values (e.g., pH 2-6) to find the optimal solubility. Consider forming a salt of your compound.
Low solubility even at acidic pH. The intrinsic solubility of the salt form is still low, or the compound has other structural features contributing to poor solubility.Try a combination of pH adjustment and a co-solvent. Screen a panel of pharmaceutically acceptable co-solvents. Consider formulation strategies like cyclodextrin complexation or creating a solid dispersion.
Compound is soluble in organic solvent but crashes out when an aqueous solution is added. The organic solvent is not sufficiently miscible with water, or the final concentration of the organic solvent is too low to maintain solubility.Use a water-miscible co-solvent such as ethanol, DMSO, or PEG 400. Optimize the ratio of co-solvent to aqueous phase.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating in the assay medium.Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it into the final assay medium, ensuring the final solvent concentration is low and does not affect the assay. Visually inspect for any precipitation.

Quantitative Data Summary

The following table provides an illustrative example of how to present solubility data for a hypothetical this compound derivative in various solvents. Researchers should generate their own data for their specific compounds.

Solvent System Temperature (°C) Solubility (mg/mL)
Deionized Water (pH 7.0)25< 0.01
0.1 N HCl (pH 1.2)2515.2
Phosphate Buffer (pH 6.8)250.5
10% Ethanol in Water250.8
20% PEG 400 in Water252.5
10% (w/v) Hydroxypropyl-β-Cyclodextrin255.3

Experimental Protocols

Protocol 1: pH-Solubility Profile

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of the this compound derivative to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure saturation is reached.

  • Centrifuge or filter the samples to separate the undissolved solid.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility (in mg/mL or µM) as a function of pH.

Protocol 2: Co-solvent Solubility Screening

  • Select a panel of water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 50% v/v).

  • Add an excess amount of the compound to each solvent mixture.

  • Follow steps 3-5 from the pH-Solubility Profile protocol.

  • Compare the solubility values across the different co-solvent systems to identify the most effective one.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Aqueous Solubility ph_sol Determine pH-Solubility Profile start->ph_sol is_ph_dependent Is Solubility pH-Dependent? ph_sol->is_ph_dependent use_acidic_ph Use Acidic Buffer / Form a Salt is_ph_dependent->use_acidic_ph Yes cosolvent_screen Screen Co-solvents (e.g., EtOH, PEG) is_ph_dependent->cosolvent_screen No end Optimized Solubility use_acidic_ph->end is_cosolvent_effective Is Co-solvent Effective? cosolvent_screen->is_cosolvent_effective optimize_cosolvent Optimize Co-solvent Concentration is_cosolvent_effective->optimize_cosolvent Yes advanced_formulation Consider Advanced Formulations (Cyclodextrins, Solid Dispersions) is_cosolvent_effective->advanced_formulation No optimize_cosolvent->end advanced_formulation->end

Caption: A workflow for troubleshooting solubility issues.

pH_Effect_on_Solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph Compound + H+ protonated Protonated Form (R3NH+) (Cationic) low_ph->protonated Protonation of Amine high_solubility High Aqueous Solubility protonated->high_solubility high_ph Compound + OH- neutral Neutral Form (R3N) (Free Base) high_ph->neutral Deprotonation low_solubility Low Aqueous Solubility neutral->low_solubility

Caption: The effect of pH on the solubility of amine-containing compounds.

References

Preventing decomposition of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound during aqueous workup?

A1: The primary cause of decomposition is exposure to acidic conditions. The this compound structure contains an acid-sensitive spiroaminal ether moiety. The nitrogen atom can be protonated under acidic pH, which can catalyze the hydrolysis and ring-opening of the oxaspirocyclic system, leading to significant product loss.[1][2] It is crucial to maintain a neutral to slightly basic pH throughout the workup procedure.[3]

Q2: How does temperature influence the stability of the compound during workup?

A2: Elevated temperatures can accelerate the rate of decomposition, especially if the reaction mixture is even slightly acidic or basic.[4][5] If you observe product degradation, it is recommended to perform all workup steps, including extractions and washes, at a reduced temperature (e.g., 0-5 °C) using an ice bath.[6] If you need to pause the experiment, store the solution cold until you can proceed.[6]

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for monitoring the stability of the compound. A quick TLC analysis of an aliquot from the organic layer during workup can reveal the appearance of new, more polar spots, which may indicate decomposition products. LC-MS can provide more definitive evidence of degradation by identifying the mass of the parent compound and any new species formed.

Q4: Can purification by silica gel chromatography cause decomposition?

A4: Yes, standard silica gel is slightly acidic and can induce decomposition of acid-sensitive compounds.[6] If you observe streaking on a TLC plate or low recovery from column chromatography, the silica gel may be the cause.[3] To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent system (e.g., 1-2% triethylamine in ethyl acetate/hexanes) before packing the column. Alternatively, using a different stationary phase like neutral alumina may be a viable option.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the workup of this compound.

Guide 1: Low Product Yield After Aqueous Workup

If you are experiencing a significant loss of product after performing an aqueous extraction, follow this troubleshooting workflow.

start Low Yield Observed After Workup check_ph Check pH of Aqueous Layer start->check_ph acidic pH is Acidic (<7) check_ph->acidic neutral_basic pH is Neutral or Basic (≥7) check_ph->neutral_basic action_neutralize Action: Neutralize reaction mixture with cold, dilute base (e.g., NaHCO₃) before extraction. acidic->action_neutralize check_emulsion Check for Emulsion or Precipitate Formation neutral_basic->check_emulsion end Improved Yield action_neutralize->end emulsion Emulsion/Precipitate Present check_emulsion->emulsion no_emulsion Clear Layer Separation check_emulsion->no_emulsion action_emulsion Action: Add brine (sat. NaCl) to break emulsion. Filter if solid precipitate is present. emulsion->action_emulsion check_temp Check Workup Temperature no_emulsion->check_temp action_emulsion->end high_temp Workup at Room Temp check_temp->high_temp low_temp Workup at 0-5 °C check_temp->low_temp action_temp Action: Repeat workup at reduced temperature (ice bath) to minimize thermal degradation. high_temp->action_temp low_temp->end action_temp->end

Caption: Troubleshooting workflow for low product yield.

Guide 2: Suspected Acid-Catalyzed Decomposition

The spiroaminal ether linkage is susceptible to acid-catalyzed hydrolysis. The proposed pathway below illustrates how acidic conditions can lead to ring-opening and decomposition.

A 1,1-Dimethyl-2-oxa- 8-azaspiro[4.5]decane B Protonated Amine (Intermediate) A->B Protonation of Nitrogen H_plus H+ C Ring-Opened Intermediate B->C Nucleophilic Attack by H₂O & Ring Opening H2O H₂O D Decomposition Products C->D Further Degradation

Caption: Proposed acid-catalyzed decomposition pathway.

Quantitative Data Summary

While specific degradation kinetics for this compound are not publicly available, the stability of related heterocyclic compounds is highly dependent on pH.[1][7] The following table provides a generalized summary of the expected stability profile based on common principles for acid-sensitive amines and ethers.

Workup Condition pH Range Temperature Expected Product Recovery (%) Recommendation
Acidic Wash2 - 425 °C< 20%Avoid: High risk of rapid decomposition.[1]
Neutral Wash6.5 - 7.525 °C85 - 95%Good: Generally safe for brief washes.
Basic Wash (Mild)8 - 925 °C> 95%Recommended: Optimal for stability.
Basic Wash (Mild)8 - 90 - 5 °C> 98%Optimal: Best practice to ensure maximum stability.[6]

Note: These are illustrative values based on general chemical principles. Actual results may vary.

Experimental Protocols

Protocol 1: Recommended Mild Aqueous Workup

This protocol is designed to minimize the risk of decomposition during the isolation of this compound.

  • Cool the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quench Carefully: If the reaction involves a reactive reagent, quench it slowly with a suitable agent while maintaining the low temperature.

  • Dilute with Solvent: Dilute the cooled reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • pH Adjustment & First Wash: Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to adjust the pH to ~8. Stir the biphasic mixture for 5-10 minutes.[8]

  • Separate Layers: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Brine Wash: Wash the organic layer with a cold, saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break any potential emulsions.[8]

  • Dry the Organic Layer: Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation), ensuring the water bath temperature remains low to prevent thermal degradation.

Protocol 2: Neutralization of Silica Gel for Chromatography

This procedure should be followed if purification by column chromatography is necessary.

  • Prepare Slurry: In a flask, prepare a slurry of silica gel in the desired, least polar eluent system (e.g., 5% ethyl acetate in hexanes).

  • Add Base: Add triethylamine (Et₃N) to the slurry to constitute approximately 1% of the total solvent volume.

  • Equilibrate: Stir the slurry for 15-20 minutes to ensure the silica gel is thoroughly neutralized.

  • Pack Column: Pack the column with the neutralized silica slurry as you normally would.

  • Equilibrate Column: Run 2-3 column volumes of the mobile phase (containing 1% triethylamine) through the packed column before loading the sample.

  • Load and Elute: Load the crude product and perform the chromatography using an eluent system that contains 1% triethylamine throughout the entire gradient.

References

Validation & Comparative

Comparative 1H and 13C NMR Spectral Analysis of Azaspiro Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 1H and 13C NMR spectral data of key azaspiro[4.5]decane derivatives. Due to the limited availability of public data for 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane, this guide focuses on a detailed examination of structurally similar compounds to provide a valuable reference for spectral interpretation and characterization in this class of molecules.

Introduction to Azaspiro[4.5]decane Derivatives

Azaspiro[4.5]decane scaffolds are prevalent in a variety of biologically active compounds and natural products. Their rigid, three-dimensional structure makes them attractive moieties in medicinal chemistry for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these complex molecules. This guide presents a comparative analysis of the 1H and 13C NMR data for selected azaspiro[4.5]decane derivatives, offering insights into the influence of substituents and heteroatom variations on their spectral properties.

Comparative Spectral Data

The following tables summarize the reported 1H and 13C NMR chemical shifts for two structurally related azaspiro[4.5]decane derivatives: (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide and 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. These compounds share the core spiro[4.5]decane framework and provide a basis for understanding the spectral characteristics of this class of molecules.

1H NMR Spectral Data Comparison
Compound Solvent Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
(S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide[1][2]DMSO-d6NH (amide)9.51bs
Ar-H7.55–7.43m
NH (urea)7.34s
NH (urea)7.12s
CH2 (benzyl)4.33s
CH (ring)3.71d17.1
CH2 (ring)3.63–3.04m
CH (ring)2.16–2.05m
CH2 (ring)1.97–1.67m
CH31.19d6.9
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[3]DMSO-d6NH10.73s
Ar-H (H3', H5')7.30t7.6
Ar-H (H2', H6')7.24m
Ar-H (H4')7.19m
CH32.73s
H82.57tt12.5, 3.5
H7, H92.18qd13.1, 3.9
H6, H101.93td12.8, 4.3
H6, H7, H9, H101.70-1.75m
13C NMR Spectral Data Comparison
Compound Solvent Carbon Assignment Chemical Shift (δ, ppm)
(S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide[1][2]DMSO-d6C=O (amide)175.14
C=O (urea)169.31
Ar-C131.12, 131.10, 129.53, 128.80
C (spiro)73.55
CH2 (benzyl)58.59
CH (ring)52.40
CH2 (ring)48.73, 48.04, 41.92
CH2 (ring)31.72, 29.24
CH316.17
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[3]DMSO-d6C4=O177.3
C2=O155.1
C1'146.4
C3', C5'128.3
C2', C6'126.6
C4'126.0
C5 (spiro)61.6
C841.5
C6, C1030.1
C7, C928.5
CH323.1

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the 1H and 13C NMR analysis of azaspiro compounds.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shift region of interest.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically acquired on a spectrometer with a field strength of 300 MHz or higher.

  • 1H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic compounds.

    • Acquisition Time: An acquisition time of 2-4 seconds is common.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

    • Number of Scans: The number of scans will depend on the concentration of the sample, but typically ranges from 8 to 64 scans.

  • 13C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 200-240 ppm is typically used.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often required to obtain a good signal-to-noise ratio.

Data Processing and Analysis

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Peak Picking and Integration (1H NMR): The chemical shift of each resonance is determined, and the integral of each peak is calculated to determine the relative number of protons.

  • Peak Picking (13C NMR): The chemical shift of each carbon resonance is determined.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the NMR spectral analysis of a novel azaspiro compound.

NMR Spectral Analysis Workflow Workflow for NMR Spectral Analysis of Azaspiro Compounds cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Elucidation Compound_Synthesis Synthesize & Purify Compound Sample_Prep Prepare NMR Sample Compound_Synthesis->Sample_Prep 1H_NMR Acquire 1H NMR Spectrum Sample_Prep->1H_NMR 13C_NMR Acquire 13C NMR Spectrum Sample_Prep->13C_NMR 2D_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Sample_Prep->2D_NMR Process_Spectra Process Raw Data (FT, Phasing, Baseline Correction) 1H_NMR->Process_Spectra 13C_NMR->Process_Spectra 2D_NMR->Process_Spectra Analyze_1D Analyze 1D Spectra (Chemical Shift, Integration, Multiplicity) Process_Spectra->Analyze_1D Analyze_2D Analyze 2D Spectra (Correlations) Process_Spectra->Analyze_2D Assign_Signals Assign Signals to Specific Atoms Analyze_1D->Assign_Signals Analyze_2D->Assign_Signals Propose_Structure Propose Chemical Structure Assign_Signals->Propose_Structure Confirm_Structure Confirm Structure Propose_Structure->Confirm_Structure

Caption: A flowchart illustrating the key steps in the NMR spectral analysis of novel compounds.

References

A Tale of Two Scaffolds: Azaspiro[4.5]decane and Piperidine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. Among the plethora of heterocyclic systems, the simple piperidine ring has long been a stalwart, gracing the structures of numerous approved drugs. However, the quest for novel chemical space and improved pharmacological properties has led to the exploration of more complex architectures, such as the azaspiro[4.5]decane scaffold. This guide provides an objective, data-driven comparison of these two important nitrogen-containing scaffolds, offering insights into their respective strengths and liabilities in the context of drug design.

The piperidine ring, a six-membered heterocycle with a single nitrogen atom, is a ubiquitous "privileged scaffold" in medicinal chemistry. Its prevalence is a testament to its favorable physicochemical properties and synthetic tractability.[1][2] In contrast, the azaspiro[4.5]decane framework, characterized by a spirocyclic junction between a cyclopentane and a piperidine ring, introduces a higher degree of three-dimensional complexity and conformational rigidity. This structural nuance can offer significant advantages in terms of target binding and selectivity.[3][4]

This comparative study will delve into the physicochemical properties, pharmacological applications, and synthetic accessibility of both scaffolds, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a spirocyclic system in the azaspiro[4.5]decane scaffold leads to distinct differences in key physicochemical parameters compared to the more flexible piperidine ring. These differences can have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyAzaspiro[4.5]decane ScaffoldPiperidine ScaffoldImpact on Drug Design
Molecular Weight (Da) ~139.24 (unsubstituted)[5]~85.15 (unsubstituted)[6]Higher molecular weight of the azaspiro-scaffold may be a consideration for maintaining "drug-likeness" as other functionalities are added.
LogP (Octanol/Water) Generally higher due to increased carbon content and surface area.Generally lower, but highly tunable with substitution.The increased lipophilicity of the azaspiro-scaffold can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.
pKa of Conjugate Acid Typically around 10-11, similar to piperidine.Typically around 11.The basic nitrogen atom in both scaffolds allows for salt formation to improve solubility and can participate in key ionic interactions with biological targets.
Topological Polar Surface Area (TPSA) Similar to piperidine when unsubstituted at the nitrogen.~12.0 Ų (for the NH group)TPSA is primarily influenced by substituents rather than the core scaffold itself.
Rotatable Bonds Fewer due to the rigid spirocyclic system.More conformational flexibility.The rigidity of the azaspiro-scaffold can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity. It can also improve metabolic stability by locking out conformations susceptible to metabolism.[7]
Aqueous Solubility Generally lower than comparable piperidines.Generally higher and can be readily modified.[]Salt formation and the introduction of polar substituents are often necessary to ensure adequate solubility for azaspiro[4.5]decane-containing compounds.

Pharmacological Applications: Targeting Diverse Disease Areas

Both azaspiro[4.5]decane and piperidine scaffolds are found in compounds targeting a wide range of diseases. However, the distinct structural features of each scaffold can predispose them to interact with different biological targets or to exhibit different pharmacological profiles at the same target.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a cornerstone in the development of CNS-active drugs, including antipsychotics and analgesics.[6] The azaspiro[4.5]decane scaffold has also emerged as a valuable motif for targeting CNS receptors, particularly sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.[3]

Target ClassAzaspiro[4.5]decane ExamplesPiperidine ExamplesComparative Insights
Sigma-1 (σ1) Receptors 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (Ki = 5.4 nM)[9]Several potent and selective piperidine-based σ1 ligands have been developed.[10]The rigid conformation of the azaspiro[4.5]decane scaffold can lead to high-affinity and selective interactions with the σ1 receptor. The C-to-Si switch in spiro[naphthalene-1,4'-piperidine] analogues has been shown to improve σ1/σ2 selectivity.[11]
Opioid Receptors Limited public data.Fentanyl and its analogues are potent µ-opioid receptor agonists.[12]The piperidine ring is a well-established pharmacophore for opioid receptor agonists. The conformational constraints of the azaspiro[4.5]decane scaffold may offer opportunities for developing ligands with novel selectivity profiles (e.g., agonist vs. antagonist activity at different opioid receptor subtypes).
Dopamine & Serotonin Receptors Limited public data.Haloperidol (D2 antagonist), Risperidone (D2/5-HT2A antagonist).The piperidine moiety is a key component of many antipsychotic drugs. The development of azaspiro[4.5]decane-based ligands for these receptors is an area for future exploration.
Oncology

Both scaffolds have been incorporated into anticancer agents, often targeting protein kinases.

Target ClassAzaspiro[4.5]decane ExamplesPiperidine ExamplesComparative Insights
Kinase Inhibitors Certain derivatives have shown potential as dual TYK2/JAK1 inhibitors and RIPK1 kinase inhibitors.[3]Sunitinib (multi-kinase inhibitor).The piperidine ring is a versatile scaffold for kinase inhibitors, often providing a key interaction point in the ATP-binding pocket. The rigid azaspiro[4.5]decane scaffold can be used to orient substituents in a precise manner to achieve high potency and selectivity.
Other Anticancer Mechanisms Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) induces apoptosis in multiple myeloma cells.[13]A wide variety of piperidine-containing compounds exhibit anticancer activity through diverse mechanisms.The unique three-dimensional shape of the azaspiro[4.5]decane scaffold in atiprimod is crucial for its biological activity.

Synthesis and Functionalization

The synthetic accessibility of a scaffold is a critical consideration in drug development. While piperidine synthesis is well-established with numerous methods available, the construction of the more complex azaspiro[4.5]decane core requires more specialized synthetic strategies.

Synthesis of Piperidine Scaffolds

The synthesis of piperidine derivatives is a mature field with a wide array of methodologies, including:

  • Catalytic hydrogenation of pyridines: A common and efficient method for producing simple piperidines.

  • Reductive amination of glutaraldehyde or its derivatives.

  • Intramolecular cyclization reactions. [2]

Synthesis of Azaspiro[4.5]decane Scaffolds

The construction of the azaspiro[4.5]decane ring system typically involves multi-step sequences. Common strategies include:

  • Intramolecular cyclization reactions.

  • Ring-closing metathesis. [3]

  • Palladium-catalyzed domino reactions to form diazaspiro[4.5]decanes.[14]

The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Experimental Protocols

To provide a practical context for the comparison of these scaffolds, this section outlines detailed methodologies for key experiments commonly used in drug discovery.

GPCR Binding Assay (Radioligand Competition)

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR.

  • Radiolabeled ligand with known affinity for the target GPCR (e.g., [³H]-ligand).

  • Test compounds (azaspiro[4.5]decane and piperidine derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, the test compound dilutions, and the cell membrane preparation.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.[15]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to measure the inhibitory activity (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified protein kinase.

  • Kinase substrate (peptide or protein).

  • ATP.

  • Test compounds.

  • Kinase assay buffer.

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™).

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a white, opaque 96-well plate, add the kinase assay buffer, the test compound dilutions, and the purified kinase.

  • Incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate at the optimal temperature for the kinase reaction.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

Metabolic Stability Assay (Liver Microsomes)

This protocol assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Human or other species liver microsomes.

  • NADPH regenerating system.

  • Test compounds.

  • Incubation buffer (e.g., phosphate buffer, pH 7.4).

  • Acetonitrile with an internal standard for quenching and analysis.

  • LC-MS/MS system.

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system.

  • In a 96-well plate, add the incubation buffer, the test compound, and the liver microsomes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining against time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).[17]

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key workflows and relationships.

experimental_workflow cluster_synthesis Scaffold Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Comparison Azaspiro_Synthesis Azaspiro[4.5]decane Synthesis Binding_Assay GPCR Binding Assay Azaspiro_Synthesis->Binding_Assay Kinase_Assay Kinase Inhibition Assay Azaspiro_Synthesis->Kinase_Assay ADME_Assay Metabolic Stability Assay Azaspiro_Synthesis->ADME_Assay Piperidine_Synthesis Piperidine Synthesis Piperidine_Synthesis->Binding_Assay Piperidine_Synthesis->Kinase_Assay Piperidine_Synthesis->ADME_Assay Data_Analysis IC50 / Ki / CLint Determination Binding_Assay->Data_Analysis Kinase_Assay->Data_Analysis ADME_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison signaling_pathway Ligand Ligand (Azaspiro or Piperidine) GPCR GPCR Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Structure-activity relationship (SAR) of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide will focus on three distinct classes of azaspiro[4.5]decane derivatives and their respective biological targets:

  • 1,4,8-Triazaspiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP).

  • 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 muscarinic agonists.

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives as delta-opioid receptor agonists.

For each class, we will present a summary of the SAR, quantitative data in tabular format, a detailed experimental protocol for a key biological assay, and a visualization of the SAR trends using the DOT language.

1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

A series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.[1][2] The opening of the mPTP is a key event in ischemia-reperfusion injury, making its inhibitors promising therapeutic agents.[1][2][3][4]

The general structure of the investigated compounds features substitutions at the N1 and C3 positions of the triazaspiro[4.5]decan-2-one core. The SAR studies revealed that the nature of the substituent at the C3 position and the functional group at the N1 position significantly influence the inhibitory activity.

Structure-Activity Relationship (SAR) Summary
  • N1-Substitution: The presence of a carboxylic acid group at the N1 position is generally favorable for activity compared to an amide group.

  • C3-Substitution: The size and nature of the substituent at the C3 position play a crucial role. A bulky, hydrophobic group like a benzyl or isobutyl group at C3 is often associated with higher inhibitory potency. For instance, compound 14e with a benzyl group at C3 and a carboxylic acid at N1 showed high potency as an mPTP inhibitor.[2][5]

Data Presentation
CompoundR (C3-substituent)X (N1-substituent)% mPTP Opening Inhibition @ 1µM
13a MethylCONH225
13c IsobutylCONH230
13e BenzylCONH235
14a MethylCOOH28
14c IsobutylCOOH38
14e BenzylCOOH43

Data extracted from a study on 1,4,8-triazaspiro[4.5]decan-2-one derivatives as mPTP inhibitors.[5]

Experimental Protocol: Mitochondrial Permeability Transition Pore (mPTP) Opening Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds on Ca2+-induced mPTP opening in isolated mitochondria.[6]

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver or heart) using differential centrifugation.[6]

  • Assay Buffer: Prepare a buffer containing KCl, MOPS, glutamate, malate, and EGTA.

  • Calcium Retention Capacity (CRC) Measurement:

    • Suspend the isolated mitochondria in the assay buffer in a 96-well plate.[6]

    • Add a fluorescent calcium indicator, such as Calcium Green™ 5N.

    • Add the test compound at various concentrations and incubate.

    • Induce mPTP opening by sequential additions of CaCl2 pulses.

    • Monitor the extramitochondrial Ca2+ concentration using a fluorescence plate reader.

  • Data Analysis: The CRC is determined as the total amount of Ca2+ taken up by the mitochondria before the large-scale release, which indicates mPTP opening. The percentage of inhibition is calculated by comparing the CRC in the presence of the test compound to the control (vehicle-treated) mitochondria.

Mandatory Visualization

SAR_mPTP_Inhibitors cluster_0 1,4,8-Triazaspiro[4.5]decan-2-one Core cluster_1 N1 Position cluster_2 C3 Position Core General Structure N1_COOH Carboxylic Acid (COOH) Core->N1_COOH Favorable for activity N1_CONH2 Amide (CONH2) Core->N1_CONH2 Less active C3_Benzyl Benzyl (Bulky, Hydrophobic) Core->C3_Benzyl High potency C3_Isobutyl Isobutyl (Hydrophobic) Core->C3_Isobutyl Moderate potency C3_Methyl Methyl (Small) Core->C3_Methyl Lower potency

Caption: SAR of 1,4,8-triazaspiro[4.5]decan-2-ones as mPTP inhibitors.

1-Oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 Muscarinic Agonists

A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized and evaluated as M1 muscarinic agonists, which are potential therapeutic agents for Alzheimer's disease and other cognitive disorders.[7][8] The key structural modifications in this series involve the alkyl substituents at the N2 and N8 positions of the spirocyclic core.

Structure-Activity Relationship (SAR) Summary
  • N2 and N8-Substitution: The nature of the alkyl groups at the N2 and N8 positions is critical for both receptor affinity and functional activity.[7][8]

  • 2,8-Dimethyl Derivative (6a): This compound exhibited high affinity for both M1 and M2 receptors and showed in vivo antiamnesic activity.[7][8]

  • Alteration of N2-Methyl Group: Increasing the size of the N2-alkyl group led to an increase in selectivity for M1 over M2 receptors, but resulted in a loss of M1 agonistic activity.[7][8]

  • Replacement of the 1-Oxa Group: Replacing the oxygen atom at the 1-position with a nitrogen atom resulted in a significant loss of affinity for M1 receptors, highlighting the importance of the oxygen for receptor binding.[7]

Data Presentation
CompoundR1 (N2-substituent)R2 (N8-substituent)M1 Binding Affinity (Ki, nM)M2 Binding Affinity (Ki, nM)Antiamnesic Activity (mg/kg, s.c.)
6a MethylMethyl1.83.50.1
6b EthylMethyl10120>10
6c n-PropylMethyl25450>10
6d MethylEthyl3.28.10.3

Data extracted from a study on 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 muscarinic agonists.[7]

Experimental Protocol: M1 Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the M1 muscarinic receptor.[9][10]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO or HEK293 cells).[9]

  • Radioligand: Use a high-affinity radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).[9][10]

  • Assay Buffer: Prepare a buffer containing Tris-HCl and MgCl2.

  • Competition Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[10]

    • Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a saturating concentration of a known M1 antagonist (e.g., atropine).

    • Incubate the plate to allow the binding to reach equilibrium.[9]

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.[9]

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualization

SAR_M1_Agonists cluster_0 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Core cluster_1 N2-Substitution cluster_2 N8-Substitution Core General Structure N2_Methyl Methyl Core->N2_Methyl High M1/M2 Affinity, Agonist Activity N8_Methyl Methyl Core->N8_Methyl Maintains Activity N2_LargerAlkyl Larger Alkyl (e.g., Ethyl, Propyl) N2_Methyl->N2_LargerAlkyl Increases M1 Selectivity, Loses Agonism

Caption: SAR of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 agonists.

1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Delta-Opioid Receptor Agonists

Recently, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of delta-opioid receptor (DOR) agonists.[11][12][13][14] DOR agonists are of interest for the treatment of pain and mood disorders.[11][12] The SAR of this series has been explored by modifying the substituent on the piperidine nitrogen (N8).

Structure-Activity Relationship (SAR) Summary
  • N8-Substitution: The substituent at the N8 position of the piperidine ring is a key determinant of DOR affinity and efficacy.

  • Aromatic and Heteroaromatic Substituents: The presence of aromatic or heteroaromatic groups attached to the N8 position through a linker appears to be crucial for activity.

  • Compound 1: The hit compound from a high-throughput screen features a substituted benzyl group at the N8 position and shows submicromolar affinity for the DOR.[12]

  • Bias towards G-protein signaling: Some of the identified compounds show a bias towards G-protein signaling over β-arrestin recruitment, which could be a desirable property for developing DOR agonists with fewer side effects.[11]

Data Presentation
CompoundN8-SubstituentDOR Binding Affinity (Ki, nM)DOR Functional Potency (EC50, nM, cAMP)DOR Functional Efficacy (% of max, cAMP)
1 4-(pyridin-2-yl)benzyl18025085
2 4-chlorobenzyl32045070
3 3,4-dichlorobenzyl56080065

Data extracted from a study on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as DOR agonists.[12]

Experimental Protocol: Delta-Opioid Receptor (DOR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the delta-opioid receptor.[15][16][17]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human delta-opioid receptor (e.g., CHO or HEK293 cells).[16]

  • Radioligand: Use a high-affinity radiolabeled DOR antagonist, such as [3H]-naltrindole.[16]

  • Assay Buffer: Prepare a buffer containing Tris-HCl, and MgCl2.

  • Competition Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-naltrindole and varying concentrations of the test compound.[16]

    • Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a saturating concentration of a known DOR antagonist (e.g., naloxone).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value and convert it to the Ki value using the Cheng-Prusoff equation.

Mandatory Visualization

SAR_DOR_Agonists cluster_N8 Examples of N8-Substituents Core 1,3,8-Triazaspiro[4.5]decane-2,4-dione Core N8_Substituent N8-Substituent Core->N8_Substituent Modification at N8 Activity DOR Agonist Activity N8_Substituent->Activity Determines Subst_1 4-(pyridin-2-yl)benzyl (High Affinity/Potency) N8_Substituent->Subst_1 Subst_2 4-chlorobenzyl (Moderate Affinity/Potency) N8_Substituent->Subst_2 Subst_3 3,4-dichlorobenzyl (Lower Affinity/Potency) N8_Substituent->Subst_3

Caption: SAR of 1,3,8-triazaspiro[4.5]decane-2,4-diones as DOR agonists.

Overall Comparison and Conclusion

This guide has provided a comparative overview of the structure-activity relationships for three distinct classes of azaspiro[4.5]decane derivatives. The key takeaways are:

  • The biological activity of azaspiro[4.5]decane derivatives is highly dependent on the specific heterocyclic core and the nature and position of substituents.

  • For 1,4,8-triazaspiro[4.5]decan-2-ones , bulky hydrophobic groups at C3 and a carboxylic acid at N1 enhance mPTP inhibitory activity.

  • In the case of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones , small alkyl groups at N2 and N8 are crucial for M1 muscarinic agonism, with larger groups at N2 increasing M1 selectivity but abolishing agonist activity.

  • For 1,3,8-triazaspiro[4.5]decane-2,4-diones , aromatic substituents at the N8 position are key for delta-opioid receptor agonism.

While direct SAR data for 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane derivatives remains to be elucidated, the findings from these related scaffolds provide a valuable starting point for the rational design of new analogs. Future research should focus on the synthesis and biological evaluation of the title compound and its derivatives to explore their potential therapeutic applications. The diverse biological activities exhibited by the azaspiro[4.5]decane framework underscore its significance as a privileged scaffold in drug discovery.

References

A Comparative Guide to the Purity Validation of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most suitable analytical method for their specific needs.

Introduction

This compound is a spirocyclic heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Ensuring the purity of such compounds is a critical step in research and development to guarantee reliable and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds.[1] This guide details a validated HPLC method for this compound and provides a direct comparison with an alternative method, Gas Chromatography with Flame Ionization Detection (GC-FID), a powerful technique for volatile compounds.

Methodology and Experimental Protocols

A critical aspect of method validation is the detailed documentation of the experimental procedure. The following sections outline the protocols for both HPLC and GC-FID analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Diluent: 50:50 (v/v) acetonitrile and water.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the sample diluent to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Diagram 1: HPLC Experimental Workflow for Purity Validation.
Gas Chromatography (GC-FID) Protocol

This protocol provides an alternative method for purity assessment using GC with Flame Ionization Detection.

1. Instrumentation:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Sample Preparation:

  • Solvent: Dichloromethane (DCM).

  • Standard Solution Preparation: Prepare a 1 mg/mL solution of the reference standard in DCM.

  • Sample Solution Preparation: Prepare the test sample in the same manner.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium, at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

4. Data Analysis:

  • Purity is determined by the area percent method, similar to the HPLC analysis.

Comparative Analysis: HPLC vs. GC-FID

The choice between HPLC and GC-FID for purity analysis depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

HPLC_vs_GC cluster_main Purity Validation of this compound cluster_hplc HPLC cluster_gc GC-FID main_compound Select Analytical Method hplc_node Advantages Suitable for non-volatile and thermally labile compounds High resolution for complex mixtures Wide applicability to various compound classes Disadvantages Higher solvent consumption Potentially longer run times May require derivatization for compounds without a chromophore main_compound->hplc_node Consider HPLC gc_node Advantages Excellent for volatile and semi-volatile compounds High sensitivity with FID Fast analysis times Lower solvent usage Disadvantages Not suitable for non-volatile or thermally unstable compounds Derivatization may be necessary for polar compounds main_compound->gc_node Consider GC-FID

Diagram 2: Comparison of HPLC and GC-FID for Purity Analysis.

Data Presentation and Comparison

The following table summarizes hypothetical data obtained from the HPLC and GC-FID analyses of a sample of this compound, demonstrating the quantitative comparison.

Parameter HPLC Analysis GC-FID Analysis
Retention Time (Main Peak) 15.2 min12.8 min
Peak Area (Main Peak) 4,500,0005,200,000
Total Peak Area 4,550,0005,260,000
Calculated Purity (%) 98.9%98.8%
Major Impurity Retention Time 13.8 min11.5 min
Major Impurity Area (%) 0.8%0.9%

Conclusion

Both HPLC and GC-FID are powerful techniques for assessing the purity of this compound. The HPLC method is advantageous for its broad applicability and high resolution, making it suitable for identifying a wide range of potential impurities. The GC-FID method offers faster analysis times and high sensitivity for volatile impurities. The choice of method should be guided by the expected nature of impurities and the specific analytical requirements of the drug development stage. For comprehensive characterization, employing both techniques can provide orthogonal information, leading to a more complete purity profile of the compound.

References

A Comparative Analysis of Sigma-1 Receptor Affinity Across Diverse Azaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.[1] Azaspiro compounds, characterized by a spirocyclic ring system containing at least one nitrogen atom, represent a versatile class of molecules that have demonstrated significant potential as S1R ligands. This guide provides a comparative overview of the S1R affinity of various azaspiro derivatives, supported by experimental data from recent studies.

Quantitative Comparison of Sigma-1 Receptor Affinity

The binding affinity of a compound for a receptor is a critical parameter in drug discovery, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the S1R binding affinities for several classes of azaspiro compounds, highlighting the impact of different structural scaffolds on receptor interaction.

Compound ClassSpecific DerivativeKᵢ (nM) for Sigma-1 ReceptorReference
2,7-Diazaspiro[3.5]nonaneCompound 4b2.7[1]
Compound 4c3.5[1]
Compound 5b13[1]
Compound 8f10[1]
1-Oxa-4,9-diazaspiro[5.5]undecaneCompound 15auDual MOR agonist and σ₁R antagonist[2]
8-Azaspiro[4.5]decane8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a)5.4[3]
2,6-Diazaspiro[3.4]octan-7-oneCompound 32Potent σ₁R antagonist[4]

Note: Specific Kᵢ values for all compounds were not consistently available across all publications in a comparable format. Some studies focus on the functional outcomes (e.g., antagonism) rather than providing precise Kᵢ values in the primary text. For compound 15au, the focus is on its dual activity profile. For compound 32, its potency as an antagonist is highlighted.

Experimental Protocols: Determining Sigma-1 Receptor Affinity

The affinity of the presented azaspiro compounds for the sigma-1 receptor was primarily determined using radioligand binding assays. This standard and robust technique allows for the quantification of the interaction between a ligand and its receptor.

Radioligand Binding Assay Protocol

A typical protocol for determining S1R binding affinity involves the following steps:

  • Membrane Preparation: Membranes are prepared from tissues or cells that have a high expression of sigma-1 receptors. Guinea pig brain is a commonly used tissue source due to its high density of S1R.[5] Alternatively, cell lines overexpressing the human S1R can be utilized.[6]

  • Incubation: The prepared membranes are incubated with a specific radioligand for the sigma-1 receptor, such as --INVALID-LINK---pentazocine.[6] This incubation also includes varying concentrations of the unlabeled test compound (the azaspiro derivative).

  • Separation and Measurement: After reaching equilibrium, the bound and unbound radioligand are separated, typically through rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.[5]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, potent S1R ligand (e.g., haloperidol) to saturate the receptors.[5] The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the sigma-1 receptor affinity of test compounds.

Radioligand_Binding_Assay Membrane Membrane Preparation (e.g., Guinea Pig Brain) Incubation Incubation Membrane->Incubation Radioligand Radioligand (³H-pentazocine) Radioligand->Incubation TestCompound Test Compound (Azaspiro Derivative) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Separation of bound/unbound Counting Scintillation Counting Filtration->Counting Quantification of bound radioligand Analysis Data Analysis (IC₅₀ → Kᵢ) Counting->Analysis Result Sigma-1 Receptor Affinity (Kᵢ) Analysis->Result

Caption: Workflow of a competitive radioligand binding assay.

Signaling and Functional Implications

The sigma-1 receptor is a chaperone protein that can translocate within the cell and interact with various ion channels and G-protein-coupled receptors upon activation.[1] S1R ligands are classified as either agonists or antagonists. Agonists have been associated with cytoprotective effects, while antagonists have shown promise for their analgesic properties by potentiating opioid-mediated analgesia.[1] For instance, certain 2,7-diazaspiro[3.5]nonane derivatives have been identified as S1R agonists (e.g., compound 4b), while others in the same series act as antagonists (e.g., compound 5b).[1] This highlights how subtle structural modifications to the azaspiro core can significantly alter the functional activity of the compound at the sigma-1 receptor.

S1R_Signaling_Overview cluster_ER Endoplasmic Reticulum S1R_BiP S1R-BiP Complex S1R Active S1R S1R_BiP->S1R Dissociation IonChannels Ion Channels S1R->IonChannels Interaction GPCRs GPCRs S1R->GPCRs Interaction Ligand S1R Ligand (e.g., Azaspiro Compound) Ligand->S1R_BiP Activation CellularResponse Modulation of Cellular Signaling IonChannels->CellularResponse GPCRs->CellularResponse

Caption: Simplified overview of Sigma-1 Receptor activation.

References

Biological evaluation of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane vs. other sigma-1 ligands

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative biological evaluation of a spirocyclic scaffold, the 2-oxa-8-azaspiro[4.5]decane core, in the context of sigma-1 (σ1) receptor ligation. Due to a lack of publicly available biological data for 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane, this analysis will focus on a closely related, biologically active analogue: 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane . This compound will be compared against well-established σ1 receptor ligands, including the agonist (+)-Pentazocine, the antagonist Haloperidol, and the high-affinity ligands SA4503 and PRE-084.

The σ1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a key target in the development of therapeutics for a range of neurological and psychiatric disorders.[1] Ligands that modulate the σ1 receptor can have profound effects on cellular signaling and function.

Comparative Biological Data

The binding affinity of a ligand for its target is a critical parameter in drug development. The following table summarizes the in vitro binding affinities (Ki or IC50) of the selected compounds for the σ1 and σ2 receptors, providing insight into their potency and selectivity.

Compoundσ1 Receptor Affinity (Ki/IC50, nM)σ2 Receptor Affinity (Ki/IC50, nM)Selectivity (σ2/σ1)Functional Activity
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane 5.4 ± 0.4[2]~162 (30-fold lower)[2]30Not specified
(+)-Pentazocine ~7[3]>1000[4]>140Agonist[5][6]
Haloperidol 2-4[7]High Affinity[7]LowAntagonist[5][6]
SA4503 17.4 ± 1.9[5][8] / 4.6[9]1,784[5][9] / 63.1[9]~100[5] / 14[9]Agonist[5]
PRE-084 44-53.2[10][11]>10,000[10]>600[11]Agonist[10]

Experimental Methodologies

The data presented in this guide are primarily derived from in vitro radioligand binding assays, a standard method for characterizing ligand-receptor interactions.

Radioligand Binding Assay Protocol

A standard radioligand binding assay is employed to determine the affinity of a test compound for the σ1 receptor.[12] This competitive binding experiment measures the ability of an unlabeled ligand to displace a radiolabeled ligand from the receptor.

Materials:

  • Radioligand: Typically [3H]-(+)-pentazocine, a selective σ1 receptor agonist.[12]

  • Membrane Preparation: Homogenates from tissues with high σ1 receptor expression (e.g., guinea pig liver) or cells engineered to express the receptor.[12]

  • Test Compounds: The unlabeled ligands to be evaluated.

  • Non-specific Binding Control: A high concentration of a known σ1 ligand (e.g., Haloperidol) to determine the amount of radioligand that binds non-specifically to other components in the assay.[13]

  • Assay Buffer: A buffered solution to maintain pH and ionic strength.

  • Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.[14]

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.[12]

  • Filtration: The incubation is terminated by rapid filtration, trapping the membrane-bound radioligand on the filters while the unbound radioligand passes through.[13]

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[13]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[13]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_radioligand Prepare Radioligand ([3H]-(+)-pentazocine) incubate Incubate Membranes, Radioligand & Test Compound prep_radioligand->incubate prep_membranes Prepare Receptor Membranes prep_membranes->incubate prep_compounds Prepare Test Compounds prep_compounds->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Calculate IC50 & Ki count->analyze G cluster_er Endoplasmic Reticulum s1r_bip σ1R-BiP Complex s1r_active Active σ1R s1r_bip->s1r_active Dissociates ip3r IP3 Receptor cellular_response Modulation of Cellular Signaling & Neuroprotection ip3r->cellular_response Ca2+ Signaling s1r_active->ip3r Modulates ion_channel Ion Channels (Ca2+, K+, Na+) s1r_active->ion_channel Modulates ligand σ1 Agonist (e.g., (+)-Pentazocine) ligand->s1r_bip Binds ion_channel->cellular_response Ion Flux G cluster_affinity Binding Affinity (Ki) cluster_activity Functional Activity high_affinity High Affinity (<10 nM) spiro_analog 8-(4-(2-Fluoroethoxy)benzyl)- 1,4-dioxa-8-azaspiro[4.5]decane high_affinity->spiro_analog pentazocine (+)-Pentazocine high_affinity->pentazocine haloperidol Haloperidol high_affinity->haloperidol moderate_affinity Moderate Affinity (10-100 nM) sa4503 SA4503 moderate_affinity->sa4503 pre084 PRE-084 moderate_affinity->pre084 agonist Agonist antagonist Antagonist unknown Not Specified spiro_analog->unknown pentazocine->agonist haloperidol->antagonist sa4503->agonist pre084->agonist

References

Comparative Crystallographic Analysis of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane Derivatives and Related Spirocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the structural elucidation of novel oxa-azaspiro[4.5]decane derivatives through X-ray crystallography, contextualized with comparative data from analogous heterocyclic compounds.

This guide provides a comparative overview of the X-ray crystallographic data for two novel, hypothetically synthesized 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane derivatives, designated as Derivative A and Derivative B. Due to the novelty of these specific compounds, direct crystallographic data is not yet available in published literature. Therefore, this guide serves as a template, presenting hypothetical yet plausible data to illustrate how such findings would be structured and compared against a known, structurally related compound, 2-oxa-6-azaspiro[3.3]heptane.[1] The methodologies and comparative frameworks outlined herein are designed to be directly applicable when experimental data for the title compounds become available.

Comparative Crystallographic Data

The structural parameters obtained from single-crystal X-ray diffraction are crucial for understanding the three-dimensional architecture of molecules.[2] Below is a comparative summary of the key crystallographic data for our hypothetical derivatives and a known comparator.

ParameterDerivative A (Hypothetical)Derivative B (Hypothetical)2-oxa-6-azaspiro[3.3]heptane (Comparator)
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁/cP2₁/n
a (Å) 8.5610.235.89
b (Å) 12.459.8710.12
c (Å) 15.3213.548.45
α (°) 909090
β (°) 90105.698.7
γ (°) 909090
Volume (ų) 1634.51315.2497.8
Z 444
Calculated Density (g/cm³) 1.251.321.18
R-factor (%) 4.23.84.5

Data for the comparator, 2-oxa-6-azaspiro[3.3]heptane, is representative of typical values for such spirocyclic systems and is included for comparative purposes.

Experimental Protocols

A detailed and standardized methodology is critical for obtaining high-quality crystallographic data. The following protocol outlines a typical procedure for the X-ray diffraction analysis of novel crystalline compounds.

1. Crystal Growth and Selection:

  • Single crystals of the target this compound derivatives are grown by slow evaporation of a suitable solvent system (e.g., ethanol/water, acetone/hexane).

  • A well-formed, single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

2. Data Collection:

  • The mounted crystal is placed on an X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

4. Structure Refinement:

  • The initial structural model is refined against the experimental data to improve the fit and obtain accurate atomic coordinates, bond lengths, and angles.

  • Anisotropic displacement parameters are refined for all non-hydrogen atoms.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing Experimental and Comparative Workflows

To further clarify the processes involved in crystallographic analysis, the following diagrams illustrate the experimental workflow and the logical framework for comparative structural analysis.

experimental_workflow cluster_synthesis Compound Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure comparative_analysis cluster_derivatives Target Compounds cluster_references Reference Data derivative_a Derivative A Data analysis Comparative Structural Analysis derivative_a->analysis derivative_b Derivative B Data derivative_b->analysis comparator Known Spirocycle Data comparator->analysis computational Computational Models (DFT) computational->analysis conclusion Structure-Activity Relationship Insights analysis->conclusion

References

Assessing the Metabolic Stability of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of spirocyclic scaffolds into drug candidates has emerged as a promising approach to enhance pharmacological properties, including metabolic stability. The 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane core offers a unique three-dimensional framework that can favorably influence interactions with metabolic enzymes and improve overall pharmacokinetic profiles. This guide provides a comparative assessment of the metabolic stability of hypothetical analogs of this spirocyclic system, supported by standardized experimental protocols and illustrative data. The aim is to furnish researchers with a practical framework for evaluating and comparing the metabolic liabilities of novel chemical entities based on this scaffold.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. In this section, we present hypothetical in vitro data for a series of this compound analogs, evaluated in human liver microsomes (HLM). The key parameters assessed are the half-life (t½) and the intrinsic clearance (CLint), which together provide a robust indication of a compound's susceptibility to phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.

Compound IDStructureR1R2t½ (min)CLint (µL/min/mg protein)
Spiro-A This compoundHH4530.8
Spiro-B Analog with R1 substitutionCH3H6521.3
Spiro-C Analog with R2 substitutionHOCH38017.3
Spiro-D Analog with R1 and R2 substitutionsCH3OCH311012.6
Buspirone Reference CompoundN/AN/A4.6>150

Note: The data presented in this table is illustrative and intended for comparative purposes within this guide. Buspirone, a drug known to undergo rapid metabolism, is included as a reference.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the accurate assessment of metabolic stability. The following protocols outline the procedures used to generate the comparative data presented above.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds upon incubation with pooled human liver microsomes.

Materials:

  • Test Compounds (Spiro-A, Spiro-B, Spiro-C, Spiro-D)

  • Reference Compound (Buspirone)

  • Pooled Human Liver Microsomes (20 mg/mL)

  • NADPH Regenerating System (Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) for reaction termination and protein precipitation.

  • Incubator/Water Bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • A master mix is prepared containing potassium phosphate buffer and human liver microsomes (final concentration 0.5 mg/mL).

    • The test compounds and reference compound are added to the master mix from a stock solution (typically in DMSO) to achieve a final substrate concentration of 1 µM. The final DMSO concentration is kept below 0.5% to minimize enzyme inhibition.

    • The mixture is pre-warmed at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • Aliquots of the incubation mixture are collected at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is immediately quenched by adding it to a 2-3 fold volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • The quenched samples are centrifuged (e.g., at 4000 rpm for 15 minutes) to precipitate the microsomal proteins.

    • The supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • The concentration of the parent compound remaining in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .

    • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .

Visualizing Metabolic Processes

To better understand the experimental workflow and the underlying biological processes, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Master Mix (Buffer + HLM) TestCompound Test Compound (1 µM) PreIncubate Pre-incubation (37°C, 5 min) TestCompound->PreIncubate NADPH Add NADPH (Initiate Reaction) PreIncubate->NADPH Incubation Incubation at 37°C NADPH->Incubation Sampling Time-point Sampling (0, 5, 15, 30, 45, 60 min) Incubation->Sampling Quench Quench Reaction (Ice-cold ACN + IS) Sampling->Quench Centrifuge Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataAnalysis Data Analysis (t½, CLint) LCMS->DataAnalysis

Caption: Experimental workflow for in vitro metabolic stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Potential) Parent This compound Analog CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) Parent->CYP450 Metabolite Oxidized Metabolite (e.g., Hydroxylation, N-dealkylation) CYP450->Metabolite Oxidation UGT UGTs Metabolite->UGT Conjugate Glucuronide Conjugate (More water-soluble) UGT->Conjugate Conjugation Excretion Excretion Conjugate->Excretion

Caption: Generalized metabolic pathway for xenobiotics.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the early identification and optimization of compounds with favorable pharmacokinetic properties. The illustrative data for the this compound analogs suggest that strategic substitutions on the core scaffold can significantly enhance metabolic stability. Researchers are encouraged to utilize the provided protocols as a foundation for their own in vitro studies. Future investigations should also consider assessments in hepatocytes to capture the contributions of both Phase I and Phase II metabolic enzymes, providing a more comprehensive understanding of a compound's metabolic fate.

In silico modeling and docking studies of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane at the sigma-1 receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico modeling and docking studies of spirocyclic scaffolds, with a focus on the 1,4-Dioxa-8-azaspiro[4.5]decane framework, at the sigma-1 (σ1) receptor. Due to the absence of published data on 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane, this guide focuses on structurally related and functionally relevant spirocyclic compounds to provide a valuable comparative context for researchers in the field of sigma-1 receptor modulation.

The σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is a key target in the development of therapeutics for a range of neurological and psychiatric disorders.[1] Spirocyclic scaffolds, with their inherent three-dimensional complexity, offer a promising avenue for the design of potent and selective σ1 receptor ligands.

Quantitative Data Presentation

The following tables summarize the binding affinities of various spirocyclic and reference ligands for the sigma-1 receptor.

Table 1: Sigma-1 Receptor Binding Affinities of Spirocyclic Ligands

Compound IDSpirocyclic ScaffoldR Group / ModificationKi (nM) for σ1 ReceptorSelectivity (σ1 vs σ2)Reference
5a 1,4-Dioxa-8-azaspiro[4.5]decane4-(2-Fluoroethoxy)benzyl5.4 ± 0.430-fold[2]
4b (AD186) 2,7-Diazaspiro[3.5]nonane-2.710-fold[3]
5b (AB21) 2,7-Diazaspiro[3.5]nonane-13~8-fold[3]
Spiro-Thienopyran 1 Spiro[piperidine-4,4'-thieno[3,2-c]pyran]-0.2High[4]
Spiro-Thienopyran 2 Spiro[piperidine-4,4'-thieno[3,2-c]pyran]-0.8High[4]
Spiro-Thienofuran 3 Spiro[piperidine-4,4'-thieno[2,3-c]furan]-16Moderate[4]

Table 2: Sigma-1 Receptor Binding Affinities of Reference Ligands

CompoundClassificationKi (nM) for σ1 ReceptorReference
(+)-PentazocineAgonist~3[5]
HaloperidolAntagonist~3.1-4.5[6]
PD144418Antagonist~18.9[6]
NE-100Antagonist~2.9 (from crystal structure paper)[5]

Experimental Protocols

In Silico Molecular Docking Protocol (Representative)

A common approach for docking ligands to the σ1 receptor involves utilizing the available crystal structures (e.g., PDB IDs: 5HK1, 6DK1).[5][7]

  • Receptor Preparation: The crystal structure of the human σ1 receptor is prepared by removing water molecules and co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., OPLS_2005).

  • Ligand Preparation: The 3D structures of the ligands are generated and optimized to their lowest energy conformation. Ionization states at physiological pH (7.4) are predicted.

  • Grid Generation: A receptor grid is defined around the binding site, typically centered on the co-crystallized ligand's position. The grid box size is set to encompass the entire binding pocket.

  • Docking: Ligands are docked into the prepared receptor grid using software such as Glide (Schrödinger) or AutoDock.[8] Docking can be performed with varying levels of precision (e.g., high-throughput virtual screening, standard precision, or extra precision).

  • Pose Analysis and Scoring: The resulting docking poses are analyzed based on their docking scores (e.g., GlideScore, ΔG) and the interactions with key amino acid residues in the binding site, such as Glu172 and Asp126, which are crucial for ligand recognition.[9]

Radioligand Binding Assay Protocol (Representative)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of test compounds for the σ1 receptor.

  • Materials:

    • Radioligand: --INVALID-LINK---pentazocine

    • Receptor source: Guinea pig brain membrane homogenates

    • Non-specific binding control: Haloperidol (10 µM)

    • Assay buffer: Tris-HCl (50 mM, pH 7.4)

  • Procedure:

    • A constant concentration of the radioligand (e.g., 1-5 nM) is incubated with the receptor preparation in the assay buffer.

    • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to reach equilibrium (e.g., 120 minutes at 37°C).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

sigma1_signaling_pathway cluster_ER Endoplasmic Reticulum cluster_Ligand cluster_Active cluster_Downstream Downstream Effects BiP BiP Sigma1_BiP Sigma-1 Receptor (Inactive) Sigma1_BiP->BiP Bound Sigma1_Active Sigma-1 Receptor (Active) Sigma1_BiP->Sigma1_Active Dissociates from BiP Ligand Agonist Ligand Ligand->Sigma1_BiP Binds IP3R IP3 Receptor Sigma1_Active->IP3R Modulates IonChannels Ion Channels (K+, Ca2+) Sigma1_Active->IonChannels Modulates Ca_Signaling Ca2+ Signaling Modulation IP3R->Ca_Signaling IonChannels->Ca_Signaling Neuronal_Plasticity Neuronal Plasticity & Neuroprotection Ca_Signaling->Neuronal_Plasticity

Caption: Sigma-1 Receptor Signaling Pathway.

in_silico_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor 1. Receptor Preparation (PDB: 5HK1/6DK1) Grid 3. Grid Generation (Binding Site Definition) Receptor->Grid Ligand 2. Ligand Preparation (Spirocyclic Compound) Docking 4. Molecular Docking (Glide/AutoDock) Ligand->Docking Grid->Docking Scoring 5. Pose Scoring (Docking Score, ΔG) Docking->Scoring Interaction 6. Interaction Analysis (Key Residues: Glu172, Asp126) Scoring->Interaction SAR 7. SAR & Lead Optimization Interaction->SAR

Caption: In Silico Docking Workflow for Sigma-1 Receptor.

References

Safety Operating Guide

Proper Disposal of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane, a compound used by researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle this compound with appropriate care. Based on safety data for structurally related azaspiro compounds, this chemical should be treated as potentially hazardous.

Personal Protective Equipment (PPE):

All personnel handling this compound must use the following personal protective equipment:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses or gogglesProtects against splashes and airborne particles that can cause serious eye irritation.[1][2][3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)Prevents skin contact, which may cause irritation.[1][2][3][4]
Body Protection Laboratory coatProtects against contamination of personal clothing.[1][2][4]
Respiratory Use in a well-ventilated area or with a fume hoodMinimizes inhalation of vapors or aerosols, which may cause respiratory tract irritation.[1][3][4][5]

First Aid Measures:

In case of accidental exposure, follow these immediate first aid steps:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of water. Wash with soap and water. If irritation persists, seek medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[3] The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and related waste."

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill and Contamination Management:

In the event of a spill, take the following steps:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Carefully collect the absorbed material and contaminated debris into the designated waste container.[1]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

3. Container Management:

  • Use a chemically compatible and sealable container for waste collection.

  • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3]

  • Ensure the exterior of the waste container is clean and free of contamination.

4. Final Disposal:

  • Arrange for the disposal of the waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Never dispose of this compound by pouring it down the drain or discarding it with regular trash.[1][5][6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Collection cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify and Segregate Waste A->B C Collect Chemical Waste B->C E Securely Seal Waste Container C->E D Handle Spills and Contamination D->C If spill occurs F Store in a Designated Area E->F G Contact EHS or Licensed Contractor F->G H Properly Document Waste G->H I Arrange for Pickup and Disposal H->I

Caption: Disposal Workflow Diagram

References

Essential Safety and Operational Guide for 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Based on the hazard profile of structurally related spiro compounds, which includes potential for skin, eye, and respiratory irritation, the following personal protective equipment is mandatory.[1][2][3][4]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[5]
Eye/Face Protection Safety glasses with side-shields or goggles are required.[6]
Skin and Body A lab coat or long-sleeved protective clothing should be worn to prevent skin contact.[2][6]
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[4][5]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][2]

    • Assemble all necessary equipment and reagents before handling the compound.

    • An eyewash station and safety shower should be readily accessible.[4]

  • Handling :

    • Wear all required personal protective equipment as specified in the table above.[1][2]

    • Avoid direct contact with skin and eyes.[1]

    • Avoid inhalation of dust or vapors.[2][5]

    • Wash hands thoroughly after handling the compound.[1][2]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][3]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][3]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical : Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5] The chemical should be kept in suitable, closed containers for disposal.[1]

  • Contaminated Packaging : Dispose of as unused product. Do not reuse empty containers.[5]

  • Regulations : All disposal practices must be in accordance with federal, state, and local regulations.[2]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation handling Handling prep->handling spill Spill or Exposure handling->spill waste Waste Generation handling->waste first_aid First Aid Procedures spill->first_aid first_aid->handling disposal Disposal waste->disposal end End disposal->end

Caption: Workflow for Safe Chemical Handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.